molecular formula C8H4F3NO4 B1490070 2-Nitro-5-(trifluoromethyl)benzoic acid CAS No. 1214373-54-2

2-Nitro-5-(trifluoromethyl)benzoic acid

Cat. No.: B1490070
CAS No.: 1214373-54-2
M. Wt: 235.12 g/mol
InChI Key: POSKCQXWHNDYKW-UHFFFAOYSA-N
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Description

2-Nitro-5-(trifluoromethyl)benzoic acid (CAS No: 1214373-54-2) is a high-value benzoic acid derivative of significant interest in advanced chemical research and development. Its molecular structure, incorporating both a strong electron-withdrawing nitro group and a lipophilic trifluoromethyl group at the 2 and 5 positions of the benzoic acid ring, respectively, makes it a versatile and critical building block in organic synthesis. The primary research application of this compound is as a key synthetic intermediate in the discovery and development of novel active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the trifluoromethyl group is particularly sought after in medicinal chemistry for its ability to influence a molecule's metabolic stability, lipophilicity, and overall bioavailability. Researchers utilize this compound to construct complex molecular architectures, particularly for projects targeting specialized therapeutic areas. It is supplied with the understanding that it is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. This product is characterized by its high purity and is offered with comprehensive analytical data to ensure consistency and reliability in experimental outcomes. It is typically supplied as a solid and should be stored sealed in a dry environment at room temperature to maintain stability. As with all chemicals, researchers should consult the relevant Safety Data Sheet (SDS) and handle with appropriate personal protective equipment, noting that it may cause skin, eye, and respiratory irritation.

Properties

IUPAC Name

2-nitro-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)4-1-2-6(12(15)16)5(3-4)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSKCQXWHNDYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856530
Record name 2-Nitro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214373-54-2
Record name 2-Nitro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Nitro-5-(trifluoromethyl)benzoic acid" properties and characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Nitro-5-(trifluoromethyl)benzoic Acid: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1214373-54-2), a fluorinated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is not widely published, this document leverages established chemical principles and data from closely related analogues to provide a robust guide for its synthesis, characterization, and application. We present a reasoned, expert-driven discussion on its physicochemical properties, a proposed synthetic protocol addressing key regioselectivity challenges, predicted spectroscopic fingerprints, and its potential as a critical building block in the development of advanced pharmaceutical agents.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, is a cornerstone of modern drug design. The -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly desirable feature in pharmaceutical candidates. This compound is a bifunctional building block, possessing a carboxylic acid handle for amide coupling and other derivatizations, and a nitro group that can serve as a directing group or be reduced to an amine for further functionalization. Its true value lies in its potential as a precursor to complex heterocyclic systems and other high-value chemical entities. A notable analogue, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is a key precursor in the synthesis of a promising new class of antitubercular agents, including BTZ043 and PBTZ169 (macozinone), which have advanced to clinical trials.[1] This precedent underscores the potential utility of the this compound scaffold in addressing critical therapeutic areas.

Physicochemical Properties and Handling

While comprehensive experimental data is scarce, key physicochemical properties can be compiled from supplier data and predictive models. This information is crucial for reaction planning, safety assessment, and purification.

PropertyValue / InformationSource
CAS Number 1214373-54-2[2][3]
Molecular Formula C₈H₄F₃NO₄[2]
Molecular Weight 235.12 g/mol [2]
Appearance Expected to be a solid at room temperature.[analogous compounds]
Melting Point Not experimentally published. The related isomer, 3-Nitro-5-(trifluoromethyl)benzoic acid, has a melting point of 127-130 °C.[4]
Boiling Point 336.7 ± 42.0 °C (Predicted)[3]
Density 1.596 ± 0.06 g/cm³ (Predicted)[3]
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.[general chemical principles]
Safety and Handling

Based on safety data for structurally similar nitroaromatic and fluorinated carboxylic acids, the following precautions are advised:

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[5]

  • Hazards: Expected to cause skin and serious eye irritation. May cause respiratory irritation.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[3]

Synthesis and Purification: A Discussion of Regioselectivity

The most logical synthetic route to this compound is the direct electrophilic nitration of 3-(trifluoromethyl)benzoic acid. However, this reaction presents a significant regiochemical challenge that must be understood and managed.

The Causality of Experimental Design

Both the carboxylic acid (-COOH) and trifluoromethyl (-CF3) groups are electron-withdrawing and therefore deactivating and meta-directing for electrophilic aromatic substitution. In 3-(trifluoromethyl)benzoic acid, the positions ortho and para to the -COOH group (positions 2, 4, 6) are activated relative to the positions ortho/para to the -CF3 group. Conversely, the positions ortho and para to the -CF3 group (positions 2, 4, 6) are activated relative to the positions ortho/para to the -COOH group. The challenge is that both groups direct incoming electrophiles to the same positions (5-position relative to -COOH is the same as the 2-position relative to -CF3, and so on).

The nitronium ion (NO₂⁺) will add to the position least deactivated by the combined inductive and resonance effects of both groups. The formation of the desired 2-nitro isomer requires substitution ortho to the carboxylic acid, which is generally disfavored due to steric hindrance and strong deactivation. The major isomers are likely to be 4-nitro- and 6-nitro-3-(trifluoromethyl)benzoic acid. Therefore, the synthesis is not merely a matter of reaction but of careful control and, critically, robust purification to isolate the desired, likely minor, 2-nitro isomer.

G cluster_0 Synthesis Workflow Start 3-(Trifluoromethyl)benzoic Acid Reaction Slowly add Nitrating Mixture to Substrate Solution Maintain Temp < 10 °C Start->Reaction NitratingMixture Prepare Nitrating Mixture (HNO₃ / H₂SO₄) Cool to 0 °C NitratingMixture->Reaction Quench Quench on Ice-Water Reaction->Quench Monitor by TLC Extraction Extract with Ethyl Acetate Quench->Extraction Purification Purification (Column Chromatography or Fractional Crystallization) Extraction->Purification Crude Isomer Mixture Product This compound Purification->Product

Caption: Proposed workflow for the synthesis and purification of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on established methods for aromatic nitration.

  • Preparation of Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously and slowly add 1.2 equivalents of concentrated nitric acid (90%) to 3 equivalents of concentrated sulfuric acid (98%) with continuous stirring. Ensure the temperature is maintained below 10 °C.

  • Dissolution of Substrate: In a separate three-neck reaction vessel equipped with a thermometer and a dropping funnel, dissolve 1 equivalent of 3-(trifluoromethyl)benzoic acid in 3-5 volumes of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the solution of the benzoic acid derivative. The rate of addition must be controlled to keep the internal reaction temperature below 10 °C. A temperature excursion can lead to dinitration and reduced selectivity.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) by periodically taking a small aliquot, quenching it in water, extracting with ethyl acetate, and spotting on a silica plate.

  • Work-up: Once the reaction is complete, cautiously pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate containing the crude product mixture will form.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Dry the crude solid.

    • Crucial Step: The isomeric mixture must be separated. This is best achieved by silica gel column chromatography using a gradient elution system (e.g., hexane/ethyl acetate). The different isomers will have distinct polarities, allowing for their separation. Fractions should be monitored by TLC to identify and collect the desired 2-nitro isomer.

    • Alternatively, fractional crystallization from a suitable solvent system (e.g., ethanol/water) may be attempted.

Spectroscopic Characterization (Predicted)

No published spectra for this compound are available. The following data is predicted based on the known spectra of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid[1] and fundamental principles of spectroscopy. This serves as a self-validating system for researchers who successfully synthesize and isolate the compound.

G H3 H-3 H4 H-4 H6 H-6

Caption: Structure of this compound with proton numbering for NMR prediction.

¹H NMR Spectroscopy

(Predicted for 400 MHz, in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~13.5 - 14.5br s-1H, -COOHThe carboxylic acid proton is highly deshielded, acidic, and exchanges, appearing as a broad singlet.
~8.40dJ ≈ 2.01H, H-6This proton is ortho to the electron-withdrawing -NO₂ group and will be the most deshielded aromatic proton. It will appear as a doublet due to coupling with H-4.
~8.25ddJ ≈ 8.5, 2.01H, H-4This proton is coupled to both H-3 (ortho, J ≈ 8.5 Hz) and H-6 (meta, J ≈ 2.0 Hz), appearing as a doublet of doublets.
~8.05dJ ≈ 8.51H, H-3This proton is ortho to the -COOH group and coupled only to H-4, resulting in a doublet.
¹³C NMR Spectroscopy

(Predicted for 100 MHz, in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~165.0-COOHCarbonyl carbon of the carboxylic acid.
~149.0C-2Aromatic carbon bearing the nitro group, highly deshielded.
~135.0C-4Aromatic C-H.
~131.0 (q)C-5Carbon attached to the -CF₃ group, will appear as a quartet due to C-F coupling.
~129.0C-6Aromatic C-H.
~125.0C-3Aromatic C-H.
~123.0 (q)-CF₃Trifluoromethyl carbon, appears as a large quartet with a significant C-F coupling constant.
~122.0C-1Quaternary carbon attached to the -COOH group.
Infrared (IR) and Mass Spectrometry (MS)
SpectroscopyWavenumber (cm⁻¹) / m/zAssignment
FTIR (ATR) 3300 - 2500 (broad)O-H stretch (Carboxylic Acid)
~1710C=O stretch (Carboxylic Acid)
~1540 and ~1350N-O asymmetric and symmetric stretch (Nitro group)
~1300 - 1100C-F stretches (Trifluoromethyl group)
MS (ESI-) 234.0[M-H]⁻ (Molecular ion peak)
188.0[M-H-NO₂]⁻ (Loss of nitro group)

Key Reactions and Applications in Drug Discovery

This compound is a versatile intermediate. Its two functional groups can be manipulated to build molecular complexity, making it a valuable starting point for library synthesis and lead optimization campaigns.

G cluster_0 Carboxylic Acid Derivatization cluster_1 Nitro Group Reduction A 2-Nitro-5-(trifluoromethyl) benzoic acid B Amide Coupling (R-NH₂, HBTU) A->B D Reduction (H₂, Pd/C or SnCl₂) A->D C Amide Product B->C C->D F Complex Target Molecule (e.g., Heterocycle) C->F Further Cyclization/ Functionalization E Aniline Intermediate D->E E->B E->F Further Cyclization/ Functionalization

Caption: Reaction pathways illustrating the utility of the title compound in building complex molecules.

  • Amide Bond Formation: The carboxylic acid is the most accessible functional group. It can be readily converted to an acid chloride (using SOCl₂ or oxalyl chloride) or activated with coupling reagents (like HBTU, HATU, or EDC) to react with a wide array of amines, forming a diverse library of amides.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an aniline derivative (2-Amino-5-(trifluoromethyl)benzoic acid). Common reduction conditions include catalytic hydrogenation (H₂, Pd/C), or chemical reduction with reagents like tin(II) chloride (SnCl₂) or iron in acetic acid. This unmasks a nucleophilic amino group ortho to the carboxylic acid, which is a classic precursor for forming bicyclic heterocycles like benzoxazinones or quinazolinones.

  • Orthogonal Strategy: The true synthetic power comes from using these two functionalities in sequence. For example, one could first perform an amide coupling and then reduce the nitro group on the more complex intermediate. This aniline can then participate in cyclization reactions, using the ortho-disposed amide functionality to form therapeutically relevant scaffolds.

Conclusion

This compound represents a strategically important, albeit under-documented, chemical building block. Its synthesis is a practical exercise in managing the directing effects of multiple substituents in electrophilic aromatic substitution. For the successful synthetic chemist, it offers two orthogonal functional handles—the carboxylic acid and the nitro group—that serve as versatile gateways to a wide range of complex molecular architectures. Drawing parallels from its close analogues, this compound holds significant potential for application in the discovery of novel therapeutics, particularly in areas where metabolic stability and targeted potency are paramount. This guide provides the foundational knowledge and predictive data necessary for researchers to confidently incorporate this valuable intermediate into their synthetic programs.

References

  • Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(2), 142-149. [Link]

  • Alachem Co., Ltd. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. PubMed Central. [Link]

  • Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCrData, 6(2). [Link]

  • Giacobbe, T. J. (1983). Process for preparing 2-nitro-5-[substituted-phenoxy] benzoic acids and salts thereof.
  • ResearchGate. (2021). (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]

  • NIST. (n.d.). Benzoic acid, 2-nitro-. NIST Chemistry WebBook. [Link]

  • Hou, D.-R., et al. (2026). Nitrosonium Ion-Catalyzed Oxidative Chlorination of Arenes. The Journal of Organic Chemistry, 91(2). [Link]

Sources

An In-depth Technical Guide to 3-Nitro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authoritative Note on Compound Identification: This technical guide focuses on 3-Nitro-5-(trifluoromethyl)benzoic acid , corresponding to the provided CAS Number 328-80-3 . Initial analysis revealed a discrepancy between the requested topic name, "2-Nitro-5-(trifluoromethyl)benzoic acid," and the supplied CAS number. The scientific literature and chemical databases unequivocally associate CAS 328-80-3 with the 3-nitro isomer. To ensure scientific accuracy and integrity, this document details the properties, synthesis, and applications of the compound verified by the CAS number.

Introduction

3-Nitro-5-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a pivotal building block in modern synthetic chemistry. Its strategic importance is primarily recognized in the fields of medicinal chemistry and agrochemical research, where it serves as a versatile intermediate for the synthesis of complex, biologically active molecules.[1][2] The unique electronic properties conferred by the trifluoromethyl (-CF3) and nitro (-NO2) groups, both potent electron-withdrawing moieties, render the molecule's aromatic ring and carboxylic acid function highly reactive and amenable to a wide array of chemical transformations.[1] This guide provides an in-depth exploration of the physicochemical characteristics, spectroscopic profile, synthesis, and applications of this important chemical entity, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Profile

The distinct substitution pattern of 3-Nitro-5-(trifluoromethyl)benzoic acid governs its physical properties and spectroscopic signature. These characteristics are fundamental for its identification, purification, and manipulation in a laboratory setting.

Physicochemical Properties

The key physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 328-80-3[2][3][4][5][6][7][8][9][10][11][12]
Molecular Formula C₈H₄F₃NO₄[2][3][4][7][8][10][11]
Molecular Weight 235.12 g/mol [2][3][4][7][11]
Appearance Light yellow to white solid/powder[3][7][10][11]
Melting Point 127-130 °C[3][8]
Boiling Point 309.8 °C at 760 mmHg (Predicted)[3]
Density ~1.6 g/cm³ (Predicted)[3]
Purity Typically ≥95%[7]
Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and quality control of 3-Nitro-5-(trifluoromethyl)benzoic acid.

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by distinct signals in the aromatic region, reflecting the substitution pattern. In an acetone-d₆ solvent, the spectrum typically shows three distinct signals: a triplet at approximately 9.00 ppm, a triplet at 8.78 ppm, and another triplet at 8.66 ppm, each integrating to one proton.[3] This pattern is indicative of the meta-substitution on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum provides further structural confirmation. Key signals in acetone-d₆ include the carboxylic carbon around 164.5 ppm, the carbon attached to the nitro group at approximately 149.8 ppm, and the carbon bearing the trifluoromethyl group, which appears as a quartet around 132.8 ppm due to C-F coupling.[3]

  • IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of the key functional groups. Characteristic absorption bands include:

    • A broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

    • A sharp C=O (carbonyl) stretch from the carboxylic acid, usually around 1700 cm⁻¹.

    • Strong absorptions corresponding to the N-O stretching of the nitro group, typically seen around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

    • Prominent C-F stretching bands from the trifluoromethyl group, generally found in the 1100-1300 cm⁻¹ range.

Synthesis and Reaction Chemistry

The synthesis of 3-Nitro-5-(trifluoromethyl)benzoic acid is a well-established process, valued for its efficiency and scalability.

Synthetic Pathway: Electrophilic Nitration

The most common and direct route to this compound is through the electrophilic nitration of 3-(trifluoromethyl)benzoic acid. This reaction leverages the meta-directing effect of both the carboxylic acid and the trifluoromethyl group.

Synthesis Reactant 3-(Trifluoromethyl)benzoic Acid Product 3-Nitro-5-(trifluoromethyl)benzoic Acid Reactant->Product Nitration Reagents Reagents:Fuming HNO₃Conc. H₂SO₄ Reagents->Product caption Figure 1. Synthesis of 3-Nitro-5-(trifluoromethyl)benzoic acid. Reactivity Core 3-Nitro-5-(trifluoromethyl) benzoic Acid AcidChloride Acid Chloride Core->AcidChloride SOCl₂ or (COCl)₂ Ester Ester Core->Ester Alcohol, Acid Catalyst Amide Amide Core->Amide Amine, Coupling Agent Amine 3-Amino-5-(trifluoromethyl) benzoic Acid Core->Amine Reduction (e.g., H₂, Pd/C) AcidChloride->Ester R-OH AcidChloride->Amide R₂NH caption Figure 2. Key derivatization reactions.

Figure 2. Key derivatization reactions.
  • Carboxylic Acid Modifications: The -COOH group is a primary site for elaboration. It can be readily converted to an acid chloride, which is a highly reactive intermediate for forming esters and amides. Direct amidation using coupling agents is also a common strategy in pharmaceutical synthesis.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine (-NH₂). This transformation is fundamental, as the resulting aniline derivative is a precursor to a vast number of heterocyclic compounds and can be further modified through diazotization or acylation reactions.

Role in Drug Design

The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry. [13]Its inclusion in a drug candidate, facilitated by intermediates like 3-Nitro-5-(trifluoromethyl)benzoic acid, can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins. [13]The -CF3 group's strong electron-withdrawing nature and lipophilicity are key to these beneficial effects. This compound, therefore, provides a direct route to introduce both a -CF3 group and a versatile synthetic handle (the carboxylic acid, or the amine after reduction) onto a molecular scaffold.

Safety and Handling

Hazard Identification: 3-Nitro-5-(trifluoromethyl)benzoic acid is classified as harmful if swallowed and causes skin and serious eye irritation. [3]* GHS Hazard Statements: H302 (Harmful if swallowed).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [3] Handling Recommendations:

  • Work in a well-ventilated area or a fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid generating dust.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

3-Nitro-5-(trifluoromethyl)benzoic acid (CAS 328-80-3) is a cornerstone intermediate for the synthesis of advanced functional molecules. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an invaluable tool for chemists in the pharmaceutical and agrochemical industries. The strategic placement of its three functional groups provides a robust platform for creating diverse molecular architectures, particularly for the incorporation of the pharmacologically crucial trifluoromethyl moiety. A thorough understanding of its chemistry and safe handling is essential for leveraging its full potential in innovative research and development projects.

References

  • 3-nitro-5-(trifluoromethyl)benzoic acid. (n.d.). Alachem Co., Ltd. Retrieved January 20, 2026, from [Link]

  • 3-Nitro-5-(trifluoromethyl)benzoic acid Properties vs Temperature. (n.d.). Chemeo. Retrieved January 20, 2026, from [Link]

  • CAS 328-80-3 3-Nitro-5-(Trifluoromethyl)Benzoic Acid. (n.d.). IndiaMART. Retrieved January 20, 2026, from [Link]

  • CAS No. 328-80-3. (n.d.). Chemsrc. Retrieved January 20, 2026, from [Link]

  • 3-Nitro-5-(trifluoromethyl)benzoic acid (CAS 328-80-3) Properties. (n.d.). Prode Properties. Retrieved January 20, 2026, from [Link]

  • The Role of 3-Nitro-5-(trifluoromethyl)benzoic Acid in Developing Novel Fluorinated Compounds. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]

  • 3-Nitro-5-(trifluoromethyl)benzoic acid - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

  • Signore, G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5783. Retrieved from [Link]

Sources

"2-Nitro-5-(trifluoromethyl)benzoic acid" molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Nitro-5-(trifluoromethyl)benzoic acid

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. The document details its core molecular structure, physicochemical properties, and molecular weight. Furthermore, it explores its applications as a versatile building block in organic synthesis and outlines essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical manufacturing who require a detailed understanding of this compound's characteristics and utility.

Part 1: Molecular Structure and Identification

This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with three distinct groups: a carboxylic acid (-COOH), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃). The specific arrangement of these substituents—with the nitro group ortho to the carboxylic acid and the trifluoromethyl group meta to it—defines its chemical reactivity and utility as a synthetic precursor.

The electron-withdrawing properties of both the nitro and trifluoromethyl groups significantly influence the electronic environment of the aromatic ring and the acidity of the carboxylic acid proton. This electronic profile is fundamental to its role in various chemical transformations.

Table 1: Core Chemical Identifiers

Identifier Value Source(s)
Chemical Name This compound [1][2]
CAS Number 1214373-54-2 [1][2]
Molecular Formula C₈H₄F₃NO₄ [1][2]
Molecular Weight 235.12 g/mol [1][2]

| Canonical SMILES | O=C(O)C1=CC(C(F)(F)F)=CC=C1[O-] |[2] |

Molecular Structure Visualization

The two-dimensional structure of the molecule is presented below, illustrating the spatial relationship between the functional groups on the benzene ring.

cluster_0 Conceptual Synthesis Workflow start Precursor: 3-(Trifluoromethyl)benzoic Acid reaction Electrophilic Aromatic Substitution (Nitration) start->reaction reagent Nitrating Agent: HNO₃ / H₂SO₄ reagent->reaction product Final Product: This compound reaction->product

Caption: Generalized workflow for the synthesis via nitration.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis. Its utility stems from the presence of three distinct functional groups that can be selectively modified.

  • Pharmaceutical Synthesis: The core structure is a feature in various pharmacologically active molecules. For instance, the closely related compound, 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is a documented precursor in the synthesis of 8-nitro-1,3-benzothiazin-4-ones (BTZs). [3][4]This class of compounds includes promising new antitubercular agents that have advanced to clinical trials. [4]This highlights the role of such nitrobenzoic acids as critical building blocks for developing novel therapeutics.

  • Agrochemical Intermediates: It is used as an intermediate in the agrochemical industry. [5]The trifluoromethyl group is a common feature in modern pesticides and herbicides due to its ability to enhance metabolic stability and binding affinity.

  • Fine Chemicals and Materials Science: As a versatile building block, it can be employed in the synthesis of dyes, polymers, and other specialty chemicals where its specific electronic and structural properties are advantageous.

References

  • Google Patents. (n.d.). Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.
  • Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E, 77(Pt 2), 142–147.
  • National Center for Biotechnology Information. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

Sources

A Technical Guide to the Solubility and Stability of 2-Nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Nitro-5-(trifluoromethyl)benzoic acid is an important substituted aromatic carboxylic acid often utilized as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its molecular structure, featuring a carboxylic acid group, a nitro group, and a trifluoromethyl group, dictates its physicochemical properties. Understanding the solubility and stability of this compound is a non-negotiable prerequisite for its effective use in synthetic chemistry, formulation development, and biological screening. Poorly characterized solubility can lead to failed reactions, inaccurate assay results, and flawed formulation strategies, while uncharacterized stability can result in sample degradation, impurity formation, and compromised shelf-life.[1]

This guide provides a comprehensive overview of the critical solubility and stability characteristics of this compound. It is designed for researchers and drug development professionals, offering not just data, but the scientific rationale behind the experimental methodologies required for a thorough physicochemical assessment.

Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is the first step in any robust scientific investigation.

PropertyValueSource
Molecular Formula C₈H₄F₃NO₄N/A
Molecular Weight 235.12 g/mol N/A
Appearance Light yellow to yellow solid[2]
Predicted pKa 1.82 ± 0.25[2]
Recommended Storage 2-8°C[2]

The low predicted pKa of ~1.82 indicates that this compound is a relatively strong acid.[2] This is a critical parameter, as it predicts that the molecule will be in its ionized, carboxylate form at physiological pH and most neutral pH values, which profoundly influences its aqueous solubility.[3][4]

Part 1: Solubility Profile Assessment

Solubility is a critical attribute that influences bioavailability and is essential for developing viable formulations.[1] For a compound like this compound, a multi-faceted approach to solubility determination is required, encompassing both organic and aqueous systems.

Methodology for Thermodynamic Solubility Determination: The Shake-Flask Method

To ensure accuracy and reproducibility, the gold standard for determining thermodynamic (equilibrium) solubility is the Shake-Flask method, as originally described by Higuchi and Connors.[5] This method is favored over kinetic assessments for definitive characterization because it measures the true equilibrium between the un-dissolved solid and the saturated solution, reflecting the most stable state.[4][5]

Experimental Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, pH 7.4 buffer, methanol, acetonitrile). The key is to ensure a visible amount of un-dissolved solid remains, guaranteeing that saturation is achieved.[5]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be empirically determined; a common validation step is to measure the concentration at 24 and 48 hours to confirm it has plateaued.[4]

  • Phase Separation: After equilibration, un-dissolved solid must be separated from the saturated solution. This is a critical step where errors can be introduced. Centrifugation followed by careful collection of the supernatant is the preferred method. Filtration may also be used, but one must validate that the compound does not adsorb to the filter membrane, which can lead to artificially low solubility values.[5]

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a calibration curve prepared with known concentrations of the reference standard.[3]

Causality and Trustworthiness: The deliberate use of excess solid and extended equilibration time ensures the system reaches a true thermodynamic equilibrium.[5] By quantifying the supernatant, we measure the maximum amount of the compound a solvent can hold under specific conditions, providing a reliable and reproducible solubility value.

Experimental Workflow: Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid compound to vials prep2 Add known volume of test solvent (e.g., Buffer, MeOH) prep1->prep2 equil Agitate at constant T (e.g., 24-72h) prep2->equil sep Centrifuge to pellet undissolved solid equil->sep sup Carefully collect supernatant sep->sup quant1 Dilute supernatant sup->quant1 quant2 Analyze via HPLC-UV against calibration curve quant1->quant2 result Calculate Solubility (e.g., mg/mL) quant2->result

Caption: Workflow for Thermodynamic Solubility using the Shake-Flask Method.

Expected Solubility Profile

While specific experimental data is not publicly available, a profile can be predicted based on the compound's structure:

  • Aqueous Solubility: Due to its very low pKa (~1.82), the carboxylic acid will be fully deprotonated and exist as a carboxylate anion in neutral or basic solutions. This ionization will significantly increase its solubility in aqueous media at pH values greater than its pKa.[3][4] Conversely, in highly acidic solutions (pH < 1.8), it will be in its neutral, protonated form, and its aqueous solubility is expected to be very low.[4]

  • Organic Solvents: High solubility is expected in polar aprotic solvents like DMSO and DMF, and in polar protic solvents like methanol and ethanol, due to the potential for hydrogen bonding and dipole-dipole interactions. Solubility is likely to be lower in non-polar solvents such as hexanes or toluene.

Solvent ClassExample SolventsExpected SolubilityRationale
Aqueous Buffer pH 7.4 Phosphate BufferHighIonization of the carboxylic acid group (pKa ~1.82).
Polar Protic Methanol, EthanolModerate to HighHydrogen bonding with the carboxylic acid and nitro groups.
Polar Aprotic DMSO, AcetonitrileHighStrong dipole-dipole interactions.
Non-Polar Hexane, TolueneLowMismatch in polarity ("like dissolves like").

Part 2: Chemical Stability Profile

Assessing chemical stability is crucial for defining storage conditions, retest periods, and understanding potential degradation pathways.[6] Forced degradation (or stress testing) is the cornerstone of this evaluation, intentionally exposing the compound to harsh conditions to accelerate decomposition.[7][8] The goal is to achieve modest degradation (5-20%) to ensure that analytical methods are stability-indicating and to identify likely degradation products.[8][9]

Methodology for Forced Degradation Studies

These studies must be systematic and are guided by the International Council for Harmonisation (ICH) guideline Q1A(R2).[8][10] A solution of this compound is prepared in a suitable solvent and subjected to various stress conditions.

Experimental Protocol: Forced Degradation

  • Hydrolytic Stability:

    • Acidic: Expose the compound to 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • Basic: Expose the compound to 0.1 M NaOH at room or elevated temperature.

    • Neutral: Reflux the compound in water.

  • Oxidative Stability: Expose the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Stability: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.

  • Photostability: Expose the solid compound and a solution to a controlled light source that provides both UV and visible light, as specified in ICH Q1B (total illumination of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter).[6]

  • Analysis: At each time point, samples are analyzed by a stability-indicating HPLC method (e.g., with a photodiode array detector). The goal is to separate the parent peak from all degradation products and quantify the loss of the parent compound as well as the formation of impurities.

Causality and Trustworthiness: This multi-condition approach ensures that all likely degradation pathways (hydrolysis, oxidation, etc.) are explored.[6][7] By targeting 5-20% degradation, we generate sufficient quantities of degradants for detection and potential identification without completely destroying the sample.[8] This process validates that the analytical method can detect degradation and is thus "stability-indicating."[10]

Experimental Workflow: Forced Degradation Studydot

G cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_eval Evaluation start Prepare stock solution of This compound acid Acidic (e.g., 0.1M HCl, 60°C) start->acid base Basic (e.g., 0.1M NaOH, RT) start->base oxid Oxidative (e.g., 3% H₂O₂, RT) start->oxid therm Thermal (Solid) (e.g., 80°C) start->therm photo Photolytic (Solid/Soln) (ICH Q1B Light) start->photo analysis Analyze samples at time points using stability-indicating HPLC acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis eval1 Quantify parent compound loss analysis->eval1 eval2 Identify & quantify degradants eval1->eval2 eval3 Establish degradation pathway eval2->eval3

Sources

"2-Nitro-5-(trifluoromethyl)benzoic acid" spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 2-Nitro-5-(trifluoromethyl)benzoic acid

Introduction: The Analytical Imperative for a Complex Moiety

This compound is a substituted aromatic carboxylic acid of significant interest in synthetic chemistry, serving as a versatile building block for pharmaceuticals and agrochemicals. Its unique trifunctional substitution pattern—comprising a carboxylic acid, a nitro group, and a trifluoromethyl group—creates a complex electronic environment that dictates its reactivity and potential applications. The electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, positioned ortho and meta to the carboxylic acid respectively, profoundly influences the molecule's chemical properties.

Accurate and unambiguous structural confirmation of this molecule is paramount for any research or development endeavor. Spectroscopic analysis provides the definitive "fingerprint" required for identity, purity, and structural verification. This guide offers an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed for researchers and drug development professionals, providing not only the spectral data itself but also the underlying scientific rationale for the observed phenomena and the experimental protocols for reliable data acquisition.

Molecular Structure and Key Features

A clear visualization of the molecule is foundational to interpreting its spectral data. The relative positions of the functional groups are critical for predicting spectral outcomes, particularly in NMR spectroscopy where proximity and electronic effects determine chemical shifts and coupling patterns.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.

Expertise in Action: Selecting the Right Conditions

The choice of deuterated solvent is a critical first step. Due to the presence of the acidic carboxylic proton and the compound's polarity, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It is a polar aprotic solvent capable of dissolving the analyte, and its residual proton signal (around 2.50 ppm) does not typically interfere with the aromatic signals.[1] Crucially, it allows for the observation of the exchangeable carboxylic acid proton, which might be lost or broadened in protic solvents like Methanol-d₄. Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts to 0 ppm.[2]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of DMSO-d₆. Add a small amount of TMS as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion, especially for resolving the aromatic region.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 14 ppm.

    • Number of Scans: 16-32 scans, depending on concentration.

    • Relaxation Delay: 2-5 seconds to ensure full relaxation of protons.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum is characterized by distinct signals in the aromatic region and a broad signal for the carboxylic acid proton. The powerful electron-withdrawing effects of the -NO₂ and -CF₃ groups significantly deshield the aromatic protons, shifting them downfield.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13-14Broad Singlet1H-COOHThe acidic proton is highly deshielded and its signal is often broad due to chemical exchange.
~8.60Doublet (d)1HH-6This proton is ortho to the strongly electron-withdrawing -NO₂ group, causing a significant downfield shift.
~8.40Doublet of Doublets (dd)1HH-4This proton is deshielded by the adjacent -CF₃ group and the para -NO₂ group.
~8.22Doublet (d)1HH-3This proton is shifted downfield primarily by the ortho -NO₂ group.

Note: The exact chemical shifts are based on data for a structurally similar compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, analyzed in DMSO-d₆, and are highly representative.[3] The coupling constants (J-values) for the aromatic protons would be expected to follow typical ortho (~8 Hz) and meta (~2 Hz) coupling patterns.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and insight into the electronic effects of the substituents.

Chemical Shift (δ, ppm)AssignmentRationale
~164C=OThe carbonyl carbon of the carboxylic acid appears in the typical downfield region.[3]
~150C-NO₂The carbon directly attached to the nitro group is strongly deshielded and shifted significantly downfield.[3]
~136C-COOHThe carbon bearing the carboxylic acid group.
~130C-H (Aromatic)Aromatic methine carbon.
~129 (quartet)C-CF₃The carbon attached to the trifluoromethyl group is deshielded and appears as a quartet due to coupling with the three fluorine atoms (¹JCF).[3][4]
~124C-H (Aromatic)Aromatic methine carbon.
~122 (quartet)-CF₃The trifluoromethyl carbon itself exhibits a strong quartet with a large coupling constant (¹JCF ≈ 273 Hz).[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise in Action: Understanding Vibrational Modes

For this compound, the key diagnostic peaks are the very broad O-H stretch of the carboxylic acid, the sharp C=O carbonyl stretch, the asymmetric and symmetric stretches of the nitro group, and the strong C-F stretches of the trifluoromethyl group. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which dramatically broadens the O-H stretching band, causing it to appear as a wide trough, often spanning from 2500 to 3300 cm⁻¹.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, rapid, and reliable method for acquiring IR spectra of solid samples, requiring minimal preparation.

  • Sample Preparation: Place a small, spatula-tip amount of the solid this compound directly onto the ATR crystal (typically diamond or germanium).

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background Scan: First, record a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Record the sample spectrum.

    • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

IR Spectral Data and Interpretation

The spectrum provides clear evidence for all key functional groups.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3300-2500Strong, Very BroadO-H StretchCarboxylic Acid (-COOH)[5][6]
~1700Strong, SharpC=O StretchCarbonyl of Carboxylic Acid[3][5]
~1540StrongN-O Asymmetric StretchNitro (-NO₂)[3]
~1320StrongN-O Symmetric StretchNitro (-NO₂)[3]
~1300-1100Very StrongC-F StretchTrifluoromethyl (-CF₃)[3]
~1250MediumC-O StretchCarboxylic Acid (-COOH)[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of fragmentation patterns.

Expertise in Action: Ionization and Fragmentation Logic

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, acidic molecules like this one. Operating in negative ion mode ([M-H]⁻) is the logical choice, as the carboxylic acid readily deprotonates to form a stable carboxylate anion. The subsequent fragmentation of this anion in the mass spectrometer (MS/MS) provides structural confirmation. Nitroaromatic compounds exhibit characteristic fragmentation pathways, including the loss of NO, NO₂, and, in the case of benzoic acids, decarboxylation (loss of CO₂).[7][8]

Experimental Protocol: LC-ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: A liquid chromatograph (LC) coupled to a mass spectrometer equipped with an ESI source (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole instrument).

  • Data Acquisition:

    • Ionization Mode: ESI, Negative.

    • Mass Range: Scan from m/z 50 to 500.

    • MS/MS: Isolate the [M-H]⁻ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Mass Spectral Data and Interpretation

The molecular formula of this compound is C₈H₄F₃NO₄, with a monoisotopic mass of 235.01 g/mol .

m/z (Negative Mode)IonInterpretation
234.00[M-H]⁻Deprotonated molecular ion.
189.99[M-H-CO₂]⁻ or [M-COOH]⁻Loss of carbon dioxide (decarboxylation), a very common fragmentation for benzoic acids.[7]
188.01[M-H-NO₂]⁻Loss of the nitro group.
Visualization of Fragmentation

The primary fragmentation pathways observed in ESI-MS/MS can be visualized to clarify the structural relationships between the precursor and product ions.

parent [M-H]⁻ m/z = 234.00 frag1 [M-H-CO₂]⁻ m/z = 189.99 parent->frag1 - CO₂ (44 Da) frag2 [M-H-NO₂]⁻ m/z = 188.01 parent->frag2 - NO₂ (46 Da)

Sources

A Researcher's Guide to the Procurement of 2-Nitro-5-(trifluoromethyl)benzoic acid: From Supplier Vetting to Quality Assurance

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Nitro-5-(trifluoromethyl)benzoic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds and functional materials. The success, reproducibility, and safety of research and development projects hinge on the reliable procurement of high-purity starting materials. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of sourcing this specialty chemical. It covers the entire procurement lifecycle, from identifying and qualifying suppliers to establishing robust incoming quality control procedures, ensuring that the materials acquired meet the stringent standards required for advanced scientific applications.

Section 1: Compound Profile: this compound

1.1 Chemical Identity and Properties

  • Chemical Name: this compound

  • CAS Number: 328-80-3 (Note: Some suppliers may list isomers under different CAS numbers, making verification crucial).

  • Molecular Formula: C₈H₄F₃NO₄[1][2][3]

  • Molecular Weight: 235.12 g/mol [2][3]

  • Appearance: Typically a white to light yellow powder or solid.[4][5]

  • Primary Applications: It serves as a versatile building block and intermediate in organic synthesis, particularly for creating more complex molecules for pharmaceuticals and fine chemicals.[3]

1.2 The Critical Role of Purity in Research and Development The purity of a chemical reagent is paramount in drug discovery and development. Impurities, even in trace amounts, can lead to significant issues:

  • Altered Efficacy: Contaminants can interfere with chemical reactions, leading to lower yields or the formation of unintended byproducts, which may alter the efficacy of the final active pharmaceutical ingredient (API).[6][7]

  • Safety Risks: Unexpected impurities can introduce toxicity or cause adverse side effects in downstream applications.[8][9]

  • Compromised Reproducibility: The presence of uncontrolled variables, such as impurities, severely impacts the ability to reproduce experimental results, a cornerstone of scientific integrity.[7][10]

Therefore, a rigorous procurement process is not merely an administrative task but a fundamental component of good laboratory practice and successful research outcomes.

Section 2: The Supplier Landscape

Suppliers of specialty chemicals like this compound can be broadly categorized. Understanding these categories helps in tailoring the search and vetting process.

  • Large Chemical Distributors: Companies like Fisher Scientific and MilliporeSigma (a subsidiary of Merck KGaA) offer vast catalogs from various manufacturers.[11][12] They often provide excellent logistics, customer support, and readily available documentation like Safety Data Sheets (SDS).

  • Specialty Manufacturers & Custom Synthesis Labs: Firms such as Aromsyn and Alachem specialize in the production of specific, often complex, chemical compounds.[1][2] They can offer deep product expertise and the flexibility to produce materials from gram to kilogram scales.[1]

  • Online Marketplaces and Aggregators: Platforms like Echemi and LookChem connect buyers with numerous, often international, suppliers.[4][13] While offering competitive pricing, they require a more thorough vetting process by the end-user.

Supplier TypeAdvantagesDisadvantagesBest For
Large Distributors Reliability, extensive documentation, established logistics, one-stop-shopPotentially higher cost, less flexibility on bulk/custom ordersStandard research quantities, labs requiring fast and reliable delivery
Specialty Manufacturers Deep product expertise, custom synthesis options, competitive bulk pricingMay have longer lead times, narrower product focusScale-up projects, custom purity requirements, bulk orders
Online Marketplaces Wide selection, competitive pricing, access to global suppliersVariable quality and reliability, requires intensive vettingExperienced procurement teams, initial supplier discovery

Section 3: A Step-by-Step Protocol for Supplier Qualification

A systematic approach to qualifying suppliers is essential to mitigate risks associated with chemical procurement.[14] This protocol ensures that the chosen supplier can consistently provide material that meets the required specifications.

3.1 Step 1: Initial Screening and Documentation Review The first phase involves identifying potential suppliers and gathering critical documentation.

  • Identify Potential Suppliers: Use chemical databases (e.g., CAS registry) and supplier websites to identify vendors for CAS 328-80-3.

  • Request Essential Documents:

    • Safety Data Sheet (SDS): This is a mandatory document providing comprehensive information on hazards, handling, storage, and emergency measures.[15][16] An SDS for a related compound shows it may cause skin and eye irritation and may be harmful if inhaled or swallowed.[17][18]

    • Certificate of Analysis (CoA): This is the most critical document for quality assessment. A CoA provides lot-specific data on the purity and physical properties of the chemical.[19] A typical CoA will include the product name, CAS number, molecular formula, and analytical data confirming its purity (e.g., via HPLC or NMR) and consistency with its structure.[19]

3.2 Step 2: Technical Specification Analysis Carefully scrutinize the CoA and any technical data sheets.

  • Purity Verification: Check the stated purity level (e.g., >97%, 98%, 99.23%).[1][4][20] Ensure the analytical method used for purity determination (e.g., HPLC, GC, NMR) is appropriate and clearly stated.[19]

  • Consistency Check: Compare the physical properties listed on the CoA (e.g., melting point, appearance) with established literature values.[20][21]

  • Impurity Profile: For advanced applications, inquire if a more detailed impurity profile is available. The nature of impurities can be as important as their quantity.

3.3 Step 3: Supplier Vetting and Final Selection Beyond documentation, assess the supplier's operational reliability.

  • Lead Time and Availability: Inquire about stock levels and typical delivery times.[4]

  • Technical Support: Evaluate the responsiveness and expertise of their technical support team.

  • Request for Quotation (RFQ): Send RFQs to a shortlist of qualified suppliers to compare pricing for the required quantity.[14]

This entire workflow can be visualized as a decision-making process:

G cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Procurement start Identify Need for This compound search Search Supplier Databases (e.g., Fisher, Alachem, etc.) start->search doc_request Request Key Documents: - Safety Data Sheet (SDS) - Certificate of Analysis (CoA) search->doc_request analyze_coa Analyze CoA: - Purity Level (>98%?) - Analytical Method (HPLC/NMR?) doc_request->analyze_coa verify_sds Review SDS for Handling & Safety Protocols doc_request->verify_sds decision_pass Docs Meet Specs? analyze_coa->decision_pass verify_sds->decision_pass decision_pass->search No, Re-screen rfq Send Request for Quotation (RFQ) to Shortlisted Suppliers decision_pass->rfq Yes eval_quotes Evaluate Quotes: - Price - Lead Time - Shipping rfq->eval_quotes select_supplier Select Final Supplier & Place Purchase Order eval_quotes->select_supplier

Diagram: Supplier Qualification and Procurement Workflow.

Section 4: The Purchasing and Logistics Workflow

Once a supplier is selected, the focus shifts to the transactional and logistical aspects of procurement.

4.1 Purchase Order (PO) and Confirmation

  • Create a formal purchase order that specifies the exact chemical name, CAS number, quantity, required purity, and agreed-upon price.

  • Ensure all necessary internal approvals are obtained before sending the PO.[15]

  • Await an order confirmation from the supplier that verifies the details and provides an estimated shipping date.

4.2 Shipping and Handling

  • Regulatory Compliance: Ensure the supplier complies with all transportation regulations for hazardous materials.

  • Storage Conditions: Be aware of any specific storage requirements, such as temperature control, upon receipt.[3] The SDS will specify appropriate storage conditions.[4]

Section 5: Incoming Quality Control (QC) and Handling

The procurement process does not end upon delivery. Verification is a crucial final step.[16]

5.1 Receiving Protocol

  • Inspect Packaging: Upon arrival, check the packaging for any signs of damage or contamination.[16]

  • Verify Documents: Ensure the delivered chemical matches the PO and that the lot number on the container corresponds to the provided Certificate of Analysis.

  • Labeling: Write the date of receipt on the chemical container.[16]

  • Inventory Update: Immediately update the laboratory's chemical inventory system.[16][22]

5.2 In-House QC (Recommended) For critical applications, especially in drug development, performing in-house analytical tests on a sample from the newly received batch is a best practice.

  • Identity Confirmation: Techniques like NMR or FT-IR can confirm the chemical's identity.

  • Purity Verification: An HPLC or GC analysis can verify that the purity meets the specifications outlined in the supplier's CoA. This orthogonal verification provides the highest level of confidence.[10]

5.3 Safe Storage and Handling

  • Always store the chemical according to the instructions on the SDS, considering incompatibilities with other chemicals.[18]

  • Personnel handling the chemical must wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[17][23]

  • Ensure work is conducted in a well-ventilated area or a chemical fume hood.[17]

By implementing this rigorous, multi-step procurement and verification guide, research organizations can significantly enhance the reliability and safety of their scientific endeavors, ensuring that the this compound they purchase is of the quality required for innovative and reproducible results.

References

  • Techmate. The Importance of High-Purity Chemicals in Pharmaceutical Testing. [Link]

  • Moravek, Inc. How Important Is Chemical Purity In The Pharmaceutical Industry?. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]

  • Alachem Co., Ltd. 3-nitro-5-(trifluoromethyl)benzoic acid. [Link]

  • COLORCOM LTD. 3-Nitro-5-(trifluoromethyl)benzoic acid - LookChem. [Link]

  • Chemsrc. 2-Nitro-5-(trifluoromethoxy)benzoic acid Price from Supplier. [Link]

  • Procol. Purchasing & procurement in chemical industry: benefits & types. [Link]

  • LightSource. Procurement categories for chemical manufacturers: A brief guide. [Link]

  • Whitworth University. Chemical Procurement SOP. [Link]

  • Chemical Management Centre. GUIDELINES OF PROCUREMENT - CHEMICALS FOR RESEARCH. [Link]

  • Thermo Fisher Scientific. Certificate of analysis - 2-Nitro-4-(trifluoromethyl)benzoic acid, 98%. [Link]

  • Thermo Fisher Scientific. Certificate of analysis - 2-Nitro-4-(trifluoromethyl)benzoic acid, 98% (Lot D30T031). [Link]

Sources

A Technical Guide to 2-Nitro-5-(trifluoromethyl)benzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Building Blocks in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (–CF₃), in particular, imparts a unique combination of properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing character, which can profoundly influence the biological activity and physicochemical characteristics of a compound. When coupled with other versatile functional groups, such as the nitro (–NO₂) and carboxylic acid (–COOH) moieties, the resulting molecular scaffold becomes a highly valuable building block for the synthesis of complex chemical entities. 2-Nitro-5-(trifluoromethyl)benzoic acid is one such scaffold, poised for application in the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and potential applications, drawing upon established knowledge of structurally related compounds to offer a complete scientific profile.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively reported in the literature, its properties can be reliably predicted and understood through the analysis of its isomers and analogs.

Predicted Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₄F₃NO₄-
Molecular Weight 235.12 g/mol -
CAS Number 1214373-54-2-
Appearance Light yellow to yellow solid (predicted)[1]
Boiling Point 336.7±42.0 °C (Predicted)[1]
Density 1.596±0.06 g/cm³ (Predicted)[1]
pKa 1.82±0.25 (Predicted)[1]
Spectroscopic Characterization (Predicted)

The spectroscopic features of this compound can be inferred from the well-documented data of its isomers, such as 4-nitro-2-(trifluoromethyl)benzoic acid and 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid.[2][3]

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing three aromatic protons. The proton positioned between the carboxylic acid and nitro groups would likely appear as a downfield singlet or a narrowly split doublet. The other two protons on the ring would exhibit coupling to each other, likely as doublets. The exact chemical shifts will be influenced by the strong electron-withdrawing effects of both the nitro and trifluoromethyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbon of the carboxylic acid will be the most downfield signal. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons will appear in the typical region, with their chemical shifts influenced by the substituents.

  • ¹⁹F NMR: A single resonance, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively), and C-F stretching vibrations of the trifluoromethyl group (in the 1350-1100 cm⁻¹ region).[2]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the carboxylic acid group (–COOH) and the nitro group (–NO₂).[2]

Synthesis of this compound

Proposed Synthetic Pathway: Electrophilic Nitration

The directing effects of the substituents on the aromatic ring are key to this synthesis. The carboxylic acid group is a meta-director, while the trifluoromethyl group is also a meta-director. Therefore, nitration of 3-(trifluoromethyl)benzoic acid is expected to yield the desired this compound as a major product, along with other isomers.

G 3-(Trifluoromethyl)benzoic_acid 3-(Trifluoromethyl)benzoic acid 2-Nitro-5-(trifluoromethyl)benzoic_acid This compound 3-(Trifluoromethyl)benzoic_acid->2-Nitro-5-(trifluoromethyl)benzoic_acid Electrophilic Aromatic Substitution Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->2-Nitro-5-(trifluoromethyl)benzoic_acid

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Analogous Procedure)

This protocol is adapted from the well-established methods for the nitration of benzoic acid and its derivatives.[4]

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to below 0°C, slowly add concentrated nitric acid to concentrated sulfuric acid in a stoichiometric ratio (e.g., 1.1 equivalents of nitric acid). Maintain the temperature below 10°C throughout the addition.

  • Dissolution of the Starting Material: In a separate reaction vessel, dissolve 3-(trifluoromethyl)benzoic acid (1.0 equivalent) in a minimal amount of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3-(trifluoromethyl)benzoic acid. The temperature of the reaction mixture must be carefully controlled and maintained below 15°C to minimize the formation of by-products.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Isolation and Purification: The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water to remove residual acid. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three functional groups, making it a versatile intermediate for further chemical transformations.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst (Fischer esterification) or with alkyl halides in the presence of a base will yield the corresponding esters.

  • Amide Formation: Conversion to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with amines, provides a straightforward route to a wide range of amides.[2]

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Reactions of the Nitro Group

The nitro group is a key functional handle for introducing nitrogen-containing functionalities:

  • Reduction to an Amine: The nitro group can be readily reduced to an amino group (–NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media. The resulting 2-amino-5-(trifluoromethyl)benzoic acid is a valuable precursor for the synthesis of heterocyclic compounds.

  • Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr), although the positions ortho and para to the nitro group are most activated.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is generally stable to most reaction conditions. Its primary influence is electronic, withdrawing electron density from the aromatic ring and increasing the acidity of the carboxylic acid.

G A This compound B Ester Derivative A->B Esterification (ROH, H⁺) C Amide Derivative A->C 1. SOCl₂ 2. R₂NH D Alcohol Derivative A->D Reduction (LiAlH₄) E 2-Amino-5-(trifluoromethyl)benzoic acid A->E Reduction (H₂, Pd/C)

Caption: Key reactions of this compound.

Applications in Drug Discovery and Materials Science

Trifluoromethyl- and nitro-substituted benzoic acids are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] The unique combination of functional groups in this compound makes it a promising starting material for the development of novel bioactive molecules.

Pharmaceutical Applications

The trifluoromethyl group is a well-known bioisostere for several functional groups and can enhance a drug's metabolic stability and membrane permeability.[6][7] The nitro group can be a key pharmacophoric element or a precursor to an amino group for further derivatization. Potential therapeutic areas where derivatives of this compound could be explored include:

  • Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature substituted aromatic cores.

  • Anti-infective Agents: The nitroaromatic scaffold is present in some antibacterial and antiparasitic drugs. For instance, a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is a precursor to promising antitubercular agents.[2]

  • Central Nervous System (CNS) Drugs: The lipophilicity imparted by the trifluoromethyl group can aid in crossing the blood-brain barrier.

Agrochemical Applications

The trifluoromethyl group is a common feature in modern herbicides, insecticides, and fungicides, often contributing to increased efficacy and metabolic stability in the target organisms and the environment.

Materials Science

The electron-withdrawing properties of the nitro and trifluoromethyl groups can be exploited in the design of new materials with interesting electronic and optical properties, such as nonlinear optical materials or specialized polymers.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. While specific literature on this particular isomer is limited, a comprehensive understanding of its properties and reactivity can be confidently established through the study of its analogs. The synthetic routes and reaction pathways outlined in this guide, grounded in well-established chemical principles, provide a solid foundation for researchers and scientists to unlock the full potential of this promising intermediate in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

  • Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
  • Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. National Center for Biotechnology Information. Retrieved from [Link]

  • Ji, Y., Pleixats, R., Gimbert-Suriñach, C., Vallribera, A., & Granados, A. (2026). Trifluoromethyl Thianthrenium Salts: From Organic Synthesis to Materials. The Journal of Organic Chemistry, 91(2).
  • Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. (2021). Google Patents.
  • 2-(Trifluoromethyl)benzoic acid. PubChem. Retrieved from [Link]

  • Diehl III, C. E., Gembicky, M., & Rheingold, A. L. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
  • Ferreira, I., & El-Faham, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1-22.
  • Process for the preparation of 5-fluoro-2-nitrobenzoic acid. Justia Patents. Retrieved from [Link]

  • Ferreira, I., & El-Faham, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman State University. Retrieved from [Link]

Sources

A Senior Scientist's Guide to the Research Applications of 2-Nitro-5-(trifluoromethyl)benzoic Acid: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Nitro-5-(trifluoromethyl)benzoic acid (CAS 1214373-54-2) is a highly functionalized aromatic carboxylic acid that stands as a strategic starting material in modern chemical research. The convergence of a carboxylic acid, a nitro group, and a trifluoromethyl group on a single benzene ring provides a unique platform for the synthesis of complex molecules. The trifluoromethyl moiety is a cornerstone of contemporary drug design, valued for its ability to enhance metabolic stability and lipophilicity[1][2]. Simultaneously, the nitro group offers a versatile synthetic handle, readily transformable into an amine, which opens extensive avenues for derivatization. This guide provides an in-depth analysis of the molecule's properties, its synthetic utility, and its profound potential in medicinal chemistry, agrochemicals, and materials science. We will explore the causality behind experimental choices and provide robust, self-validating protocols to empower researchers in drug discovery and beyond.

Part 1: Core Molecular Profile and Synthetic Rationale

Before delving into applications, a thorough understanding of the molecule's intrinsic properties is paramount. The specific arrangement of its three functional groups dictates its reactivity and provides a logical foundation for its use as a synthetic intermediate.

Physicochemical and Structural Data

The properties of this compound are summarized below. These parameters are critical for designing reaction conditions, purification strategies, and for predicting the behavior of the molecule in biological systems.

PropertyValueSource
CAS Number 1214373-54-2[3]
Molecular Formula C₈H₄F₃NO₄[4]
Molecular Weight 235.12 g/mol [4]
Appearance Light yellow to yellow solid[3]
Predicted Boiling Point 336.7 ± 42.0 °C[3]
Predicted Density 1.596 ± 0.06 g/cm3 [3]
Predicted pKa 1.82 ± 0.25[3]
Strategic Functional Group Analysis

The utility of this molecule is derived from the interplay of its three key functional groups:

  • Carboxylic Acid (-COOH): This group is the primary site for forming esters, amides, and acid halides. Its acidity is significantly enhanced by the strong electron-withdrawing effects of the adjacent nitro group and the trifluoromethyl group on the ring.

  • Trifluoromethyl (-CF₃) Group: This is arguably the most strategically important group from a drug design perspective. It is highly lipophilic, which can dramatically improve a molecule's ability to cross cellular membranes[1]. Furthermore, the strength of the C-F bond makes it resistant to metabolic degradation, often increasing the half-life of a drug candidate[1][2].

  • Nitro (-NO₂) Group: While also a strong electron-withdrawing group, its primary value lies in its synthetic versatility. The nitro group can be selectively reduced to an amine (-NH₂), which is a nucleophilic center essential for building a vast array of heterocycles and other complex structures.

Proposed Synthetic Workflow

While multiple synthetic routes exist for substituted benzoic acids, a common and logical approach involves the regioselective nitration of a commercially available precursor, 3-(trifluoromethyl)benzoic acid.

start 3-(Trifluoromethyl)benzoic Acid reagents Nitrating Mixture (HNO₃ / H₂SO₄) start->reagents product This compound reagents->product Electrophilic Aromatic Substitution

Figure 1: Proposed synthesis via nitration.

Causality Behind Experimental Choice: The carboxylic acid and trifluoromethyl groups are both meta-directing deactivators for electrophilic aromatic substitution. In 3-(trifluoromethyl)benzoic acid, the positions ortho and para to the -CF₃ group (positions 2, 4, 6) and the positions ortho and para to the -COOH group (positions 2, 4, 6) are deactivated. The position C-5 is meta to both, making it the least deactivated site. However, nitration often occurs at the position ortho to the carboxylic acid (C-2) due to potential stabilization of the reaction intermediate. This regioselectivity is a critical consideration for the synthesis.

Part 2: Core Application in Medicinal Chemistry

The primary and most impactful application of this compound is as a scaffold for the synthesis of novel therapeutic agents. Its structure is particularly relevant to the development of anti-infectives and oncology drugs.

Transformation into a Bioactive Core: The Aminobenzoic Acid

The gateway to advanced medicinal chemistry applications is the selective reduction of the nitro group to an amine. This transformation converts the molecule from a simple building block into a versatile bifunctional intermediate: 2-Amino-5-(trifluoromethyl)benzoic acid.

start This compound intermediate 2-Amino-5-(trifluoromethyl)benzoic Acid start->intermediate Reduction (e.g., Fe / NH₄Cl) scaffold1 Heterocyclic Scaffolds (e.g., Benzothiazinones) intermediate->scaffold1 Cyclization Reactions scaffold2 Amide-Coupled Bioactive Molecules intermediate->scaffold2 Amide Bond Formation

Figure 2: Key transformations for medicinal chemistry.
Experimental Protocol: Reduction of the Nitro Group

This protocol is designed to be self-validating. The disappearance of the yellow color of the starting material provides a visual cue of reaction progress, which can be confirmed by Thin Layer Chromatography (TLC).

Objective: To synthesize 2-Amino-5-(trifluoromethyl)benzoic acid.

Materials:

  • This compound (1.0 eq)

  • Iron powder (Fe), <325 mesh (5.0 eq)

  • Ammonium chloride (NH₄Cl) (1.2 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in a 3:1 mixture of Ethanol:Water.

  • Addition of Reagents: Add iron powder (5.0 eq) and ammonium chloride (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C). The reaction is typically complete within 2-4 hours.

    • Self-Validation: Monitor the reaction progress by TLC, eluting with a 1:1 mixture of hexanes and ethyl acetate. The starting material should have a lower Rf than the more polar amine product. A UV lamp can be used for visualization. The disappearance of the yellow starting material is also a strong indicator.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous layer, add ethyl acetate and adjust the pH to ~8 with saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: The resulting 2-Amino-5-(trifluoromethyl)benzoic acid can be further purified by recrystallization if necessary.

Application Workflow: Synthesis of Antitubercular Agent Analogs

The structurally related compound, 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is a key precursor for the potent antitubercular drug class, the benzothiazinones (BTZ)[5][6]. Our target molecule is an excellent starting point for creating novel, non-chlorinated BTZ analogs to explore new structure-activity relationships (SAR).

Hypothetical Workflow for Novel BTZ Analog Synthesis:

  • Activation: Convert the synthesized 2-Amino-5-(trifluoromethyl)benzoic acid to a reactive isothiocyanate intermediate.

  • Coupling: React the isothiocyanate with a chiral amine to form a thiourea derivative.

  • Cyclization: Induce intramolecular cyclization to form the core benzothiazinone heterocyclic system.

This approach allows researchers to systematically probe the effects of removing the chlorine atom found in established BTZ drugs, potentially leading to compounds with improved safety profiles or efficacy against resistant strains.

Part 3: Potential Applications in Agrochemicals and Materials Science

While medicinal chemistry is a primary focus, the unique electronic properties of this compound suggest high potential in other research domains.

start This compound app1 Medicinal Chemistry (Anti-infectives, Oncology) start->app1 app2 Agrochemicals (Herbicides, Fungicides) start->app2 app3 Materials Science (Functional Polymers, Dyes) start->app3

Sources

An In-depth Technical Guide to the Mechanistic Theories of 2-Nitro-5-(trifluoromethyl)benzoic Acid and its Biologically Active Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From a Versatile Scaffold to Targeted Biological Activity

In the landscape of modern medicinal chemistry and agrochemical development, the strategic design of bioactive molecules often hinges on the utilization of versatile chemical scaffolds. 2-Nitro-5-(trifluoromethyl)benzoic acid is a prime exemplar of such a foundational building block. Its intrinsic chemical architecture, characterized by a trifluoromethyl group, a nitro moiety, and a carboxylic acid on a benzene ring, offers a rich tapestry of synthetic possibilities. The potent electron-withdrawing nature of both the trifluoromethyl and nitro groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, making it a highly sought-after intermediate for the synthesis of complex, biologically active compounds.

This technical guide moves beyond a simple cataloging of synthetic routes. Instead, it provides a deep dive into the mechanistic underpinnings of the key derivatives synthesized from this pivotal precursor. While this compound itself is not typically the end-effector molecule, the functionalities it imparts to its progeny are central to their biological activities. This guide will focus predominantly on the antitubercular benzothiazinones, a class of compounds for which a close structural analog of our topic compound serves as a critical precursor. We will explore the nuanced mechanisms by which these derivatives exert their potent effects, offering insights for researchers, scientists, and drug development professionals in the field.

Part 1: The General Antimicrobial Mechanism of Nitroaromatic Compounds

A recurring theme in the pharmacology of compounds derived from this compound is the critical role of the nitroaromatic moiety. This functional group is often a pharmacophore that requires bioactivation within the target organism.

Reductive Activation Cascade

The prevailing theory for the mechanism of action of many nitroaromatic drugs is their intracellular reduction.[1][2][3] This process is typically catalyzed by nitroreductases present in the target pathogen. The reduction of the nitro group (-NO2) is a stepwise process that generates a series of highly reactive intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species, as well as the nitro anion radical.[1][3]

These reactive intermediates are the primary effectors of cellular toxicity and can induce cell death through multiple pathways:

  • Covalent Adduct Formation: The highly electrophilic intermediates can form covalent bonds with critical biological macromolecules, such as proteins and DNA, leading to their inactivation and subsequent disruption of essential cellular processes.[1]

  • Oxidative Stress: The reduction of the nitro group can lead to the generation of reactive oxygen species (ROS), such as superoxide radicals, which cause widespread damage to cellular components.[2]

  • DNA Damage: The reactive species can directly interact with DNA, causing strand breaks and other lesions that compromise genomic integrity and lead to cell death.[1]

This reductive activation provides a degree of selectivity, as the specific nitroreductases of the target pathogen are required to "arm" the drug.

Nitroaromatic Prodrug Nitroaromatic Prodrug Nitroreductase Nitroreductase Nitroaromatic Prodrug->Nitroreductase Intracellular Reduction Reactive Nitroso Intermediate Reactive Nitroso Intermediate Nitroreductase->Reactive Nitroso Intermediate Covalent Adducts Covalent Adducts Reactive Nitroso Intermediate->Covalent Adducts Covalent Bonding Cellular Macromolecules (Proteins, DNA) Cellular Macromolecules (Proteins, DNA) Cellular Macromolecules (Proteins, DNA)->Covalent Adducts Cell Death Cell Death Covalent Adducts->Cell Death Disruption of Cellular Function

Caption: Reductive activation of a nitroaromatic prodrug.

Part 2: Antitubercular Benzothiazinones: A Case Study in Precision Targeting

A significant class of drugs derived from precursors structurally related to this compound are the benzothiazinones (BTZs). Two prominent examples that have advanced to clinical trials are BTZ043 and Macozinone (PBTZ169).[4][5] These compounds exhibit potent bactericidal activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[6][7][8]

The Molecular Target: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)

The primary molecular target of BTZs is the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase, or DprE1.[6][9][10] DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall. Specifically, it catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[11][12] DPA is the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, two essential components of the unique and robust cell wall of Mtb.[8][10][12]

Mechanism of Covalent Inhibition

The inhibition of DprE1 by BTZs is a sophisticated example of mechanism-based inactivation. The process unfolds as follows:

  • Prodrug Activation: The BTZ molecule, which is a prodrug, enters the Mtb cell. The nitro group of the BTZ is reduced by the flavin cofactor within the DprE1 active site, converting it to a highly reactive nitroso species.[11][13]

  • Covalent Adduct Formation: This reactive nitroso intermediate then forms a covalent semimercaptal adduct with a specific cysteine residue (Cys387) in the active site of DprE1.[9][13][14]

  • Irreversible Inhibition: The formation of this covalent bond irreversibly inactivates the enzyme.[9]

  • Disruption of Cell Wall Synthesis: The inhibition of DprE1 halts the production of DPA, thereby blocking the synthesis of arabinans. This disruption of cell wall biosynthesis leads to cell lysis and ultimately, bacterial death.[6][8][12]

The high specificity of BTZs for mycobacteria is attributed to the uniqueness of the DprE1 enzyme in these organisms.[12]

cluster_Mtb_Cell Mycobacterium tuberculosis Cell BTZ Prodrug BTZ Prodrug DprE1_FAD DprE1 (with FAD cofactor) BTZ Prodrug->DprE1_FAD Enters Active Site BTZ_Nitroso Reactive BTZ-Nitroso Intermediate DprE1_FAD->BTZ_Nitroso Reduces Nitro Group DPA DPA DprE1_FAD->DPA BLOCKED Covalent_Adduct DprE1-BTZ Covalent Adduct BTZ_Nitroso->Covalent_Adduct Covalently Binds DprE1_Cys387 DprE1 (Cys387) DprE1_Cys387->Covalent_Adduct DPR DPR DPR->DprE1_FAD Substrate Arabinan_Synthesis Arabinan Synthesis DPA->Arabinan_Synthesis Cell_Wall_Integrity Cell Wall Integrity Arabinan_Synthesis->Cell_Wall_Integrity Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis

Caption: Mechanism of action of Benzothiazinones (BTZs) on DprE1.

Part 3: Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of novel compounds derived from this compound, a series of well-established experimental protocols are employed. These protocols are designed to be self-validating systems, providing robust and reproducible data.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[15] The broth microdilution method is a standard technique for determining the MIC.[16][17]

Methodology:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound in an appropriate broth medium (e.g., Middlebrook 7H9 for Mtb).[17][18]

  • Inoculum Preparation:

    • Culture the bacterial strain of interest to a mid-log phase.

    • Adjust the bacterial suspension to a standardized turbidity, typically a 0.5 McFarland standard.[19]

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[16][18]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the compound dilutions with the prepared bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for the required duration (e.g., 7-14 days for Mtb).[18]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15] Alternatively, a growth indicator like Alamar Blue can be used for colorimetric determination.[20]

Data Presentation:

Compound Concentration (µg/mL)Well 1Well 2Well 3Growth (+/-)
64----
32----
16----
8++++
4++++
2++++
1++++
0 (Control)++++

In this example, the MIC would be 16 µg/mL.

Protocol 2: Biofilm Inhibition Assay

Bacterial biofilms are a significant challenge in infectious diseases due to their increased resistance to antimicrobial agents. This assay determines the ability of a compound to inhibit biofilm formation.[21]

Methodology:

  • Preparation of Plates:

    • Prepare serial dilutions of the test compound in a suitable growth medium in a 96-well, flat-bottom microtiter plate.

  • Inoculation:

    • Add a standardized bacterial suspension to each well.

    • Include positive (bacteria with no compound) and negative (medium only) controls.

  • Incubation:

    • Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.[22]

  • Washing and Staining:

    • After incubation, discard the planktonic (free-floating) bacteria by inverting the plate.

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove any remaining planktonic cells.

    • Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[21][23]

  • Solubilization and Quantification:

    • Discard the crystal violet solution and wash the plate with water.

    • Add a solubilizing agent (e.g., 30% acetic acid) to each well to dissolve the crystal violet that has stained the biofilm.[21][22]

    • Measure the absorbance of the solubilized crystal violet at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

cluster_prep Preparation cluster_incubation Biofilm Formation cluster_staining Staining & Quantification Start Start: Bacterial Culture Dilutions Prepare Compound Dilutions in 96-well Plate Start->Dilutions Inoculate Inoculate with Bacterial Suspension Dilutions->Inoculate Incubate Incubate Statically (24-48h, 37°C) Inoculate->Incubate Wash_Planktonic Wash to Remove Planktonic Cells Incubate->Wash_Planktonic Stain_CV Stain with 0.1% Crystal Violet Wash_Planktonic->Stain_CV Wash_Excess Wash Excess Stain Stain_CV->Wash_Excess Solubilize Solubilize Stain (e.g., 30% Acetic Acid) Wash_Excess->Solubilize Read_OD Read Absorbance (OD 595nm) Solubilize->Read_OD

Caption: Workflow for a crystal violet-based biofilm inhibition assay.

Conclusion

This compound stands as a testament to the power of scaffold-based drug discovery. While its own biological activity is limited, it serves as a crucial progenitor for highly potent and specific therapeutic agents. The derivatives of this compound, particularly the antitubercular benzothiazinones, exemplify a modern approach to antimicrobial development, targeting a unique and essential pathway in Mycobacterium tuberculosis. The mechanism, involving reductive bioactivation of a nitroaromatic prodrug to form a covalent adduct with its target enzyme, DprE1, offers a blueprint for the design of next-generation therapeutics. The experimental protocols outlined herein provide a robust framework for the continued investigation and development of novel agents derived from this versatile chemical entity.

References

  • BTZ-043 | Working Group for New TB Drugs. (n.d.). Retrieved January 20, 2026, from [Link]

  • Neres, J., et al. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis.
  • What are DprE1 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 20, 2026, from [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022, June 14). Encyclopedia.pub. Retrieved January 20, 2026, from [Link]

  • Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs. (n.d.). Retrieved January 20, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 20, 2026, from [Link]

  • Nitroaromatic Antibiotics | Encyclopedia MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones. (n.d.). Retrieved January 20, 2026, from [Link]

  • First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis. (2025, August 18). JAC-Antimicrobial Resistance. Oxford Academic. Retrieved January 20, 2026, from [Link]

  • Mechanism of action of macozinone. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Mechanism of action of benzothiazinone and inhibitors of DprE1. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (2023, November 5). Bio-protocol. NIH. Retrieved January 20, 2026, from [Link]

  • Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. (n.d.). PubMed Central. NIH. Retrieved January 20, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 20, 2026, from [Link]

  • General Biofilm Assay Protocol. (n.d.). iGEM. Retrieved January 20, 2026, from [Link]

  • Illustration of the mechanism of action of DprE enzymes. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Activity of DprE1 mechanism-based inhibitors and DprE2 inhibitors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Minimum inhibitory concentration. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021, February 12). PubMed Central. NIH. Retrieved January 20, 2026, from [Link]

  • Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model. (2023, March 28). PubMed Central. NIH. Retrieved January 20, 2026, from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). PubMed Central. NIH. Retrieved January 20, 2026, from [Link]

  • TAK1 phosphorylation mediates macozinone (PBTZ169) induced innate immune activation against tuberculosis. (2025, September 22). mSphere. ASM. Retrieved January 20, 2026, from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (2004). SEAFDEC/AQD Institutional Repository. Retrieved January 20, 2026, from [Link]

  • PBTZ169. (n.d.). iM4TB. Retrieved January 20, 2026, from [Link]

  • Determinants of the Inhibition of DprE1 and CYP2C9 by Antitubercular Thiophenes. (n.d.). PubMed Central. NIH. Retrieved January 20, 2026, from [Link]

  • Biofilm Inhibition and Eradication Assay. (n.d.). Bio-protocol. Retrieved January 20, 2026, from [Link]

  • Biofilm inhibition assay. (n.d.). Bio-protocol. Retrieved January 20, 2026, from [Link]

  • AN OVERVIEW ON BENZOTHIAZINONE ANALOGS AS ANTITUBERCULAR DRUGS. (2015, March 2). PharmaTutor. Retrieved January 20, 2026, from [Link]

  • Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. (2009, May 8). Science. PubMed. Retrieved January 20, 2026, from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PubMed Central. NIH. Retrieved January 20, 2026, from [Link]

  • Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. (2022, June 15). YouTube. Retrieved January 20, 2026, from [Link]

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  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

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Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 2-Nitro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Nitro-5-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical and agrochemical research. The protocol is designed for researchers, scientists, and professionals in drug development. Beyond a simple recitation of steps, this guide delves into the chemical principles governing the synthesis, offering expert insights into the reaction mechanism, safety considerations, and purification techniques. The information is grounded in established chemical literature to ensure reliability and reproducibility.

Introduction: Significance and Synthetic Strategy

This compound is a valuable building block in organic synthesis. The presence of the nitro, carboxylic acid, and trifluoromethyl groups on the benzene ring provides multiple reactive sites for further chemical modifications, making it a versatile precursor for the development of novel therapeutic agents and agrochemicals.

The synthetic strategy detailed herein focuses on the electrophilic aromatic substitution, specifically the nitration of 3-(trifluoromethyl)benzoic acid. The choice of this precursor is dictated by the directing effects of the substituents on the aromatic ring. The trifluoromethyl group (-CF3) is a meta-director and a deactivating group due to its strong electron-withdrawing nature. The carboxylic acid group (-COOH) is also a meta-director and a deactivating group. When both are present on the ring, their directing effects are additive. However, the nitration will preferentially occur at the position that is meta to both groups and least sterically hindered. In the case of 3-(trifluoromethyl)benzoic acid, the incoming nitro group will be directed to the 2-position, which is ortho to the carboxylic acid and meta to the trifluoromethyl group, and the 6-position, which is also ortho to the carboxylic acid and meta to the trifluoromethyl group. The formation of the 2-nitro isomer is generally favored, and any co-isomers can be separated during purification.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of the synthesis.

Reagent/MaterialFormulaMolar Mass ( g/mol )ConcentrationSupplierNotes
3-(Trifluoromethyl)benzoic acidC8H5F3O2190.12>98%Sigma-AldrichStarting material.
Fuming Nitric AcidHNO363.0190%Acros OrganicsHighly corrosive and a strong oxidizing agent.
Concentrated Sulfuric AcidH2SO498.0898%Fisher ScientificHighly corrosive and dehydrating agent.
Diethyl Ether(C2H5)2O74.12AnhydrousJ.T. BakerFlammable solvent used for extraction.
Sodium SulfateNa2SO4142.04AnhydrousEMD MilliporeDrying agent.
Deionized WaterH2O18.02N/AIn-houseUsed for reaction quenching and washing.
IceH2O18.02N/AIn-houseFor maintaining low temperature.

Experimental Protocol: Step-by-Step Synthesis

This protocol outlines the nitration of 3-(trifluoromethyl)benzoic acid to yield this compound.

Reaction Setup and Nitration
  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.

  • Cooling: Place the flask in an ice-water bath and stir the sulfuric acid until the temperature drops to 0-5 °C.

  • Addition of Starting Material: Slowly add 10.0 g (52.6 mmol) of 3-(trifluoromethyl)benzoic acid to the cold sulfuric acid in small portions. Ensure the temperature does not exceed 10 °C during the addition. Stir the mixture until all the solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 6.0 mL of fuming nitric acid (90%) to 15 mL of concentrated sulfuric acid while cooling in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 3-(trifluoromethyl)benzoic acid in sulfuric acid via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour. Subsequently, let the mixture slowly warm to room temperature and continue stirring for 3-4 hours.

Work-up and Purification
  • Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A precipitate should form.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product with copious amounts of cold deionized water until the washings are neutral to pH paper. This step is crucial to remove any residual acid.

  • Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at 50-60 °C.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol-water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly. The expected product is a pale yellow solid.

Reaction Workflow Diagram

Synthesis_Workflow A 1. Preparation of Sulfuric Acid Solution - Add 50 mL conc. H2SO4 to a flask. - Cool to 0-5 °C. B 2. Addition of Starting Material - Slowly add 10.0 g of 3-(trifluoromethyl)benzoic acid. A->B Maintain T < 10 °C D 4. Nitration Reaction - Add nitrating mixture to the main flask at 0-5 °C. - Stir for 1 hr at 0-5 °C, then 3-4 hrs at RT. B->D Stir until dissolved C 3. Preparation of Nitrating Mixture - Mix 6.0 mL fuming HNO3 and 15 mL conc. H2SO4. C->D Slow addition over 30-45 min E 5. Quenching - Pour reaction mixture onto 200 g of ice. D->E After reaction completion F 6. Filtration and Washing - Collect precipitate by vacuum filtration. - Wash with cold deionized water. E->F Precipitate forms G 7. Drying - Dry the crude product. F->G Until neutral pH H 8. Recrystallization (Optional) - Recrystallize from ethanol-water for higher purity. G->H For purification I Final Product This compound G->I If recrystallization is skipped H->I

Caption: Workflow for the synthesis of this compound.

Safety Precautions and Considerations

General:

  • This procedure must be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory.

  • An emergency eyewash station and safety shower must be readily accessible.

Reagent Specific:

  • Concentrated Sulfuric Acid and Fuming Nitric Acid: These are extremely corrosive and potent oxidizing agents. They can cause severe burns upon contact with skin or eyes. Always add acid to water, never the other way around, to avoid violent exothermic reactions. The nitrating mixture is highly reactive and should be prepared and handled with extreme caution.

  • Diethyl Ether: This solvent is highly flammable and volatile. Ensure there are no ignition sources nearby during its use.

Waste Disposal:

  • All acidic aqueous waste should be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal.

  • Organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -NO2, -COOH, -CF3).

  • Mass Spectrometry: To determine the molecular weight.

References

  • Synthesis of 2-Nitro-5-(trifluoromethoxy)benzoic acid. This document, while for a different compound, provides a relevant synthetic procedure for the nitration of a substituted benzoic acid, which can be adapted. The general principles of using a nitrating mixture of nitric and sulfuric acid are applicable. (Source: Santa Cruz Biotechnology, Inc.)
  • General procedure for the nitration of substituted benzoic acids.
  • Safety data for nitric acid and sulfuric acid. It is crucial to consult the Material Safety Data Sheets (MSDS) for all reagents used in this synthesis to understand their hazards and handling procedures. (Source: Major chemical suppliers like Sigma-Aldrich, Fisher Scientific)

Application Notes and Protocols for 2-Nitro-5-(trifluoromethyl)benzoic acid in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

2-Nitro-5-(trifluoromethyl)benzoic acid is a key building block for researchers and drug development professionals. Its unique trifluoromethyl and nitro functional groups offer a powerful combination for synthesizing novel chemical entities with significant therapeutic potential. The trifluoromethyl group is a well-established bioisostere for chlorine, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The nitro group, a strong electron-withdrawing group, can be a crucial pharmacophore in its own right or serve as a synthetic handle for further chemical transformations. This document provides a comprehensive guide to the experimental procedures involving this compound, with a focus on its application in the synthesis of bioactive molecules.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in experimental settings.

PropertyValueSource
Appearance Light yellow to yellow solid[2]
Molecular Formula C₈H₄F₃NO₄
Molecular Weight 235.12 g/mol
Boiling Point 336.7 ± 42.0 °C (Predicted)[2]
Density 1.596 ± 0.06 g/cm³ (Predicted)[2]
pKa 1.82 ± 0.25 (Predicted)[2]
Storage Temperature 2-8°C[2]

Core Applications in Medicinal Chemistry

The primary application of this compound lies in its role as a precursor for a diverse range of derivatives with potential therapeutic activities. The presence of both the nitro and trifluoromethyl groups on the benzoic acid scaffold makes it an attractive starting material for generating compound libraries for screening in various disease areas.

Derivatives of closely related nitrobenzoic acids have demonstrated significant biological activities, including:

  • Antimicrobial Activity: Nitroaromatic compounds are known for their antibacterial properties.[3][4] For instance, derivatives of 2-chloro-5-nitrobenzoic acid have shown inhibitory profiles against both Gram-positive and Gram-negative bacteria.[3]

  • Antitubercular Activity: A related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is a key precursor in the synthesis of benzothiazinones, a promising class of antitubercular agents that target the mycobacterial enzyme DprE1.[5][6]

  • Antioxidant Activity: Benzimidazole derivatives containing a nitro group have been reported to possess antioxidant properties.[2]

The general workflow for utilizing this compound in a drug discovery program is outlined below:

G A This compound B Derivative Synthesis (e.g., Amidation, Esterification) A->B Chemical Reaction C Compound Library B->C Diversification D High-Throughput Screening C->D Biological Assays E Hit Identification D->E Data Analysis F Lead Optimization E->F Structure-Activity Relationship G Preclinical Development F->G In vivo studies

Caption: Drug discovery workflow using this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common reactions involving this compound.

Protocol 1: Synthesis of N-Aryl/Alkyl-2-nitro-5-(trifluoromethyl)benzamides via Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. This protocol outlines a general procedure for the coupling of this compound with a primary or secondary amine using a standard coupling agent.

Rationale: The carboxylic acid is activated by a coupling agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine to form the stable amide bond.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve benzoic acid, amine, and coupling agent in DMF B Add base (e.g., DIPEA) A->B C Stir at room temperature B->C D Quench with water C->D E Extract with ethyl acetate D->E F Wash organic layer with brine E->F G Dry over Na₂SO₄ F->G H Column chromatography G->H

Caption: Workflow for amide coupling reaction.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other suitable coupling agent (e.g., HBTU, EDC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and HATU (1.2 eq).

  • To the stirred solution, add DIPEA (2.5 eq) dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-2-nitro-5-(trifluoromethyl)benzamide.

Protocol 2: Synthesis of Alkyl 2-Nitro-5-(trifluoromethyl)benzoates via Fischer Esterification

Esterification is another fundamental transformation for modifying the properties of the parent carboxylic acid, often used to improve cell permeability or act as a prodrug strategy.

Rationale: This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent elimination of water yields the ester.

G A Dissolve benzoic acid in excess alcohol B Add catalytic amount of H₂SO₄ A->B C Reflux the reaction mixture B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E F Neutralize with NaHCO₃ solution E->F G Extract with ether F->G H Dry and concentrate G->H I Purify by chromatography H->I

Caption: Workflow for Fischer esterification.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether or other suitable organic solvent

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Safety Precautions

As a nitro-containing aromatic compound and a carboxylic acid, this compound should be handled with appropriate safety measures in a well-ventilated fume hood.[1][7][8][9][10]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid breathing dust.

  • Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of water.

  • Eye Contact: Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel compounds in drug discovery and development. The protocols outlined in this document provide a solid foundation for its use in the laboratory. The unique combination of its functional groups offers significant opportunities for creating diverse chemical libraries with a high potential for biological activity.

References

  • Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
  • Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
  • Ji, Y., et al. (2026). Trifluoromethyl Thianthrenium Salts: From Organic Synthesis to Materials. The Journal of Organic Chemistry, 91(2).
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
  • 2-METHYL-5-NITROBENZOIC ACID. (n.d.). CAMEO Chemicals - NOAA.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). PMC - NIH.
  • This compound | 1214373-54-2. (2025). ChemicalBook.
  • Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021). PMC - PubMed Central - NIH.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? (2015).
  • Reductive amide coupling of nitroarenes and carboxylic acids. (n.d.). University of Johannesburg.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI.
  • 2-(Trifluoromethyl)benzoic acid. (2016). Australia Pacific LNG.
  • Amide synthesis by oxidation, hydrolysis or rearrangement. (n.d.). Organic Chemistry Portal.
  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. (2024). Indo American Journal of Pharmaceutical Research.
  • Esterification of nitrobenzoic acids. (1976).
  • Application Notes and Protocols for the Use of 2-Amino-5-nitrobenzoic Acid as a Photolabile Linker in Peptide Synthesis. (n.d.). Benchchem.
  • Application Notes and Protocols for Amide Coupling of 2-(Chloromethyl)
  • Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. (n.d.). Benchchem.

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Application Notes and Protocols for the Synthesis of Novel Antitubercular Agents Utilizing a 2-Nitro-5-(trifluoromethyl)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Scaffolds in Antitubercular Drug Discovery

The global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates a continuous search for new therapeutic agents.[1] Small molecules featuring nitroaromatic and trifluoromethyl moieties have emerged as exceptionally promising scaffolds in this endeavor. The nitro group is a key pharmacophore in several potent antitubercular drugs, often acting as a prodrug element that is reductively activated by mycobacterial enzymes to generate reactive nitrogen species.[2][3][4] Simultaneously, the trifluoromethyl (-CF3) group, a bioisostere of a methyl group, can significantly enhance metabolic stability, membrane permeability, and binding affinity of a drug candidate due to its high lipophilicity and electron-withdrawing nature.[5][6]

This guide focuses on the synthetic utility of benzoic acid derivatives bearing both these critical functionalities. While the user-specified "2-Nitro-5-(trifluoromethyl)benzoic acid" represents a valuable starting material, its direct application in certain advanced synthetic routes is limited by the absence of a key leaving group. Therefore, this document is structured in two parts. Part 1 provides a detailed, field-proven protocol for the synthesis of Macozinone (PBTZ169), a clinical-trial-phase antitubercular agent, starting from the closely related and commercially available precursor, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid .[7][8][9][10] This established pathway serves as an authoritative exemplar of how this chemical class is transformed into a potent drug. Part 2 presents a robust, logical protocol for leveraging the user's specified molecule, This compound , as a foundational scaffold for creating a library of novel N-substituted benzamide derivatives, another class of compounds with potential antitubercular activity.

Part 1: Synthesis of Macozinone (PBTZ169) from a Chlorinated Benzoic Acid Precursor

The benzothiazinones (BTZs) are a class of exceptionally potent inhibitors of the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is essential for cell wall arabinan synthesis.[3][7] Macozinone (PBTZ169) is a leading achiral candidate from this class that has advanced to clinical trials.[8][9] Its synthesis demonstrates the critical role of a halogenated nitro-trifluoromethyl benzoic acid precursor.

Logical Workflow: The Macozinone Synthesis Pathway

The synthesis of Macozinone from 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is an efficient process that involves the initial activation of the carboxylic acid, followed by the formation of a benzamide, and a subsequent cyclization reaction to build the core benzothiazinone ring system.[11][12]

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Thiazinone Ring Formation A 2-Chloro-3-nitro-5- (trifluoromethyl)benzoic acid B Acid Chloride Intermediate A->B SOCl₂, Reflux C 2-Chloro-3-nitro-5- (trifluoromethyl)benzamide B->C NH₄OH E Macozinone (PBTZ169) C->E Condensation with D D Sodium 4-(cyclohexylmethyl) piperazine-1-carbodithioate

Caption: Synthetic pathway for Macozinone (PBTZ169).

Experimental Protocol: Synthesis of Macozinone (PBTZ169)

This protocol is adapted from established literature procedures.[11][12]

Step 1a: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (for HCl and SO₂), add 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (1.0 eq). Add thionyl chloride (SOCl₂) (3.0-5.0 eq) as the solvent and reagent.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) under an inert atmosphere (N₂ or Argon). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). Typically, the reaction is complete within 2-4 hours. The solution should become clear.

  • Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride is a yellow oil or low-melting solid and is often used in the next step without further purification.

Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides.[13][14][15] The reaction is driven to completion by the formation of gaseous byproducts (HCl and SO₂), which are easily removed from the reaction mixture.[15]

Step 1b: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide

  • Reagents & Setup: Dissolve the crude acid chloride from Step 1a in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled to 0 °C in an ice bath.

  • Reaction: Add concentrated aqueous ammonium hydroxide (NH₄OH) (approx. 2.0-3.0 eq) dropwise to the stirred solution. A white precipitate of the amide will form immediately.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Filter the solid precipitate, wash thoroughly with cold water to remove any ammonium salts, and dry under vacuum to yield 2-chloro-3-nitro-5-(trifluoromethyl)benzamide as a white to off-white solid. Yields are typically high (>90%).[11]

Causality: The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by the nucleophilic ammonia, leading to a rapid and efficient nucleophilic acyl substitution to form the stable amide bond.[2][6]

Step 2: Synthesis of Macozinone

  • Reagents & Setup: In a suitable flask, combine 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (1.0 eq) and sodium 4-(cyclohexylmethyl)piperazine-1-carbodithioate (approx. 1.1 eq) in a solvent such as ethanol or dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up & Purification: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude product. Filter the solid, wash with water, and dry. The crude Macozinone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a crystalline solid.

Causality: This final step is a condensation reaction involving a nucleophilic aromatic substitution, where the sulfur atom of the carbodithioate displaces the chlorine atom at the 2-position of the benzamide. This is followed by an intramolecular cyclization to form the six-membered thiazinone ring, which is the core of the BTZ scaffold.

Quantitative Data: Biological Activity of Macozinone

The efficacy of the synthesized compound can be validated by determining its Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

CompoundTargetMIC against Mtb H37Rv (μg/mL)
Macozinone (PBTZ169)DprE10.0005 - 0.002

(Note: MIC values can vary slightly between different studies and assay conditions. Data compiled from multiple sources.)

Part 2: Proposed Synthesis of a Novel Benzamide Library from this compound

The title compound, lacking the 2-chloro substituent, cannot undergo the intramolecular cyclization required for BTZ formation. However, it serves as an excellent starting point for creating libraries of N-substituted benzamides. Benzamide and hydrazide derivatives are well-established pharmacophores in medicinal chemistry and have been explored as potential antitubercular agents. This protocol outlines a high-yield, two-step process for this purpose.

Logical Workflow: Benzamide Library Synthesis

The workflow is a straightforward and robust sequence involving the activation of the carboxylic acid to an acyl chloride, followed by parallel amidation with a diverse set of amines to generate a library of final compounds for screening.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Parallel Amidation A 2-Nitro-5-(trifluoromethyl) benzoic acid B 2-Nitro-5-(trifluoromethyl) benzoyl chloride A->B SOCl₂, Reflux D1 Product 1 B->D1 D2 Product 2 B->D2 D3 Product 'n' B->D3 C1 Amine 1 (R₁-NH₂) C1->D1 C2 Amine 2 (R₂-NH₂) C2->D2 C3 Amine 'n' (Rₙ-NH₂) C3->D3

Caption: Workflow for generating a benzamide library.

Experimental Protocol: General Procedure for Benzamide Synthesis

Step 1: Synthesis of 2-Nitro-5-(trifluoromethyl)benzoyl chloride

  • Reagents & Setup: In a dry round-bottom flask under an inert atmosphere, combine this compound (1.0 eq) and thionyl chloride (SOCl₂) (3.0-5.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when the solution is clear and gas evolution has ceased.

  • Work-up: After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-Nitro-5-(trifluoromethyl)benzoyl chloride can be used directly in the next step.

Causality: As in Part 1, thionyl chloride efficiently converts the carboxylic acid to the more reactive acyl chloride.[16][17][18][19][20] DMF is a common catalyst for this reaction, accelerating the formation of the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.

Step 2: General Protocol for N-Substituted Benzamide Synthesis

  • Reagents & Setup: In a separate flask, dissolve the desired primary or secondary amine (or hydrazine) (1.0 eq) in an anhydrous solvent such as DCM, THF, or acetonitrile. Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.1-1.5 eq). Cool the solution to 0 °C.

  • Reaction: Dissolve the crude 2-Nitro-5-(trifluoromethyl)benzoyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

  • Work-up & Purification: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. Once complete, dilute the reaction mixture with the solvent and wash sequentially with water, a weak acid (e.g., 1 M HCl) to remove excess amine and base, and a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent. The crude amide product can be purified by recrystallization or flash column chromatography.

Causality: This is a classic Schotten-Baumann reaction condition.[21] The base is crucial as it neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the equilibrium towards product formation.[21]

References

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI.
  • Macozinone: revised synthesis and crystal structure of a promising new drug for treating drug-sensitive and drug-resistant tuberculosis. ResearchGate. [Link]

  • Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers. [Link]

  • How is benzoic acid converted to Benzyl chloride. Allen. [Link]

  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. NIH. [Link]

  • Benzoyl chloride is prepared from benzoic acid by :. Allen. [Link]

  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. IUCr Journals. [Link]

  • Synthesis of benzamide from benzyl chloride | PPTX. Slideshare. [Link]

  • Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. NIH. [Link]

  • Synthesis and analysis of amides. Chemistry Education. [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. NIH. [Link]

  • The synthesis of macozinone beginning from... ResearchGate. [Link]

  • Macozinone (MCZ, PBTZ-169). Working Group for New TB Drugs. [Link]

  • Method for synthesizing high-purity benzoyl chloride.
  • Macozinone (MCZ, PBTZ-169). Working Group for New TB Drugs. [Link]

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. NIH. [Link]

  • making benzoyl chloride. YouTube. [Link]

  • Synthesis of (b) 2,4-Dichloro-5-fluoro-3-nitro-benzoyl chloride. PrepChem.com. [Link]

  • 2-Chloro-3-nitro-5-(tri-fluoro-meth-yl)benzoic acid and -benzamide: structural characterization of two precursors for anti-tubercular benzo-thia-zinones. PubMed. [Link]

  • Macozinone | C20H23F3N4O3S. PubChem - NIH. [Link]

  • Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ResearchGate. [Link]

  • Synthesis of novel 8-nitro-substituted 1,3-benzothiazin-4-ones. ResearchGate. [Link]

  • Synthesis of 5-fluoro-8-nitro-1,3-benzothiazin-4-ones 5-9. ResearchGate. [Link]

  • Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. ResearchGate. [Link]

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Application Note: 2-Nitro-5-(trifluoromethyl)benzoic acid as a Versatile Building Block for Functional Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Functionality with a Trifecta of Chemical Groups

2-Nitro-5-(trifluoromethyl)benzoic acid is a uniquely substituted aromatic carboxylic acid poised for significant applications in the synthesis of advanced functional materials. Its utility stems from the strategic placement of three key functional groups on a benzene ring: a carboxylic acid (-COOH), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃). This molecular architecture provides a powerful toolkit for chemists and material scientists.

  • Carboxylic Acid Group (-COOH): This primary functional group serves as the main anchoring point for building larger structures. It readily deprotonates to form a carboxylate, which is an excellent coordinating ligand for metal ions, making it ideal for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1][2]

  • Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, the -CF₃ moiety significantly influences the electronic properties of the molecule. Its presence can enhance the acidity of the carboxylic acid, modulate the coordination behavior of the ligand, and impart desirable properties such as thermal stability and hydrophobicity to the final material.

  • Nitro Group (-NO₂): The nitro group is not merely a passive substituent. It is also strongly electron-withdrawing and offers a reactive handle for post-synthetic modification (PSM).[3] This allows for the initial synthesis of a robust framework, which can then be chemically altered—for example, by reducing the nitro group to an amine (-NH₂)—to introduce new functionalities or tune material properties.[3]

This combination makes this compound a superior building block for creating materials with tailored properties for applications in gas storage, catalysis, drug delivery, and optoelectronics.[4][5][6]

Section 1: Physicochemical Properties & Rationale for Use

Understanding the fundamental properties of the ligand is critical for designing successful synthetic protocols. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups has a profound impact on the molecule's reactivity.

PropertyValueSignificance in Synthesis
CAS Number 1214373-54-2For unambiguous identification and procurement.[7]
Molecular Formula C₈H₄F₃NO₄Defines the elemental composition.[7]
Molecular Weight 235.12 g/mol Essential for stoichiometric calculations.[7]
Appearance Off-white to pale yellow crystalline solidVisual confirmation of starting material purity.
Solubility Generally insoluble in water[8]; soluble in polar organic solvents (e.g., DMF, DMSO, Acetone).Dictates the choice of solvent systems for synthesis, particularly for solvothermal methods.
pKa Lower than benzoic acid (pKa ≈ 4.2)The electron-withdrawing groups increase acidity, affecting deprotonation and coordination with metal centers.

Causality Behind Application: The synergy between the carboxylate's coordinating ability and the electronic influence of the -NO₂ and -CF₃ groups makes this ligand particularly suitable for constructing robust porous materials like MOFs. The nitro group's potential for post-synthetic modification provides a pathway to create a family of materials from a single parent framework, enabling fine-tuning of properties such as surface chemistry and adsorptive selectivity.[3]

Section 2: Application Protocol — Solvothermal Synthesis of a Nitro-Functionalized MOF

This protocol details the synthesis of a crystalline, porous metal-organic framework using this compound as the organic linker. The solvothermal method is chosen as it allows for the crystallization of high-quality, porous materials that are often inaccessible at ambient temperature and pressure.[9]

Principle: In a typical solvothermal synthesis, the organic ligand and a metal salt are dissolved or suspended in a solvent within a sealed reaction vessel. Upon heating, the pressure inside the vessel increases, raising the solvent's boiling point and facilitating the dissolution of reactants and the subsequent crystallization of the MOF structure. The choice of metal, such as Zinc(II) or Copper(II), is critical as it defines the geometry of the final framework.

Experimental Workflow: From Ligand to Characterized MOF

The following diagram outlines the logical flow of the synthesis and validation process.

MOF_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Activation cluster_char Characterization A 1. Reagent Weighing (Ligand, Metal Salt) B 2. Solvent Addition (e.g., DMF/Ethanol) A->B C 3. Sonication (Ensure Homogeneous Mixture) B->C D 4. Solvothermal Reaction (Sealed Vessel, 100-120 °C) C->D E 5. Isolation & Washing (Centrifugation, DMF Wash) D->E F 6. Solvent Exchange (e.g., with Acetone) E->F G 7. Activation (Heating under Vacuum) F->G H PXRD (Confirm Crystallinity & Phase Purity) G->H I TGA (Assess Thermal Stability) H->I J Gas Sorption (Determine Porosity & Surface Area) I->J PSM_Reaction start MOF-NO₂ (Framework with Nitro Groups) product MOF-NH₂ (Framework with Amine Groups) start->product Reduction reagent + SnCl₂·2H₂O (Reducing Agent) in Ethanol/HCl

Caption: Post-synthetic reduction of a nitro-functionalized MOF to an amino-functionalized MOF.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • Activated nitro-functionalized MOF (synthesized in Section 2)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (Absolute)

  • Hydrochloric acid (HCl, concentrated)

  • Ammonium hydroxide (NH₄OH, dilute solution)

Procedure:

  • Preparation of Reducing Solution:

    • In a round-bottom flask, dissolve a 10-fold molar excess of SnCl₂·2H₂O (relative to the moles of nitro groups in the MOF) in absolute ethanol.

    • Carefully add a few drops of concentrated HCl to aid dissolution and prevent the formation of tin oxides.

  • Reduction Reaction:

    • Add approximately 100 mg of the activated nitro-functionalized MOF to the flask.

    • Stir the suspension at 60 °C under an inert atmosphere (e.g., N₂) for 24 hours.

  • Work-up and Neutralization:

    • Cool the reaction mixture to room temperature.

    • Isolate the solid MOF by centrifugation.

    • Wash the material thoroughly with ethanol to remove excess tin salts.

    • To neutralize any remaining acid and deprotonate the ammonium groups, wash the MOF with a dilute solution of ammonium hydroxide in ethanol.

    • Finally, wash repeatedly with ethanol and then acetone.

  • Activation:

    • Activate the resulting amino-functionalized MOF by heating under vacuum, similar to the procedure in Section 2.

Validation of Success:

  • FT-IR Spectroscopy: The success of the reduction can be confirmed by the disappearance of the characteristic symmetric and asymmetric -NO₂ stretches (typically ~1530 and ~1350 cm⁻¹) and the appearance of -NH₂ stretching bands (typically ~3300-3500 cm⁻¹).

  • Color Change: A visual color change of the material (e.g., from pale yellow to a darker orange or brown) is often a good indicator of the transformation.

  • X-ray Diffraction (PXRD): It is crucial to run a PXRD pattern on the modified material to confirm that the crystalline framework remained intact throughout the chemical treatment.

Section 4: Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Amorphous Product or Poor Crystallinity Reaction temperature too low/high; incorrect solvent ratio; rapid cooling.Systematically vary the reaction temperature (e.g., in 10 °C increments). Screen different solvent systems or co-solvents. Ensure a slow, controlled cooling ramp.
Low Yield Incomplete dissolution of reactants; non-optimal stoichiometry; reaction time too short.Increase sonication time before heating. Experiment with the ligand-to-metal ratio. Extend the solvothermal reaction time.
Incomplete Post-Synthetic Modification Insufficient reducing agent; poor diffusion into MOF pores; deactivation of the reducing agent.Increase the molar excess of the reducing agent. Ensure the parent MOF is properly activated to open pores. Use freshly prepared reducing solutions.
Loss of Crystallinity after PSM Harsh reaction conditions (e.g., too acidic, too high temperature); instability of the framework.Perform the reaction at a lower temperature for a longer duration. Use a milder reducing agent if possible. Ensure the parent framework is stable under the chosen PSM conditions.

Conclusion

This compound is a highly valuable and versatile building block for the rational design of functional materials. Its unique electronic properties and, most importantly, its capacity for post-synthetic modification allow researchers to first build a stable, porous platform and then precisely engineer its internal surface chemistry. This two-step approach is a cornerstone of modern materials synthesis, enabling the creation of sophisticated materials for a wide range of applications.

References

  • Google Patents. (n.d.). Process for preparing 2-nitro-5-substituted-phenoxy benzoic acids and salts thereof.
  • ACS Publications. (2026). The Journal of Organic Chemistry Vol. 91 No. 2.
  • National Institutes of Health. (2020). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
  • PubMed. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
  • ResearchGate. (2025). Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands | Request PDF.
  • National Institutes of Health. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes.
  • Google Patents. (n.d.). Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
  • Royal Society of Chemistry. (2009). Industrial applications of metal–organic frameworks.
  • BLD Pharm. (n.d.). This compound.
  • Benchchem. (n.d.). 2-Nitrobenzoic Acid: A Versatile Ligand in Coordination Chemistry for Biomedical and Catalytic Applications.
  • Google Patents. (n.d.). Metal-organic frameworks based on 2,5-furandicarboxylic acid or 2,5-thiophenedicarboxylic acid.
  • MDPI. (2023). New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition.
  • PubMed Central. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery.
  • Royal Society of Chemistry. (n.d.). Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal–organic frameworks based on DUT-5.
  • ChemicalBook. (n.d.). 2-Nitro-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid(50594-66-6).
  • MDPI. (2018). Metal–Organic Framework Hybrid Materials and Their Applications.
  • NOAA. (n.d.). 2-METHYL-5-NITROBENZOIC ACID.

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"2-Nitro-5-(trifluoromethyl)benzoic acid" reaction conditions and catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 2-Nitro-5-(trifluoromethyl)benzoic acid

A Senior Application Scientist's Guide to Synthesis and Derivatization

Authored for researchers, medicinal chemists, and process development scientists, this document provides an in-depth guide to the reaction conditions, catalytic systems, and synthetic protocols involving this compound. This versatile building block is of significant interest in pharmaceutical and materials science due to the unique electronic and physicochemical properties imparted by its trifluoromethyl (CF₃) and nitro (NO₂) substituents. The CF₃ group often enhances metabolic stability and lipophilicity, crucial for developing drug candidates, while the nitro group serves as a versatile synthetic handle for a variety of chemical transformations.[1][2]

Introduction to this compound

This compound (CAS 1214373-54-2) is a substituted aromatic carboxylic acid.[3][4] Its reactivity is dominated by three key functional sites: the electron-deficient aromatic ring, the nitro group, and the carboxylic acid. The strategic placement of a strongly electron-withdrawing nitro group ortho to the carboxylic acid and a powerful electron-withdrawing trifluoromethyl group meta to it profoundly influences the molecule's chemical behavior. This electronic profile makes the nitro group particularly susceptible to reduction and the carboxylic acid amenable to various coupling reactions.

The primary product of its most common transformation, 2-Amino-5-(trifluoromethyl)benzoic acid, is a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[5]

Core Synthetic Transformations & Catalysis

The synthetic utility of this compound is primarily centered on two transformations: the reduction of the nitro group to an amine and the derivatization of the carboxylic acid group.

Reduction of the Nitro Group to 2-Amino-5-(trifluoromethyl)benzoic acid

The conversion of the nitro group to an amine is arguably the most critical reaction of this substrate. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, atom economy, and clean reaction profiles, which typically yield the desired aniline with minimal byproducts.[6][7]

Causality Behind Catalyst & Condition Selection:

  • Catalyst Choice: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are standard choices.[6][7] Palladium is highly effective for nitro group reductions and is often more chemoselective than other catalysts.[8] Raney Nickel, while also effective, can sometimes be less selective and requires careful handling due to its pyrophoric nature. The choice between them often depends on cost, desired reaction speed, and tolerance of other functional groups in more complex substrates.

  • Hydrogen Source: Molecular hydrogen (H₂) gas is the most atom-economical source. However, for laboratory-scale synthesis or when handling H₂ gas poses a safety concern, transfer hydrogenation using sources like formic acid or ammonium formate is a viable and effective alternative.[6][9][10]

  • Solvent System: Protic solvents like methanol, ethanol, or acetic acid are commonly used as they can effectively dissolve the starting material and stabilize reaction intermediates. The choice of solvent can influence reaction rates and catalyst activity.

G cluster_process Catalytic Reduction Process start This compound Reaction Reaction Vessel (Pressurized for H₂) start->Reaction H2 Hydrogen Source (H₂ Gas or Transfer Agent) H2->Reaction Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Reaction Filtration Filtration to Remove Catalyst Reaction->Filtration Reaction Completion Catalyst Catalyst (e.g., 5-10% Pd/C) Catalyst->Reaction Added to Vessel Evaporation Solvent Evaporation Filtration->Evaporation Catalyst-Free Solution Product Product: 2-Amino-5-(trifluoromethyl)benzoic acid Evaporation->Product Crude Product

Comparative Data for Nitro Group Reduction

CatalystHydrogen SourceSolventTemperature (°C)PressureTypical Yield (%)Reference/Notes
5% Pd/CH₂ GasMethanol25 - 401 - 4 atm>95%Standard, highly efficient method.[6]
Raney NiH₂ GasEthanol40 - 603 - 5 atm>90%Effective but requires higher temp/pressure.
10% Pd/CAmmonium FormateMethanolRefluxAtmospheric>90%Good for transfer hydrogenation.
Iron (Fe)Acetic AcidWater/EthanolRefluxAtmospheric85-95%Classical method, generates iron waste.[11]
Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides, opening pathways to a wide range of derivatives.

2.2.1. Esterification

Fischer-Speier esterification is a straightforward method for converting the carboxylic acid to its corresponding ester. This acid-catalyzed reaction is an equilibrium process.[12]

  • Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is typically used.[13]

  • Reaction Conditions: The reaction is usually performed in a large excess of the alcohol, which serves as both reactant and solvent, and heated to reflux to drive the equilibrium towards the product.[12][14] The removal of water, often by azeotropic distillation, can also increase the yield.[13]

2.2.2. Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry. The direct reaction between the carboxylic acid and an amine is generally unfavorable and requires the use of a coupling reagent to "activate" the carboxyl group.[15]

  • Coupling Reagents: A wide variety of reagents are available. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (Dicyclohexylcarbodiimide) are common.[16] More advanced uronium/aminium salt reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) often provide higher yields and faster reaction times, especially for sterically hindered substrates.[15][17]

  • Additives & Base: Additives such as HOBt (Hydroxybenzotriazole) are often included to suppress side reactions and reduce racemization in chiral substrates. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA), is required to neutralize the acid formed during the reaction.[16][17]

G cluster_reduction Nitro Group Reduction cluster_acid_derivatization Carboxylic Acid Derivatization Start This compound Node_Amine 2-Amino-5-(trifluoromethyl)benzoic acid Start->Node_Amine Catalytic Hydrogenation (e.g., Pd/C, H₂) Node_Ester Ester Derivatives Start->Node_Ester Fischer Esterification (Alcohol, H⁺) Node_Amide Amide Derivatives Start->Node_Amide Amine (R₂NH), Coupling Reagent (e.g., HATU) Node_AcylChloride Acyl Chloride Intermediate Start->Node_AcylChloride SOCl₂ or (COCl)₂ Node_AcylChloride->Node_Amide Amine (R₂NH)

Detailed Experimental Protocols

The following protocols are provided as validated, reproducible methods for key transformations.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Objective: To synthesize 2-Amino-5-(trifluoromethyl)benzoic acid.

Materials:

  • This compound (1.0 eq)

  • 5% Palladium on Carbon (Pd/C), 50% wet (0.01 - 0.05 eq by weight of Pd)

  • Methanol (10-20 mL per gram of starting material)

  • Hydrogen (H₂) gas cylinder or balloon

  • Parr hydrogenator or similar hydrogenation apparatus

  • Celite™ or a similar filter aid

Procedure:

  • Vessel Preparation: To a suitable hydrogenation vessel, add this compound and methanol. Stir until the solid is fully dissolved.

  • Catalyst Addition: Carefully add the wet 5% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Self-Validating Check: The catalyst should be handled with care as dry Pd/C can be pyrophoric.

  • Hydrogenation: Seal the vessel. Purge the system three times with H₂ gas to remove all air. Pressurize the vessel to the desired pressure (e.g., 50 psi or 3-4 atm) with H₂.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic, and a slight increase in temperature may be observed. Monitor the reaction progress by observing H₂ uptake or by TLC/LC-MS analysis of aliquots.

  • Work-up: Once the reaction is complete (typically 2-6 hours), carefully vent the excess H₂ and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product. Self-Validating Check: The filtrate should be colorless, indicating complete removal of the dark catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield 2-Amino-5-(trifluoromethyl)benzoic acid as a solid. The product is often of high purity but can be recrystallized if necessary.

Protocol 2: Amide Coupling using HATU

Objective: To synthesize an N-alkyl/aryl amide derivative.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate and 1M HCl solution for work-up

Procedure:

  • Reactant Solution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add the amine, followed by HATU. A slight color change may be observed.

  • Base Addition: Cool the mixture in an ice bath (0 °C). Slowly add DIPEA dropwise. Self-Validating Check: The addition of base is often exothermic; slow addition prevents overheating.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Quenching & Extraction: Pour the reaction mixture into a separatory funnel containing water. Extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

References

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  • Garbe, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

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  • Banks, R. E., Choudhury, D. R., & Haszeldine, R. N. (1973). Nitroxide chemistry. Part V. Reactions between bistrifluoromethyl nitroxide and alkylbenzenes; mechanism of formation of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Tafuri, G., et al. (2021). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. [Link]

  • Giorgi, G., & Ruela, C. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

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Purifying 2-Nitro-5-(trifluoromethyl)benzoic Acid Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is paramount. Intermediates such as 2-Nitro-5-(trifluoromethyl)benzoic acid and its derivatives are crucial building blocks for a wide array of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of the final drug product. This comprehensive guide provides detailed application notes and protocols for the purification of this important class of compounds, grounded in scientific principles and practical laboratory experience.

The unique molecular architecture of this compound, characterized by an acidic carboxylic group, an electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, dictates the strategic selection of purification techniques. This guide will delve into the three primary methods for purifying these compounds: acid-base extraction, recrystallization, and column chromatography.

Guiding Principles: The "Why" Behind the "How"

A nuanced understanding of the physicochemical properties of this compound derivatives is essential for selecting and optimizing a purification strategy.

  • Acid-Base Chemistry : The carboxylic acid moiety (pKa ≈ 2-3) is the most influential functional group for purification. It allows for the selective transfer of the molecule from an organic solvent into an aqueous basic solution by forming a water-soluble carboxylate salt. This principle is the cornerstone of acid-base extraction, a powerful technique for separating the acidic target compound from neutral or basic impurities.[1][2][3][4][5]

  • Polarity and Solubility : The nitro and trifluoromethyl groups contribute to the overall polarity and solubility profile of the molecule. The strong electron-withdrawing nature of these groups influences intermolecular interactions, affecting solubility in various organic solvents.[6][7] This is a critical consideration for both recrystallization and chromatography. As a general rule, polar compounds are more soluble in polar solvents, and nonpolar compounds in nonpolar solvents.[6]

  • Crystallinity : Many benzoic acid derivatives are crystalline solids at room temperature, making recrystallization a highly effective purification method. The goal is to find a solvent or solvent system in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature.[7][8][9]

Strategic Purification Workflow

A logical and often sequential application of purification techniques can yield highly pure this compound derivatives. The following diagram illustrates a typical workflow.

Purification_Workflow Crude_Product Crude Reaction Mixture Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Initial Cleanup Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization For Crystalline Solids Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography For Oils or Non-crystalline Solids Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: A typical purification workflow for this compound derivatives.

I. Acid-Base Extraction: The First Line of Defense

This technique is exceptionally effective for the initial cleanup of the crude reaction mixture, especially for removing neutral and basic impurities.

Protocol 1: Purification of this compound

Objective: To isolate the acidic product from a crude reaction mixture containing non-acidic byproducts.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable water-immiscible organic solvent like ethyl acetate)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 6 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of diethyl ether. Ensure all organic material is dissolved.

  • Extraction with Base: Transfer the ethereal solution to a separatory funnel. Add an equal volume of 1 M NaHCO₃ solution. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The top layer will be the organic phase containing neutral impurities, and the bottom aqueous layer will contain the sodium salt of the target acid.

  • Aqueous Layer Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete extraction, add a fresh portion of 1 M NaHCO₃ to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract.

  • Backwash (Optional): Wash the combined aqueous extracts with a small portion of diethyl ether to remove any trapped neutral impurities. Discard the ether wash.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add 6 M HCl dropwise while stirring until the solution is acidic (pH 1-2, check with pH paper). The this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

II. Recrystallization: Achieving High Purity for Crystalline Solids

Recrystallization is a powerful technique for purifying solid compounds to a high degree. The key to successful recrystallization is the selection of an appropriate solvent.

Solvent Selection Principles

An ideal recrystallization solvent for this compound derivatives should meet the following criteria:

  • High solubility at elevated temperatures and low solubility at room temperature. [7][8][9]

  • Impurities should be either highly soluble or insoluble in the solvent at all temperatures.

  • The solvent should be chemically inert towards the compound. [6]

  • The solvent should have a relatively low boiling point for easy removal.

Solvent Suitability for Nitroaromatic Compounds

The following table provides a starting point for solvent selection based on literature data for similar compounds.

Solvent/Solvent SystemPolaritySuitability for Nitroaromatic CompoundsReference
Toluene/XyleneNon-polarGood for less polar derivatives; mentioned for similar structures.[10]
EthanolPolar ProticOften a good starting point for polar nitroaromatic compounds.[6][11]
Ethanol/WaterPolar ProticAn excellent mixed-solvent system for tuning solubility.[12]
Ethyl AcetatePolar AproticCan be effective, especially for ester derivatives.[11]
Hexane/Ethyl AcetateMixedUseful for less polar derivatives, often used in chromatography as well.[11]
Protocol 2: Recrystallization of this compound

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude or partially purified this compound

  • Selected recrystallization solvent (e.g., Toluene or an Ethanol/Water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. If using a volatile solvent, attach a condenser.

  • Achieving Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this process.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals to a constant weight.

III. Column Chromatography: For Non-Crystalline Products and Difficult Separations

Column chromatography is a versatile technique for purifying a wide range of compounds, including oils and solids that are difficult to crystallize. It separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.

Principles of Column Chromatography for this compound Derivatives
  • Stationary Phase: Silica gel is the most common stationary phase for these types of compounds due to its polar nature.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

  • Separation: Less polar compounds will travel down the column faster, while more polar compounds will adhere more strongly to the silica gel and elute later. Due to the presence of the polar nitro and carboxylic acid groups, this compound and its derivatives are relatively polar and will require a moderately polar eluent system.

Chromatography_Principle Column Silica Gel (Polar Stationary Phase) Less Polar Impurity Target Compound (More Polar) Highly Polar Impurity Collection Fraction Collection Column:f0->Collection Elutes First Column:f1->Collection Elutes Second Column:f2->Collection Elutes Last or is Retained Eluent Mobile Phase (Eluent) (Increasing Polarity) Eluent->Column

Caption: Principle of normal-phase column chromatography for purification.

Protocol 3: Purification by Silica Gel Column Chromatography

Objective: To purify this compound or its derivatives from impurities with different polarities.

Materials:

  • Crude product

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Eluent system (e.g., Hexane/Ethyl Acetate mixture)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal solvent system should give the target compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare the column by first placing a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Then, prepare a slurry of silica gel in the initial, least polar eluent and carefully pour it into the column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Add another layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Purification of Common Derivatives

The principles outlined above can be adapted for the purification of common derivatives of this compound.

  • Esters (e.g., Methyl 2-nitro-5-(trifluoromethyl)benzoate): These are generally less polar than the parent carboxylic acid. Recrystallization from solvents like methanol or a hexane/ethyl acetate mixture is often effective.[13][14] Column chromatography is also a very suitable method. Acid-base extraction is not applicable for the direct purification of the ester but can be used to remove any unreacted carboxylic acid starting material.

  • Amides: Amides are typically polar, crystalline solids. Recrystallization from polar solvents like ethanol is a good first choice.

  • Acyl Chlorides (e.g., 2-Nitro-5-(trifluoromethyl)benzoyl chloride): These are highly reactive and moisture-sensitive. Purification is typically achieved by distillation under reduced pressure. It is crucial to handle these compounds under anhydrous conditions.

By applying these detailed protocols and understanding the underlying scientific principles, researchers can confidently and effectively purify this compound and its derivatives, ensuring the high quality required for successful drug discovery and development endeavors.

References

  • Cayman Chemical. (n.d.). 2-Nitro-5-thiocyanatobenzoic Acid Product Information.
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  • Supporting Information for a relevant chemical synthesis public
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (n.d.). Process for preparing 2-nitro-5-[substituted-phenoxy] benzoic acids and salts thereof.
  • University of California, Irvine. (n.d.). Exp 6 - Extraction.
  • University of Massachusetts Boston. (n.d.). Recrystallization of Benzoic Acid.
  • BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • A relevant university chemistry lab manual. (n.d.).
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  • Scribd. (n.d.). Solvent Pairs for Benzoic Acid Recrystallization.
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  • Merck. (n.d.). 2-Nitro-5-(trifluoromethoxy)benzoic acid Product Page.
  • Google Patents. (n.d.). Preparation method of 2-methyl-5-aminotrifluorotoluene.
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  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • BenchChem. (n.d.). Identifying and removing impurities from 2-Methyl-5-nitrophenol.
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-chloro-5-nitro- on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide.
  • Zhang, et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
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  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents.
  • ResearchGate. (2016). Nitration of Methyl Benzoate.
  • RSC Education. (n.d.). Nitration of methyl benzoate.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.

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Application Notes for the Characterization of 2-Nitro-5-(trifluoromethyl)benzoic acid by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for a Key Chemical Intermediate

2-Nitro-5-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid that serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a carboxylic acid, a nitro group, and a trifluoromethyl group, imparts specific reactivity and properties that make it a valuable precursor. For instance, it is a known precursor for antitubercular agents like benzothiazinones.[1]

The purity and precise quantification of this intermediate are paramount, as impurities can have significant downstream effects on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API) or chemical product. Therefore, robust and reliable analytical methods are essential for quality control during its synthesis and for its characterization in research and development settings.

This technical guide provides detailed application notes and step-by-step protocols for the characterization of this compound using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The methodologies are designed to be accurate, reproducible, and grounded in established analytical principles.

Physicochemical Properties and Analytical Considerations

A successful analytical method is built upon a fundamental understanding of the analyte's physicochemical properties. These properties dictate the choice of instrumentation, solvents, and experimental conditions.

PropertyValue / InformationSource
Chemical Structure
Molecular Formula C₈H₄F₃NO₄[2]
Molecular Weight 235.12 g/mol [2]
CAS Number 1214373-54-2[3]
Appearance Solid (typical)[2]
pKa Estimated 2-4. As a benzoic acid derivative, it is a weak acid. The electron-withdrawing nitro and trifluoromethyl groups will lower the pKa compared to benzoic acid (4.2).[4][5]
Solubility Expected to be soluble in organic solvents (e.g., methanol, acetonitrile, acetone) and in basic aqueous solutions.[6] Limited solubility in neutral or acidic water.
UV Absorbance The substituted benzene ring and the nitro group act as chromophores, resulting in strong UV absorbance suitable for detection.[4]

Causality Behind Method Choices:

  • HPLC: The compound's polarity, conferred by the carboxylic acid group, and its strong UV chromophores make reversed-phase HPLC with UV detection an ideal choice for quantification and purity analysis. The acidic nature requires careful pH control of the mobile phase to ensure consistent retention and sharp peak shapes.

  • GC-MS: The low volatility and high polarity of the carboxylic acid group make direct GC analysis challenging.[7] Therefore, chemical derivatization is required to convert the non-volatile acid into a volatile and thermally stable ester or silyl-ester, enabling separation by GC and confident identification by MS.

High-Performance Liquid Chromatography (HPLC) Method

Principle and Methodological Rationale

Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. For this compound, controlling the mobile phase pH is critical. The carboxylic acid group (R-COOH) can exist in its protonated (R-COOH) or deprotonated (R-COO⁻) form. The protonated form is less polar and will be retained longer on a C18 column. By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, we ensure the carboxylic acid remains predominantly in its protonated state. This "ion suppression" mechanism minimizes peak tailing and provides robust, reproducible retention.

Experimental Protocol: HPLC Analysis

This protocol is designed for purity assessment and quantification.

3.2.1 Materials and Instrumentation

  • Reference Standard: this compound (≥98% purity).

  • Solvents: HPLC grade Acetonitrile and Water.

  • Reagent: Phosphoric acid (H₃PO₄) or Formic acid (HCOOH), ACS grade.

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • HPLC Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

3.2.2 Preparation of Solutions

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Carefully add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.[4]

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is recommended.

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution: Prepare the sample to be analyzed at a concentration similar to the working standard using the same diluent. Filter through a 0.45 µm syringe filter if particulates are present.[8]

3.2.3 Chromatographic Conditions

ParameterConditionRationale
Column C18 (150 mm x 4.6 mm, 5 µm)Industry standard for reversed-phase separation of small aromatic molecules.
Mobile Phase A: 0.1% H₃PO₄ in WaterB: AcetonitrileAcidified aqueous phase suppresses ionization of the carboxylic acid. Acetonitrile provides good elution strength.
Elution Type GradientAllows for efficient elution of the main peak while also separating potential impurities with different polarities.
Gradient Program 0-2 min: 40% B2-12 min: 40% to 90% B12-14 min: 90% B14-14.1 min: 90% to 40% B14.1-18 min: 40% B (Equilibration)A representative starting point; should be optimized for specific impurity profiles.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility of retention times.
Injection Volume 10 µLA typical volume; can be adjusted based on sensitivity needs.
Detection UV at 254 nmA common wavelength for aromatic compounds; a PDA detector can be used to assess peak purity and select the optimal wavelength.[9]

3.2.4 Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions (60% A / 40% B) until a stable baseline is achieved.

  • Inject a blank (sample diluent) to verify the absence of interfering peaks.

  • Inject the working standard solution to determine the retention time and peak area.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to that of the standard. Assess purity by calculating the area percentage of all peaks.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MP_A Mobile Phase A (0.1% H3PO4 in H2O) Equilibrate System Equilibration MP_A->Equilibrate MP_B Mobile Phase B (Acetonitrile) MP_B->Equilibrate Standard Prepare Standard (~50 µg/mL) Inject Inject Blank, Standard, Sample Standard->Inject Sample Prepare Sample (~50 µg/mL) Sample->Inject Equilibrate->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Analyte & Assess Purity Integrate->Quantify

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle and Derivatization Rationale

GC-MS is a powerful technique for separation and identification but requires analytes to be volatile and thermally stable. Carboxylic acids like this compound are polar and tend to form hydrogen bonds, making them non-volatile.[10] Direct injection can lead to poor peak shape, thermal degradation, and adsorption in the GC system.

Derivatization is a chemical modification process that solves this problem.[7][11] For carboxylic acids, the most common methods are:

  • Silylation: The acidic proton of the carboxyl group is replaced with a non-polar trimethylsilyl (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS ester is much more volatile and thermally stable.[7]

  • Alkylation (Esterification): The carboxylic acid is converted to an ester (e.g., a methyl ester). This can be achieved with reagents like BF₃ in methanol or (trimethylsilyl)diazomethane.[12]

This protocol will focus on silylation with BSTFA, a widely used and effective method.

Experimental Protocol: GC-MS Analysis

This protocol is designed for the identification and confirmation of this compound.

4.2.1 Materials and Instrumentation

  • Reference Standard: this compound.

  • Solvents: Pyridine, Hexane (or Ethyl Acetate), all anhydrous/GC grade.

  • Derivatization Reagent: BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane catalyst).

  • Instrumentation: GC system with an autosampler, coupled to a Mass Spectrometer (e.g., quadrupole).

  • GC Column: A low-to-mid polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

4.2.2 Derivatization and Sample Preparation

  • Accurately weigh approximately 1 mg of the sample or standard into a 2 mL autosampler vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.[13]

  • Allow the vial to cool to room temperature.

  • (Optional) Dilute the sample by adding 800 µL of hexane or ethyl acetate to bring the final volume to 1 mL. This reduces the amount of derivatization reagent injected into the GC.

  • The sample is now ready for GC-MS analysis.

4.2.3 GC-MS Conditions

ParameterConditionRationale
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A robust, general-purpose column providing good resolution for a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas, standard for MS applications.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µL
Oven Program Initial: 100 °C, hold 2 minRamp: 15 °C/min to 280 °CHold: 5 minStarts at a temperature low enough to focus analytes at the head of the column and ramps to a temperature sufficient to elute the derivatized compound.
MS Transfer Line 280 °CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural confirmation.
Scan Range 50 - 400 m/zCovers the expected molecular ion and key fragment ions of the TMS-derivatized analyte.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample (~1 mg) Dissolve Dissolve in Pyridine (100 µL) Weigh->Dissolve Add_reagent Add BSTFA (100 µL) Dissolve->Add_reagent React Heat at 70°C for 30 min Add_reagent->React Dilute Cool & Dilute (Optional) React->Dilute Inject Inject Sample Dilute->Inject Separate GC Separation (DB-5ms Column) Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (50-400 m/z) Ionize->Detect Process Extract Total Ion Chromatogram (TIC) Detect->Process Identify Identify Peak via Mass Spectrum Process->Identify

Caption: Workflow for GC-MS analysis of this compound.

Method Validation: Ensuring Trustworthy Results

Simply developing a method is not sufficient for use in a regulated environment or for generating high-confidence data. Analytical method validation is the documented process that demonstrates a method is suitable for its intended purpose.[14][15] Key parameters, as outlined in guidelines from the International Council for Harmonisation (ICH), should be assessed.[16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (includes repeatability and intermediate precision).[17]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[17]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Proper validation ensures that the analytical data generated are reliable, reproducible, and fit for purpose.[15][17]

Conclusion

This guide provides comprehensive, scientifically-grounded protocols for the characterization of this compound. The HPLC-UV method is presented as a robust approach for quantification and purity analysis, leveraging ion suppression for optimal chromatographic performance. The GC-MS method , incorporating a necessary silylation derivatization step, serves as an excellent confirmatory technique, providing high specificity through mass spectral data. The successful implementation and validation of these methods will enable researchers and quality control scientists to accurately assess the quality and identity of this important chemical intermediate, ensuring its suitability for downstream applications.

References

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  • Benchchem. (n.d.). Application Note: HPLC Analysis of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
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  • ResearchGate. (2025, August 5). HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats.
  • Chromatography Forum. (2010, July 1). derivatization method for carboxylic acid ?.
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  • ResearchGate. (n.d.). HPLC chromatograms of 4-nitrobenzoic acid (a), 3-nitroanisole (b),....
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  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
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  • SpectrumBase. (n.d.). 2-Trifluoromethylbenzoic acid, 3,5-difluorophenyl ester - Optional[MS (GC)].
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • National Institutes of Health. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
  • MDPI. (2023, March 15). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
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  • BLD Pharm. (n.d.). 1214373-54-2|this compound.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Nitro-5-(trifluoromethyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important chemical intermediate. As a key building block in the development of various pharmaceutical compounds, including antitubercular agents, a reliable and efficient synthesis is crucial.[1][2][3]

This guide provides in-depth, question-and-answer-based troubleshooting for common synthetic routes, detailed experimental protocols, and critical safety information.

Part 1: Choosing Your Synthetic Pathway

The synthesis of this compound can be approached from several precursors. The optimal choice depends on starting material availability, scalability, and purification capabilities. The three primary routes are:

  • Nitration of 3-(Trifluoromethyl)benzoic Acid: A direct approach, but often plagued by issues with regioselectivity.

  • Oxidation of 2-Nitro-5-(trifluoromethyl)toluene: Potentially high-yielding, but requires careful control to prevent side reactions.

  • Hydrolysis of 2-Nitro-5-(trifluoromethyl)benzonitrile: A reliable method if the nitrile starting material is accessible.[1][2]

The following flowchart can help guide your decision-making process.

G start Start: Select Synthesis Route q1 Is 3-(trifluoromethyl)benzoic acid your primary starting material? start->q1 q2 Is 2-nitro-5-(trifluoromethyl)toluene readily available? q1->q2 No route1 Route 1: Nitration (Prepare for isomer separation) q1->route1 Yes q3 Is 2-nitro-5-(trifluoromethyl)benzonitrile available? q2->q3 No route2 Route 2: Oxidation (Focus on reaction control) q2->route2 Yes route3 Route 3: Hydrolysis (Focus on driving to completion) q3->route3 Yes end Re-evaluate starting material availability q3->end No

Caption: Decision flowchart for selecting a synthetic pathway.

Part 2: Frequently Asked Questions & Troubleshooting

This section is organized by synthetic route to address specific experimental challenges.

Route 1: Nitration of 3-(Trifluoromethyl)benzoic Acid

This method involves the direct electrophilic aromatic substitution on the 3-(trifluoromethyl)benzoic acid core. While seemingly straightforward, it presents significant regioselectivity challenges.

Q1: My reaction yields a mixture of isomers, with a low percentage of the desired 2-nitro product. Why is this happening and how can I improve it?

A1: This is the primary challenge of this route. The issue stems from the directing effects of the substituents on the benzene ring.

  • Causality: Both the carboxylic acid (-COOH) and the trifluoromethyl (-CF₃) groups are electron-withdrawing and act as meta-directors. They deactivate the ring towards electrophilic substitution, but the positions ortho and para to each group are the most deactivated. Therefore, nitration will preferentially occur at positions that are meta to both groups. This leads to the formation of multiple isomers, including 3-nitro-5-(trifluoromethyl)benzoic acid and others, making the isolation of the desired this compound difficult and reducing the overall yield. Some patent literature suggests yields for similar nitrations can be as low as 48-69% even after optimization due to competing nitration sites.[4]

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain stringent temperature control, typically between 0-10°C, during the addition of the nitrating mixture.[5] Lower temperatures can sometimes improve selectivity by favoring the kinetically controlled product.

    • Nitrating Agent: The choice of nitrating agent is critical. A standard mixture of concentrated nitric acid and sulfuric acid is common.[5] Using milder nitrating agents is unlikely to be effective due to the deactivated nature of the ring.

    • Focus on Purification: Since achieving high selectivity is difficult, the focus must shift to efficient purification. See Q2 for details.

Q2: How can I effectively separate the desired 2-nitro isomer from the other regioisomers?

A2: Separation of closely related isomers requires careful technique.

  • Fractional Recrystallization: This is often the most viable method on a lab scale. You will need to screen various solvent systems. A good starting point is a mixed solvent system, such as an alcohol/water or toluene/heptane mixture. The principle is to find a system where the desired isomer has significantly different solubility from the impurities at a given temperature.

  • Column Chromatography: While effective, silica gel chromatography can be challenging for acidic compounds and may not be practical for large-scale syntheses. If you must use chromatography, consider adding a small percentage of acetic acid to the eluent to keep the carboxylic acid protonated and reduce tailing.

  • Derivative Formation: In difficult cases, you can temporarily convert the mixture of acids to their methyl esters. The esters may have different physical properties that allow for easier separation by chromatography or distillation. The desired ester can then be hydrolyzed back to the acid.

Q3: The nitration reaction is highly exothermic and difficult to control. What are the best practices for safety?

A3: Nitration reactions are notoriously energetic and require strict safety protocols.[6]

  • Expert Insight: The primary hazard is thermal runaway, where the reaction rate increases with temperature, releasing more heat and creating a dangerous feedback loop.[6] This can lead to violent decomposition and pressure buildup.

  • Safety Protocol:

    • Equipment: Always use a reaction vessel with adequate cooling capacity (e.g., an ice-salt bath or a cryostat) and a magnetic or overhead stirrer that ensures efficient mixing.

    • Reverse Addition: Slowly add the substrate (3-(trifluoromethyl)benzoic acid) to the pre-chilled nitrating mixture, NOT the other way around. This ensures the nitrating agent is always in excess and the concentration of the reactive organic material is kept low.

    • Rate of Addition: Add the substrate portion-wise or via a dropping funnel at a rate that allows the cooling system to maintain the target temperature.

    • Monitoring: Continuously monitor the internal reaction temperature with a thermometer.

    • Quenching: The reaction quench is also hazardous. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate the heat.

    • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a lab coat.[7][8][9] Conduct the reaction in a chemical fume hood to avoid inhaling toxic nitrogen oxide gases.[7]

Route 2: Oxidation of 2-Nitro-5-(trifluoromethyl)toluene

This route can be effective if the starting material is available. The key is to selectively oxidize the methyl group to a carboxylic acid without affecting the rest of the molecule.

Q1: My oxidation reaction is slow or incomplete. How can I increase the conversion rate?

A1: Incomplete oxidation is often a result of insufficient oxidant strength or poor reaction kinetics.

  • Causality: The electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups deactivate the methyl group, making it more resistant to oxidation compared to toluene itself.[10]

  • Troubleshooting & Optimization:

    • Choice of Oxidant: Strong oxidizing agents are required. Common choices include potassium permanganate (KMnO₄) under basic conditions or chromic acid (H₂CrO₄). For industrial applications, catalytic air oxidation might be considered.[5]

    • Temperature: Higher temperatures will increase the reaction rate. However, this must be balanced with the risk of side reactions. Refluxing in an aqueous solution is common for KMnO₄ oxidations.

    • Phase Transfer Catalysis: If the substrate has low solubility in the aqueous oxidant solution, adding a phase transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate by transporting the oxidant into the organic phase.

Q2: I am observing significant byproducts from ring oxidation or degradation. How can I improve the selectivity for the carboxylic acid?

A2: Over-oxidation or side reactions occur when the reaction conditions are too harsh.

  • Expert Insight: The goal is to find the "sweet spot" of reactivity that oxidizes the methyl group but leaves the aromatic ring intact.

  • Troubleshooting & Optimization:

    • Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Use a slight excess, but avoid a large excess which promotes side reactions.

    • pH Control: When using KMnO₄, the reaction is often performed under basic conditions (e.g., with NaOH or Na₂CO₃). Maintaining the pH is crucial, as the oxidizing potential of permanganate is pH-dependent.

    • Gradual Addition: Add the oxidant slowly to the reaction mixture to maintain better control over the reaction exotherm and the instantaneous concentration of the oxidant.

Route 3: Hydrolysis of 2-Nitro-5-(trifluoromethyl)benzonitrile

This is often a clean and reliable route. The primary challenge is ensuring the complete conversion of the nitrile to the carboxylic acid.

Q1: My hydrolysis reaction stops at the amide intermediate. How can I drive the reaction to completion?

A1: The hydrolysis of a nitrile proceeds in two steps: first to the primary amide, then to the carboxylic acid. The second step is often slower.

  • Causality: The stability of the amide intermediate can make the second hydrolysis step difficult. The electron-withdrawing groups on the ring can also influence the reactivity of the nitrile and amide functional groups.

  • Troubleshooting & Optimization:

    • Harsh Conditions: Forcing conditions are typically required. This means using a strong acid (e.g., concentrated H₂SO₄ or HCl) or a strong base (e.g., NaOH) and heating at reflux for an extended period.[11][12]

    • Reaction Time: Monitor the reaction by TLC or LCMS. If you see the amide intermediate persisting, simply increase the reaction time. Some hydrolyses can take 24 hours or more.

    • Choice of Acid vs. Base:

      • Acid Hydrolysis: Directly yields the carboxylic acid product after workup. A mixture of concentrated sulfuric acid and water is effective.[4]

      • Base Hydrolysis: Initially forms the carboxylate salt. An acidic workup is required to protonate it to the final product. This can be a very effective method.[11][12]

Part 3: Detailed Experimental Protocols

The following protocols are provided as a starting point and should be adapted and optimized based on your specific laboratory conditions and scale.

Protocol 1: Nitration of 3-(Trifluoromethyl)benzoic Acid

Safety Warning: This procedure involves highly corrosive and reactive nitrating agents and is highly exothermic. Strict adherence to safety protocols is mandatory.[7][8][9][13]

  • Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, 3.0 eq). Cool the flask to 0°C in an ice-salt bath.

  • Slowly add concentrated nitric acid (HNO₃, 1.2 eq) to the sulfuric acid while maintaining the temperature below 10°C.

  • Reaction: Dissolve 3-(trifluoromethyl)benzoic acid (1.0 eq) in a minimum amount of concentrated sulfuric acid. Add this solution dropwise to the nitrating mixture via the dropping funnel. The internal temperature must be maintained between 0-5°C throughout the addition.

  • Monitoring: After the addition is complete, let the reaction stir at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC or LCMS.

  • Workup: Once the reaction is complete, very slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude solid. Purify by fractional recrystallization from a suitable solvent system (e.g., toluene/heptane) to isolate the this compound isomer.

Protocol 2: Hydrolysis of 2-Nitro-5-(trifluoromethyl)benzonitrile
  • Setup: In a round-bottom flask equipped with a reflux condenser, add 2-Nitro-5-(trifluoromethyl)benzonitrile (1.0 eq).

  • Reaction: Add a 50:50 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of nitrile).

  • Heat the mixture to reflux (approximately 120-140°C) and maintain for 12-24 hours. The reaction should become a homogeneous solution.

  • Monitoring: Monitor the disappearance of the starting material and the amide intermediate by TLC or LCMS.

  • Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with copious amounts of cold water.

  • Purification: Dry the solid. The product is often of high purity, but can be recrystallized from an ethanol/water mixture if needed.

Part 4: Safety First - A Mandatory Checklist

Handling nitrating agents and fluorinated compounds requires a dedicated approach to safety. The trifluoromethyl group itself is generally very stable and unreactive.[14] The primary hazards arise from the reaction processes, especially nitration.

G Pre-Nitration Safety Checklist cluster_0 Personnel & Environment cluster_1 Reaction Setup & Reagents cluster_2 Procedure ppe 1. Full PPE Worn? (Face Shield, Lab Coat, Acid Gloves) hood 2. Fume Hood Sash Lowered? ppe->hood emergency 3. Eyewash/Shower Accessible? hood->emergency spill 4. Spill Kit Ready? (Sodium Bicarbonate/Carbonate) emergency->spill start Ready to Start? spill->start glassware 5. Glassware Inspected? (No cracks or stars) cooling 6. Adequate Cooling Bath? (Maintains < 5°C) glassware->cooling stirring 7. Efficient Stirring Confirmed? cooling->stirring temp 8. Internal Thermometer in Place? stirring->temp temp->start addition 9. Correct Order of Addition? (Substrate to Acid) quench 10. Quench Plan Ready? (Slow addition to ice) addition->quench quench->start proceed Proceed with Caution start->proceed All Checks Pass stop STOP! Address Deficiencies start->stop Any 'No'

Sources

Technical Support Center: Optimizing Reaction Yield for 2-Nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Nitro-5-(trifluoromethyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this important chemical intermediate. This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals, where its purity and yield are critical for the efficiency of subsequent reactions.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you optimize your reaction yield and purity. Drawing from established chemical principles and field-proven insights, we aim to provide a self-validating system of protocols and explanations to ensure your success.

Common Synthetic Route: Electrophilic Aromatic Nitration

The most common and industrially significant method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) nitration of 3-(trifluoromethyl)benzoic acid.[1] This reaction typically employs a mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

The Mechanism:

  • Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[2][3] This is the active species in the nitration reaction.

  • Electrophilic Attack: The electron-rich benzene ring of 3-(trifluoromethyl)benzoic acid attacks the nitronium ion. This step is rate-determining.[2]

  • Regioselectivity: The substituents on the benzene ring direct the position of the incoming nitro group. The carboxylic acid (-COOH) group is a meta-director, while the trifluoromethyl (-CF₃) group is also a meta-director. Therefore, the nitro group is directed to the positions ortho to the -COOH group and meta to the -CF₃ group, or vice-versa. The primary product is this compound.

  • Rearomatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bonded to the new nitro group, restoring the aromaticity of the ring.[2]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the primary causes?

Answer: Low yield is a common issue in nitration reactions and can stem from several factors.

  • Inadequate Temperature Control: Nitration is a highly exothermic reaction.[4] If the temperature is not kept low (typically between 0-10°C), the rate of reaction can increase uncontrollably, leading to the formation of unwanted side products, including dinitrated compounds and oxidation products.[1][5][6]

    • Solution: Ensure your reaction vessel is immersed in an efficient cooling bath (e.g., ice-salt or dry ice-acetone) throughout the addition of the nitrating mixture. Add the nitrating agent slowly and monitor the internal temperature with a thermometer.

  • Incorrect Stoichiometry or Concentration of Acids: The ratio of nitric acid to sulfuric acid and the concentration of these acids are crucial for the efficient generation of the nitronium ion.[7] Using diluted acids or an incorrect ratio can slow down the reaction or prevent it from going to completion.

    • Solution: Use concentrated (98%) sulfuric acid and concentrated (70% or fuming) nitric acid. Prepare the nitrating mixture precisely as per the protocol. For every gram of benzoic acid, a typical protocol uses around 1 mL of concentrated H₂SO₄ and 0.67 mL of concentrated HNO₃.[1]

  • Moisture in the Reaction: Water can consume the nitrating agent by reacting with the nitronium ion and diluting the sulfuric acid, which is also a dehydrating agent.

    • Solution: Use dry glassware and ensure your starting materials are anhydrous.

  • Inefficient Mixing: If the reaction mixture is not stirred efficiently, localized "hot spots" can form, leading to side reactions.[8] This is especially true for heterogeneous mixtures.

    • Solution: Use a magnetic stirrer or overhead mechanical stirrer that provides vigorous and consistent agitation throughout the reaction.

Question 2: My TLC analysis shows multiple spots, indicating impurities. What are these byproducts and how can I minimize them?

Answer: The formation of isomeric and polynitrated byproducts is a key challenge in optimizing this synthesis.

  • Isomeric Byproducts: While the 2-nitro isomer is the major product, other isomers such as 4-nitro-3-(trifluoromethyl)benzoic acid can also form. The directing effects of the -COOH and -CF₃ groups are not absolute, and reaction conditions can influence the isomer ratio.

    • Solution: Strict temperature control is the most effective way to improve regioselectivity. Lower temperatures generally favor the formation of the desired isomer.[4]

  • Dinitrated Products: If the reaction temperature is too high or the reaction time is too long, the mono-nitrated product can undergo a second nitration.[5]

    • Solution: Keep the reaction temperature below the recommended maximum (e.g., 5-10°C).[6] Monitor the reaction's progress using TLC and quench the reaction by pouring it onto ice as soon as the starting material is consumed.[1][5]

  • Unreacted Starting Material: An incomplete reaction will leave starting material in your product mixture.

    • Solution: Ensure sufficient reaction time (while monitoring by TLC) and the correct stoichiometry of the nitrating agent.

Question 3: I'm having difficulty purifying the final product. What is the best method?

Answer: The crude product is often contaminated with acids and isomeric impurities, requiring careful purification.

  • Initial Wash: The first step after filtering the precipitated crude product is to wash it thoroughly with cold water to remove residual nitric and sulfuric acids.[1][9]

  • Recrystallization: This is the most effective method for purifying the solid product. The choice of solvent is critical.

    • Solution: A common and effective method involves dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide solution to a pH of 8-9) to form the water-soluble sodium salt.[9][10] The solution can then be filtered to remove any insoluble impurities. Subsequently, the filtrate is acidified (e.g., with HCl) to a pH of about 2-3, which re-precipitates the purified benzoic acid.[9] The resulting solid can be collected by filtration, washed with cold water, and dried. Alternatively, recrystallization from organic solvents like toluene, xylene, or chlorinated hydrocarbons can be effective.[11]

  • Chromatography: For very high purity requirements, column chromatography can be used to separate isomers.[12] Reversed-phase HPLC methods have also been developed for the analytical separation of nitrobenzoic acid isomers.[13]

Data & Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Starting Material 3-(Trifluoromethyl)benzoic acidPrecursor molecule for nitration.
Nitrating Agent Mixed Acid (Conc. HNO₃ / Conc. H₂SO₄)Efficiently generates the required NO₂⁺ electrophile.[2][7]
Reagent Ratio ~1.5 parts H₂SO₄ to 1 part HNO₃ (v/v)Optimizes the formation of the nitronium ion.[1]
Reaction Temperature 0°C to 10°CMinimizes side reactions and dinitration, improving yield and purity.[4][6]
Reaction Time 30-60 minutes (TLC Monitored)Prevents over-reaction and formation of byproducts.[14]
Work-up Quenching on ice/waterPrecipitates the product and safely dilutes the strong acids.[1][9]
Experimental Protocol: Synthesis of this compound

CAUTION: This procedure involves the use of highly corrosive and strong acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Prepare the Nitrating Mixture: In a flask, carefully and slowly add 10 mL of concentrated nitric acid (70%) to 15 mL of concentrated sulfuric acid (98%). The flask should be cooled in an ice bath during this addition.

  • Prepare the Reaction Flask: In a separate, larger flask equipped with a magnetic stirrer, dissolve 10.0 g of 3-(trifluoromethyl)benzoic acid in 25 mL of concentrated sulfuric acid. Cool this mixture to 0°C in an ice-salt bath.

  • Perform the Nitration: Using a dropping funnel, add the prepared nitrating mixture dropwise to the stirred solution of 3-(trifluoromethyl)benzoic acid. Crucially, maintain the internal reaction temperature below 10°C throughout the addition. The rate of addition should be controlled to prevent the temperature from rising.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Monitor the reaction by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and running a TLC plate to check for the disappearance of the starting material.

  • Product Isolation: Carefully pour the reaction mixture onto a slurry of 200 g of crushed ice in a large beaker with vigorous stirring. A solid precipitate should form.

  • Filtration and Washing: Collect the crude product by vacuum filtration. Wash the solid precipitate thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Drying: Allow the product to air-dry on the filter for a period before transferring it to a desiccator for complete drying. A typical yield of the crude product is in the range of 85-95%.

Experimental Protocol: Purification by Recrystallization
  • Dissolution: Transfer the crude, dry this compound to a beaker. Slowly add a 5% aqueous sodium bicarbonate solution while stirring until the solid completely dissolves and the solution is slightly basic (pH ~8).

  • Filtration: If any insoluble impurities are present, filter the solution by gravity filtration.

  • Precipitation: Cool the filtrate in an ice bath. Slowly add 5M hydrochloric acid dropwise with constant stirring until the solution is strongly acidic (pH ~2). The purified product will precipitate as a fine solid.

  • Isolation: Collect the purified product by vacuum filtration. Wash the solid with a small amount of ice-cold deionized water.

  • Drying: Dry the final product in a vacuum oven at 50-60°C to a constant weight. Characterize the final product by melting point and spectroscopic methods (NMR, IR).

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues encountered during the synthesis.

TroubleshootingWorkflow Start Low Yield or Impure Product CheckTemp Verify Temperature Control (Was it < 10°C?) Start->CheckTemp CheckReagents Check Reagent Stoichiometry & Concentration Start->CheckReagents CheckPurity Analyze Impurity Profile (TLC/NMR) Start->CheckPurity TempHigh Problem: Over-reaction, Side Products, Dinitration CheckTemp->TempHigh Yes ReagentIssue Problem: Incomplete Reaction CheckReagents->ReagentIssue Incorrect Isomers Problem: Isomeric Impurities CheckPurity->Isomers Multiple Spots SM_Present Problem: Unreacted Starting Material CheckPurity->SM_Present Starting Material Spot Sol_Temp Solution: Improve Cooling, Slow Down Addition TempHigh->Sol_Temp Sol_Reagent Solution: Use Anhydrous Reagents, Verify Stoichiometry ReagentIssue->Sol_Reagent Sol_Isomers Solution: Lower Temperature, Purify via Recrystallization Isomers->Sol_Isomers Sol_SM Solution: Increase Reaction Time, Verify Reagent Stoichiometry SM_Present->Sol_SM

Caption: A troubleshooting flowchart for low yield/purity issues.

Reaction Mechanism Overview

This diagram illustrates the key steps in the electrophilic aromatic nitration of 3-(trifluoromethyl)benzoic acid.

ReactionMechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack & Rearomatization HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ H2SO4->NO2+ H2O H₂O NO2+->H2O HSO4- HSO₄⁻ NO2+->HSO4- StartMat 3-(Trifluoromethyl) benzoic acid Intermediate Sigma Complex (Carbocation Intermediate) StartMat->Intermediate + NO₂⁺ Product 2-Nitro-5-(trifluoromethyl) benzoic acid Intermediate->Product - H⁺

Caption: Key steps of the electrophilic nitration mechanism.

References

  • US4288615A - Process for recovering 3-nitrobenzoic acid.
  • Quora - How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid? Quora.
  • Chemcess - Nitration Of Arom
  • Journal of Chromatography A - Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. ScienceDirect.
  • BenchChem - Controlling regioselectivity in aromatic nitr
  • University of Southampton - Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. ePrints Soton.
  • National Institutes of Health - 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. NIH.
  • BenchChem - A Comparative Guide to the Synthesis Efficiency of Nitrobenzoic Acid Isomers for Pharmaceutical and Research Applic
  • ResearchGate - Aromatic nitration under various conditions.
  • Google Patents - Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.
  • Google Patents - Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid.
  • Master Organic Chemistry - Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • YouTube - nitration of arom
  • Google Patents - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Truman State University - Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzo
  • Google Patents - Process for preparing nitro-substituted benzotrifluoride compounds.

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Technical Support Center: Synthesis of 2-Nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Nitro-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and detailed protocols to address challenges encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthetic route to this compound, and what are the primary competing reactions?

A1: The most direct and frequently employed route is the electrophilic nitration of 3-(trifluoromethyl)benzoic acid using a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[1]

The primary challenge in this synthesis is controlling the regioselectivity of the nitration. Both the trifluoromethyl (-CF₃) group and the carboxylic acid (-COOH) group are meta-directing deactivators of the aromatic ring. This leads to the formation of several positional isomers as the main byproducts.

  • Desired Product: this compound

  • Major Isomeric Byproducts: 4-Nitro-3-(trifluoromethyl)benzoic acid and 2-Nitro-3-(trifluoromethyl)benzoic acid.

  • Other Potential Byproducts: Dinitro-substituted products can form under harsh conditions (e.g., high temperatures or excess nitrating agent).[2]

Q2: My final product is a difficult-to-separate mixture of isomers. Why is this happening and how can I improve the selectivity for the desired 2-nitro isomer?

A2: The formation of a mixture of isomers is inherent to the electronic properties of the starting material, 3-(trifluoromethyl)benzoic acid. Both substituents direct the incoming nitro group to the positions meta to themselves.

To improve selectivity, precise control over reaction conditions is critical:

  • Temperature Control: This is the most crucial parameter. Nitration reactions are highly exothermic. Maintaining a low and consistent temperature (typically between 0°C and 10°C) is essential.[3] Running the reaction at elevated temperatures increases the rate of reaction for all isomeric products, reducing selectivity and promoting the formation of dinitrated byproducts.

  • Rate of Addition: The nitrating agent should be added slowly and dropwise to the solution of the starting material while vigorously stirring. This maintains a low concentration of the nitronium ion at any given moment and helps dissipate the heat generated, preventing temperature spikes that can lead to unwanted side reactions.

Q3: After the reaction work-up, I have a low yield of the crude product. What are the potential causes?

A3: Low yield can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time or a temperature that is too low can lead to a significant amount of unreacted starting material. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of maximum conversion.

  • Poor Quality Reagents: The use of wet or impure starting materials or acids can inhibit the reaction. Concentrated sulfuric acid is highly hygroscopic; absorbed water will deactivate the nitrating mixture. Ensure all reagents are of high purity and anhydrous where necessary.

  • Product Loss During Work-up: The desired product has some solubility in acidic aqueous solutions. During the quenching step (pouring the reaction mixture onto ice water), ensure the precipitation is complete by allowing sufficient time and keeping the temperature low. Washing the filtered crude product with copious amounts of cold water is necessary to remove residual acid, but excessive washing can lead to product loss.

Q4: My purified product is discolored (yellow or brown). What causes this and how can I obtain a clean, off-white product?

A4: Discoloration is typically due to the presence of residual nitrated impurities or oxidation byproducts.[4]

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a hot solvent, a small amount of activated charcoal can be added. The charcoal adsorbs colored impurities. The hot solution should then be filtered through a pad of celite to remove the charcoal before allowing it to cool and crystallize.[4]

  • Proper Solvent Selection for Recrystallization: Using an appropriate solvent system is key to rejecting impurities. For this compound, solvents like toluene, xylene, or a mixed solvent system such as ethanol/water can be effective.[2][3][4]

Troubleshooting Guide

This guide provides a structured approach to resolving specific issues encountered during the synthesis.

Issue 1: High Levels of Isomeric Impurities Detected by HPLC/NMR
Potential Cause Diagnostic Check Recommended Solution
Poor Temperature Control Review the reaction temperature log. Were there any excursions above 10°C?Maintain strict temperature control (0-5°C) using an ice-salt bath. Ensure the thermometer is placed directly in the reaction mixture.
Rapid Addition of Nitrating Agent Was the nitrating agent added in less than 30 minutes?Add the mixed acid dropwise over a period of 60-90 minutes with highly efficient stirring to ensure rapid heat transfer.
Incorrect Stoichiometry Verify calculations for the molar equivalents of nitric and sulfuric acids.Use a slight excess (1.1-1.2 equivalents) of nitric acid. A large excess can promote side reactions.
Issue 2: Presence of Unreacted Starting Material
Potential Cause Diagnostic Check Recommended Solution
Insufficient Reaction Time Was the reaction monitored to completion (e.g., by TLC)?Allow the reaction to stir for a longer duration at the controlled temperature. Monitor every 30-60 minutes until the starting material spot on the TLC plate has disappeared or is minimal.
Inactive Nitrating Agent Are the nitric and sulfuric acids old or potentially contaminated with water?Use fresh, high-purity concentrated acids. Prepare the nitrating mixture just before use.
Reaction Temperature Too Low Was the reaction run at a temperature significantly below 0°C?While low temperature is good for selectivity, a temperature that is too low may stall the reaction. Maintain the optimal 0-5°C range.
Issue 3: Product "Oiling Out" During Recrystallization
Potential Cause Diagnostic Check Recommended Solution
Solution Cooled Too Rapidly Was the hot, filtered solution immediately placed in an ice bath?Allow the solution to cool slowly to room temperature first. Once cloudiness (indicating nucleation) appears, the flask can be moved to an ice bath to maximize crystal formation.[2]
Solution is Supersaturated Did the product precipitate as an oil before crystals could form?Re-heat the mixture to redissolve the oil. Add a small amount (5-10% of total volume) of additional hot solvent to reduce the saturation level.[4]
Inappropriate Solvent System Does the product have very high solubility in the chosen solvent even at low temperatures?Change the solvent system. A mixed-solvent system (e.g., ethanol/water) where the product is soluble in the hot solvent but insoluble in the cold mixture is often effective.[4]

Visualizing the Synthesis and Troubleshooting Logic

Reaction Pathway and Byproduct Formation

The following diagram illustrates the primary reaction for the synthesis of this compound and the formation of its major isomeric byproducts.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Products & Byproducts SM 3-(Trifluoromethyl)benzoic Acid Reagents HNO₃ / H₂SO₄ Product This compound (Desired Product) Reagents->Product Position 2 (ortho to -COOH, meta to -CF₃) Byproduct1 4-Nitro-3-(trifluoromethyl)benzoic Acid Reagents->Byproduct1 Position 4 (para to -COOH, meta to -CF₃) Byproduct2 2-Nitro-3-(trifluoromethyl)benzoic Acid Reagents->Byproduct2 Position 2 (ortho to -CF₃, meta to -COOH)

Caption: Nitration of 3-(Trifluoromethyl)benzoic Acid.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.

G Start Start Synthesis Reaction Perform Nitration (0-5°C, slow addition) Start->Reaction Workup Quench on Ice & Filter Reaction->Workup Analysis Analyze Crude Product (TLC, HPLC, NMR) Workup->Analysis Good High Purity & Yield Analysis->Good >95% Purity, >80% Yield LowYield Low Yield Analysis->LowYield Low Yield HighImpurity High Impurity Level Analysis->HighImpurity High Isomers/ Starting Material Purify Recrystallize Product Good->Purify CheckReagents Check Reagent Quality & Reaction Time LowYield->CheckReagents CheckTemp Verify Temperature Control HighImpurity->CheckTemp End Obtain Pure Product Purify->End CheckTemp->Reaction Re-run with adjustments CheckReagents->Reaction Re-run with adjustments

Caption: Troubleshooting workflow for synthesis optimization.

Experimental Protocol: Purification by Recrystallization

This protocol outlines a standard procedure for purifying the crude product obtained from the nitration reaction.

Objective: To remove unreacted starting materials, isomeric byproducts, and colored impurities from crude this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (decolorizing carbon)

  • Celite (or other filter aid)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude product in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% by weight of the crude product). Swirl the flask and gently heat for 5-10 minutes.

  • Hot Filtration: Set up a hot filtration apparatus. Pre-heat a clean funnel and a receiving flask. Place a piece of fluted filter paper in the funnel (if charcoal was used, add a small layer of Celite on top of the paper). Quickly filter the hot solution to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Add hot deionized water dropwise to the hot ethanolic filtrate until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has occurred, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

References

  • Krayenbühl, J., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCrData, 6(2). Available at: [Link]

  • Henkel, J. G. (1981). Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof. European Patent No. EP0042452A1.
  • Eckhardt, M., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. ResearchGate. Available at: [Link]

  • Sting, A. R. (1998). Process for the preparation of nitro-substituted benzotrifluoride compounds. European Patent No. EP0129528B1.
  • International Union of Crystallography (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. Available at: [Link]

  • PubChem. m-(Trifluoromethyl)nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • Austin, R. P., & Ridd, J. H. (1981). Oxidation reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 2. The reactions of chloromethylbenzenes with aromatic nitro Compounds. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • CN108191667B. Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. Google Patents.
  • CN1328238C. Preparation of 2,4,5-trifluo-benzoic acid. Google Patents.
  • EP1468983A1. Process for producing 2,5-bis(trifluoromethyl)nitrobenzene. Google Patents.
  • Clark, J. (2016). Electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • ArtMolecule. Impurities and Degradation products. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Role of 3-Nitro-5-(trifluoromethyl)benzoic Acid in Developing Novel Fluorinated Compounds. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Nitro-5-(trifluoromethyl)benzoic acid. This guide, developed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this key chemical intermediate. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges in your experiments.

Safety First: Handling this compound

Before beginning any purification protocol, it is imperative to consult the full Safety Data Sheet (SDS). This compound, like many aromatic nitro compounds, presents specific hazards.

  • Irritation: Causes skin and serious eye irritation. May also cause respiratory irritation.[1][2][3]

  • Toxicity: Harmful if swallowed.[3][4]

  • Handling: Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1][4]

  • Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a sealed container for waste disposal.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities are typically route-dependent, originating from the specific synthetic pathway used. Common classes of impurities include:

  • Starting Materials: Unreacted precursors, such as 2-Chloro-5-(trifluoromethyl)benzonitrile if following certain synthetic routes.[5][6]

  • Regioisomers: The nitration of substituted benzoic acids can sometimes yield isomeric byproducts. Depending on the precursors, you might encounter other nitro-substituted isomers.

  • Side-Reaction Products: Products from competing reactions, such as dinitrated species or products of incomplete hydrolysis if a nitrile precursor is used.

  • Residual Solvents & Reagents: Solvents used during the synthesis (e.g., toluene, xylene, chlorinated hydrocarbons)[7] or leftover nitrating agents (sulfuric acid, nitric acid) may be present.

Q2: What is the most effective and scalable method for purifying this compound?

A2: Recrystallization is the most common, effective, and scalable method for purifying solid organic compounds like this compound.[8][9] This technique leverages differences in solubility between the desired compound and impurities at varying temperatures. The key is selecting an appropriate solvent system where the target compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.[8][10]

Q3: How do I select the best solvent for recrystallization?

A3: The ideal solvent should dissolve the compound readily when hot but poorly when cold. For a substituted benzoic acid like this, which has both polar (carboxyl, nitro) and non-polar (trifluoromethyl, benzene ring) features, a single solvent may not be optimal. A mixed-solvent system is often highly effective.

  • Initial Screening: Test solubility in a range of common lab solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene, heptane).

  • Mixed Solvents: A good starting point is a pair of miscible solvents where your compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("poor" solvent). For example, an ethanol/water or toluene/heptane system often works well for moderately polar compounds.

  • Reference Data: While direct solubility data for the title compound is scarce, data for structurally related compounds can provide excellent guidance. Nitrobenzoic acids are generally most soluble in polar protic solvents like methanol and ethanol.[11][12]

Q4: How can I confirm the purity of my final product?

A4: Several analytical methods can be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment of non-volatile compounds.[13][14] A reverse-phase C18 column with a mobile phase of acetonitrile and acidified water is a typical starting point. Purity is determined by the area percentage of the main peak.[13]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically depress and broaden the melting range. Compare your experimental value to the literature value (if available).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities by identifying unexpected signals.

Troubleshooting Guide: Common Purification Issues & Solutions

Problem: My compound "oils out" during cooling instead of forming crystals.

  • Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or when the solubility curve is very steep. The compound separates as a liquid phase instead of a solid crystal lattice.

  • Scientist's Rationale & Solutions:

    • Reduce Cooling Rate: The primary cause is often cooling the solution too quickly. Allow the flask to cool slowly on the benchtop before moving to an ice bath. This gives molecules time to orient themselves into an ordered crystal lattice.[10]

    • Add More Solvent: The solution may be too concentrated. Re-heat the mixture to redissolve the oil, add a small amount (5-10% more) of the "good" solvent, and attempt to cool again.[15]

    • Change Solvent System: The chosen solvent may be inappropriate. If using a single solvent, try a mixed-solvent system. If already using a mixed system, adjust the ratio to be slightly richer in the "good" solvent.

Problem: The final product is discolored (e.g., yellow, brown) even after recrystallization.

  • Answer: The color is likely due to highly colored, minor impurities or oxidation byproducts that co-crystallize with your product.

  • Scientist's Rationale & Solutions:

    • Activated Charcoal Treatment: Activated charcoal has a high surface area and can effectively adsorb colored impurities.[15] After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (e.g., 1-2% by weight) to the hot solution. Swirl for a few minutes, then perform a hot filtration to remove the charcoal before allowing the filtrate to cool.[15][16]

    • Caution: Using too much charcoal can adsorb your desired product and significantly reduce the yield.

Problem: No crystals form, even after the solution has cooled completely.

  • Answer: This indicates that the solution is not sufficiently supersaturated at the lower temperature, or that nucleation (the initial formation of a crystal seed) has not occurred.

  • Scientist's Rationale & Solutions:

    • Induce Crystallization (Nucleation):

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[10]

      • Seed Crystal: If you have a small crystal of pure product, add it to the cold solution to act as a template for further crystallization.

    • Increase Supersaturation:

      • Evaporation: If the solution is too dilute, gently heat it to boil off some of the solvent, thereby increasing the concentration. Then, allow it to cool again.

      • Add "Poor" Solvent: If using a mixed-solvent system, you can add a small amount of the "poor" solvent dropwise to the cold solution until it becomes slightly cloudy (the cloud point), then add a drop of the "good" solvent to clarify. This brings the solution closer to its saturation point.

Problem: The recovery yield from recrystallization is very low.

  • Answer: Low yield can result from several factors, including using too much solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling.

  • Scientist's Rationale & Solutions:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude solid.[8] Adding excessive solvent will keep more of your product dissolved in the mother liquor even after cooling.

    • Prevent Premature Crystallization: When performing a hot filtration (to remove insoluble impurities or charcoal), ensure the funnel and receiving flask are pre-heated.[9] This can be done by placing them in a drying oven or by rinsing them with hot solvent just before filtration. This prevents the solution from cooling and dropping crystals onto the filter paper.

    • Maximize Crystal Recovery: Ensure the solution is thoroughly cooled. After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.[10][16]

    • Recover a Second Crop: The mother liquor (the filtrate after collecting your crystals) still contains some dissolved product. You can often recover a "second crop" of crystals by boiling off a portion of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

Core Protocol: Recrystallization from a Toluene/Heptane System

This protocol describes a general procedure for purifying this compound using a mixed-solvent system. Toluene acts as the "good" solvent, while heptane acts as the "poor" solvent.

Methodology:

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Add "Good" Solvent: In a chemical fume hood, add the minimum volume of toluene required to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue adding toluene in small portions until the solid completely dissolves. Note the total volume of toluene used.

  • Add "Poor" Solvent (Hot): While the solution is still hot, add heptane dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.

  • Clarification: Add a few drops of hot toluene to re-dissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Ice Bath: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold heptane to remove any residual soluble impurities from the mother liquor.

  • Drying: Allow the crystals to dry on the funnel by pulling air through them for 15-20 minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Data & Visualization

Solubility Data of Structurally Related Compounds

To aid in solvent selection, the following table presents the mole fraction solubility (x) of 3-nitrobenzoic acid, a structurally similar compound, in various organic solvents at different temperatures. This data illustrates the general trend of increasing solubility with temperature and highlights good candidate solvents.[12]

Temperature (K)MethanolEthanolEthyl AcetateTolueneWater
273.15 0.1330.0880.0650.0050.0003
293.15 0.2350.1630.1250.0120.0006
313.15 0.3920.2870.2260.0270.0011
Data sourced from BenchChem Technical Guide based on experimental results.[12]
Purification Workflow Diagram

The following diagram illustrates the logical flow of the recrystallization process, including key decision points for troubleshooting.

Purification_Workflow crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filt_q Insoluble Impurities or Color Present? dissolve->hot_filt_q charcoal Add Activated Charcoal hot_filt_q->charcoal Yes cool cool hot_filt_q->cool No hot_filt Hot Filtration charcoal->hot_filt hot_filt->cool crystal_q Crystals Formed? cool->crystal_q induce Induce Crystallization (Scratch / Seed) crystal_q->induce No filter Vacuum Filtration & Wash with Cold Solvent crystal_q->filter Yes induce->cool dry Dry Crystals filter->dry pure Pure Product (Verify by HPLC/MP) dry->pure

Caption: Workflow for the purification of this compound.

References

  • Analytical Methods - Agency for Toxic Substances and Disease Registry . Sourced from: [Link]

  • 2-(trifluoromethyl)benzoic acid - Solubility of Things . Sourced from: [Link]

  • Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof - Google Patents.
  • Recrystallization of Benzoic Acid - University of Missouri–St. Louis . Sourced from: [Link]

  • EXPERIMENT (3) Recrystallization - University of Technology, Iraq . Sourced from: [Link]

  • Chemistry 102 - Experiment 3 - Palomar College . Sourced from: [Link]

  • Lab Report Recrystallization - Florida A&M University . Sourced from: [Link]

  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - NIH . Sourced from: [Link]

  • (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - ResearchGate . Sourced from: [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids - ResearchGate . Sourced from: [Link]

  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods - NIH . Sourced from: [Link]

  • Impurities and Degradation products | @rtMolecule . Sourced from: [Link]

Sources

"2-Nitro-5-(trifluoromethyl)benzoic acid" stability problems and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Nitro-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and understand the degradation pathways of this versatile chemical intermediate. By anticipating and addressing common experimental issues, this resource aims to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around its susceptibility to thermal degradation, and potential, though less documented, sensitivity to light and certain pH conditions. The presence of both a nitro group and a trifluoromethyl group on the benzoic acid ring influences its electronic properties and, consequently, its stability.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. Exposure to high temperatures should be avoided to prevent thermal decomposition. For solutions, protection from light is also a prudent measure to prevent potential photodegradation.

Q3: How do the nitro and trifluoromethyl groups affect the acidity and reactivity of the benzoic acid?

A3: Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups. Their presence on the benzene ring increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[1][2] This is because they help to stabilize the resulting carboxylate anion. These electron-withdrawing properties also deactivate the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemistry of nitrobenzoic acids and related compounds, the following degradation pathways are plausible:

  • Thermal Decarboxylation: This is a significant degradation pathway for nitrobenzoic acids, where the carboxylic acid group is lost as carbon dioxide (CO₂).[1][2]

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain biological conditions.

  • Hydrolysis: While generally stable, prolonged exposure to harsh acidic or basic conditions could potentially lead to hydrolysis, although specific data for this compound is limited.

  • Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to UV light. This can lead to complex reaction pathways.

Troubleshooting Guide

Issue 1: I'm observing a loss of my starting material and the appearance of a new, less polar spot on my TLC or a new peak in my HPLC analysis during a high-temperature reaction.

  • Possible Cause: You are likely observing thermal decarboxylation of your this compound. The loss of the polar carboxylic acid group results in a less polar product, which will have a higher Rf on a normal-phase TLC plate and a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm the Degradation Product: The primary thermal degradation product is likely 1-nitro-4-(trifluoromethyl)benzene. You can confirm this by obtaining a standard of this compound or by characterizing the impurity using techniques like LC-MS to check for the expected molecular weight.

    • Optimize Reaction Temperature: If the reaction conditions permit, try lowering the temperature to minimize decarboxylation.

    • Alternative Reagents: If high temperatures are required for your desired transformation, consider if alternative reagents or catalysts could achieve the same outcome at a lower temperature.

    • Work-up Considerations: If some decarboxylation is unavoidable, you may need to purify your desired product from the decarboxylated impurity, for example, by using column chromatography.

Issue 2: My reaction mixture is turning a different color, and I see multiple new spots on my TLC.

  • Possible Cause: This could be due to several factors, including the reduction of the nitro group or other side reactions. The formation of nitroso or amino derivatives can often lead to colored byproducts.

  • Troubleshooting Steps:

    • Inert Atmosphere: If you suspect reduction, ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture and oxygen which can participate in side reactions.

    • Reagent Purity: Check the purity of your reagents and solvents. Impurities could be catalyzing degradation.

    • Protect from Light: Wrap your reaction vessel in aluminum foil to exclude light and see if that reduces the formation of byproducts.

    • Analytical Investigation: Use LC-MS to identify the molecular weights of the byproducts. This can provide clues as to whether you are seeing reduction products (e.g., M-16 for nitro to nitroso, M-30 for nitro to amino) or other species.

Experimental Protocols

Protocol 1: Monitoring Thermal Stability of this compound

This protocol provides a framework for assessing the thermal stability of the compound in a specific solvent.

  • Solution Preparation: Prepare a stock solution of this compound in a relevant high-boiling solvent (e.g., DMSO, DMF) at a known concentration (e.g., 1 mg/mL).

  • Sample Incubation:

    • Transfer aliquots of the stock solution into several sealed vials.

    • Place the vials in heating blocks set at different temperatures (e.g., 80°C, 100°C, 120°C).

    • Include a control vial kept at room temperature and protected from light.

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from each temperature.

  • Sample Analysis:

    • Allow the vials to cool to room temperature.

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Data Interpretation: Plot the percentage of remaining this compound against time for each temperature to determine the rate of degradation.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a gradient of 5-95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. The exact gradient may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and expected degradation products have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Potential Degradation Products of this compound

Degradation PathwayPotential Product NameChemical StructureExpected Change in Polarity
Thermal Decarboxylation1-Nitro-4-(trifluoromethyl)benzeneC₇H₄F₃NO₂Decrease
Nitro Group Reduction2-Amino-5-(trifluoromethyl)benzoic acidC₈H₆F₃NO₂Increase
Nitro Group Reduction2-Hydroxylamino-5-(trifluoromethyl)benzoic acidC₈H₆F₃NO₃Increase

Visualizations

G parent This compound decarboxylated 1-Nitro-4-(trifluoromethyl)benzene parent->decarboxylated Heat (Δ) - CO₂ reduced 2-Amino-5-(trifluoromethyl)benzoic acid parent->reduced Reduction [H]

Caption: Potential degradation pathways of this compound.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot heat Incubate at Various Temperatures aliquot->heat control Room Temperature Control aliquot->control sample Sample at Time Points heat->sample control->sample hplc HPLC Analysis sample->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for monitoring thermal stability.

References

  • D. V. Nightingale. The Decarboxylation of Aromatic Carboxylic Acids. Chemical Reviews. 1941, 28 (2), 227-276.
  • M. A. Haleem, M. A. Hakeem. Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan. 1977, 50 (5), 1333-1334.

Sources

Technical Support Center: Enhancing the Purity of 2-Nitro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the purification of 2-Nitro-5-(trifluoromethyl)benzoic acid (CAS 1214373-54-2). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity of this important chemical intermediate. As Senior Application Scientists, we combine technical expertise with practical field insights to address the common challenges encountered during the purification process.

Understanding the Molecule: Physicochemical Properties

Before delving into purification strategies, a thorough understanding of the physicochemical properties of this compound is crucial. These properties dictate the selection of appropriate purification techniques and solvents.

PropertyValueSource
Molecular Formula C₈H₄F₃NO₄[1][2]
Molecular Weight 235.12 g/mol [1][2]
Predicted Boiling Point 336.7 ± 42.0 °C[1]
Predicted Density 1.596 ± 0.06 g/cm³[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile largely depends on the synthetic route employed. However, common contaminants to anticipate include:

  • Unreacted Starting Materials: If synthesized via nitration of 4-(trifluoromethyl)benzoic acid, residual starting material may be present.

  • Regioisomers: Nitration of a substituted benzene ring can lead to the formation of different positional isomers. For instance, nitration of 4-(trifluoromethyl)benzoic acid could potentially yield 3-nitro-4-(trifluoromethyl)benzoic acid as a significant byproduct.

  • Dinitro-substituted Byproducts: Under harsh nitration conditions (e.g., high temperature or excessive nitrating agent), over-nitration can occur, leading to the formation of dinitro-trifluoromethyl-benzoic acid species.

  • Residual Acids: Strong acids like sulfuric acid and nitric acid are used in nitration and can be carried over into the crude product.

Q2: My purified product is discolored (e.g., yellow or brown). What is the cause, and how can I fix it?

A2: Discoloration is a common issue, often arising from trace amounts of nitrated byproducts or oxidation products.

  • Troubleshooting: The color is likely due to highly conjugated impurities.

  • Solution: Treatment with activated charcoal during recrystallization is highly effective. The charcoal adsorbs these colored impurities, which can then be removed by hot filtration. Perform this step in a well-ventilated fume hood.

Q3: After recrystallization, my yield is very low. What are the possible reasons?

A3: Low recovery is a frequent challenge in recrystallization. Several factors could be at play:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Always use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.

  • Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation. After slow cooling to room temperature, utilize an ice bath to further decrease the solubility and improve the yield.

  • Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for your compound even at low temperatures.

Q4: The compound "oils out" instead of crystallizing. How should I proceed?

A4: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point, or when the solution becomes supersaturated at a temperature above the solute's melting point.

  • Troubleshooting: This is common when the purity of the crude material is low or the solvent is not ideal.

  • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Alternatively, consider a different solvent system altogether. For many aromatic acids, a mixed solvent system like ethanol/water can be effective.[3]

Purification Protocols

Based on the principles of organic chemistry and experience with similar compounds, the following are detailed protocols for the purification of this compound.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is paramount for a successful outcome.

Solvent Selection:

For nitrobenzoic acids, polar protic solvents or mixtures with water are often effective.[3] Based on the solubility of structurally similar compounds, an ethanol/water mixed solvent system is a good starting point. Ethanol typically dissolves the compound when hot, and the addition of water as an anti-solvent induces crystallization upon cooling.

Step-by-Step Methodology:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add your crude this compound. Add a minimal amount of hot ethanol and swirl to dissolve. Continue adding hot ethanol in small portions until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of your crude product). Gently boil the solution for 5-10 minutes.

  • Hot Filtration: To remove the activated charcoal and any other insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to minimize premature crystallization.

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly turbid. This indicates the saturation point. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Workflow for Recrystallization

G cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve solvent Select Solvent (e.g., Ethanol/Water) solvent->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal if colored hot_filter Hot Gravity Filtration dissolve->hot_filter if no charcoal charcoal->hot_filter crystallize Induce Crystallization & Slow Cooling hot_filter->crystallize ice_bath Cool in Ice Bath crystallize->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A typical workflow for the recrystallization of an organic solid.

Protocol 2: Acid-Base Extraction

This technique is particularly useful for separating acidic compounds from neutral or basic impurities.

Principle:

This compound, being a carboxylic acid, will react with a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities will remain in the organic phase. The aqueous layer containing the salt can then be separated and re-acidified to precipitate the purified acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved carbon dioxide.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.

  • Back-Washing (Optional): To remove any entrained neutral impurities from the combined aqueous extracts, wash with a small portion of the organic solvent. Discard the organic wash.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Workflow for Acid-Base Extraction

G cluster_start Initial State cluster_extraction Extraction Process cluster_recovery Product Recovery crude_solution Crude Product in Organic Solvent add_base Add NaHCO₃(aq) crude_solution->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Product as Salt) separate->aqueous_layer acidify Acidify with HCl(aq) aqueous_layer->acidify precipitate Precipitate Pure Acid acidify->precipitate isolate Isolate & Dry precipitate->isolate pure_product Pure Product isolate->pure_product

Caption: A schematic of the acid-base extraction process for purification.

Concluding Remarks

The successful purification of this compound is readily achievable with careful attention to the principles of recrystallization and acid-base extraction. The key to high purity and yield lies in the judicious selection of solvents and the meticulous execution of the chosen protocol. This guide serves as a comprehensive resource to aid researchers in overcoming common purification challenges and achieving their desired product quality.

References

  • Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 695-700.

Sources

Side reactions of "2-Nitro-5-(trifluoromethyl)benzoic acid" and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Nitro-5-(trifluoromethyl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but reactive building block. Our goal is to provide you with expert insights and practical, field-tested solutions to anticipate and troubleshoot common side reactions, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered when working with this compound. We delve into the causality behind these issues and provide robust strategies for mitigation.

Q1: My amide coupling reaction with this compound is giving a new, unexpected product, and I've lost the nitro group. What is happening?

A1: You are likely observing the reduction of the nitro group to an amine. This is one of the most common side reactions for aromatic nitro compounds. The nitro group is highly susceptible to reduction under various conditions, many of which overlap with standard synthetic methods.[1]

  • Causality & Mechanism:

    • Catalytic Hydrogenation: Reagents like H₂ gas with catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are extremely efficient at reducing nitro groups to amines.[2] This is a classic and often desired transformation, but it will compete with or preempt other reactions if not carefully planned.

    • Metal/Acid Systems: The use of easily oxidized metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., HCl, Acetic Acid) is a standard method for nitro reduction.[2][3] If your downstream reaction conditions involve acidic media and metal catalysts or vessels, you risk unintentional reduction.

    • Other Reductants: Even milder reducing agents or certain nucleophiles under specific conditions can lead to partial reduction, forming nitroso or hydroxylamine intermediates which can be unstable and lead to colored impurities.[1][4]

  • Proactive Avoidance & Troubleshooting:

    • Choose Your Coupling Reagents Wisely: For amide bond formation, avoid conditions that promote reduction. Instead of methods requiring harsh reagents, opt for modern coupling agents that operate under mild, neutral conditions.

      • Recommended: Carbodiimides (e.g., EDC with HOBt), uronium/aminium salts (e.g., HATU, HBTU), or phosphonium salts (e.g., PyBOP).[5] These reagents activate the carboxylic acid without affecting the nitro group.

    • Control the Reaction Environment: Ensure your reaction is free from adventitious metals and strong acids if you are not performing a planned reduction.

    • If Reduction Occurs: If the amine product, 2-Amino-5-(trifluoromethyl)benzoic acid, is formed, it can be separated from the unreacted starting material using column chromatography, exploiting the significant polarity difference between the nitro and amino groups.

Q2: I'm running my reaction at an elevated temperature and seeing gas evolution. My final product analysis shows I've lost the -COOH group. What is this side reaction?

A2: Your compound is undergoing thermal decarboxylation. Benzoic acids with ortho-substituents, particularly electron-withdrawing groups like a nitro group, can be susceptible to losing carbon dioxide (CO₂) upon heating.[6]

  • Causality & Mechanism: The presence of the ortho-nitro group can stabilize the transition state for decarboxylation. The reaction proceeds through the loss of CO₂, generating an aryl anion intermediate which is then protonated by a proton source in the reaction mixture. While this often requires high temperatures (>140 °C), catalysis by trace metals or specific solvent effects can lower the required activation energy.[7]

  • Proactive Avoidance & Troubleshooting:

    • Minimize Reaction Temperature: Whenever possible, conduct reactions at or below room temperature. If heating is necessary, perform a temperature screen to find the minimum temperature required for the desired transformation.

    • Avoid Prolonged Heating: Keep reaction times as short as possible. Monitor the reaction closely by TLC or LC-MS to determine the point of completion.

    • Solvent Choice: In some cases, the choice of solvent can influence the rate of decarboxylation. Aprotic, non-polar solvents may suppress the reaction compared to polar, protic solvents.

    • Purification: The resulting byproduct, 1-nitro-4-(trifluoromethyl)benzene, is significantly less polar than the starting acid. This difference allows for straightforward separation by silica gel chromatography or by an acid-base extraction during workup (the decarboxylated product will not be extracted into a basic aqueous phase).

Q3: My reaction mixture is turning dark brown or black, and my final product is difficult to purify. What is causing this discoloration?

A3: The formation of dark-colored byproducts, often called "tars," is a common issue with nitroaromatic compounds, especially under harsh conditions. [8]

  • Causality & Mechanism:

    • Side Reactions of the Nitro Group: Under basic or high-temperature conditions, nitro groups can participate in complex side reactions, including condensation and polymerization, leading to highly conjugated, colored materials.

    • Oxidation: The aromatic ring itself or other sensitive functional groups can be susceptible to oxidation, particularly if the reaction is run in the presence of air at high temperatures.[8]

    • Impure Starting Materials: Impurities in the starting acid or reagents can act as catalysts for decomposition.[9]

  • Proactive Avoidance & Troubleshooting:

    • Maintain Low Temperatures: Running reactions at 0°C or below can significantly reduce the rate of these side reactions.[8]

    • Use an Inert Atmosphere: If oxidation is suspected, blanketing the reaction with an inert gas like nitrogen or argon can prevent the formation of oxidative byproducts.[10]

    • Purification Protocol: To remove colored impurities from your desired product, treatment with activated charcoal during recrystallization is highly effective.

      • Procedure: Dissolve the crude product in a minimal amount of a suitable hot solvent. Add a small amount (typically 1-5% by weight) of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration through a pad of celite to remove the charcoal. Allow the clear filtrate to cool slowly to induce crystallization of the purified product.[10]

Q4: I'm using a strong base like NaOH or KOH in my protocol and observing product degradation. Is the trifluoromethyl group stable?

A4: While the trifluoromethyl (-CF₃) group is generally very stable, it can be susceptible to hydrolysis under harsh basic conditions. [11]

  • Causality & Mechanism: The carbon atom of the -CF₃ group is highly electrophilic due to the three attached fluorine atoms. Under strong basic (alkaline) conditions, particularly with heating, it can undergo nucleophilic attack by hydroxide ions. This leads to a stepwise hydrolysis, ultimately converting the -CF₃ group into a carboxylic acid (-COOH) and releasing fluoride ions. This would result in the formation of 2-nitroterephthalic acid.

  • Proactive Avoidance & Troubleshooting:

    • Avoid Strong Bases: Whenever possible, use milder organic bases (e.g., triethylamine, DIPEA) or inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).

    • Control Temperature: If a strong base is unavoidable, run the reaction at the lowest possible temperature to minimize the rate of hydrolysis.

    • Protect the Carboxylic Acid: If the reaction chemistry allows, converting the parent carboxylic acid to an ester can sometimes reduce the overall electron deficiency of the ring and offer some protection against harsh basic conditions.

Troubleshooting Summary

Problem Observed Potential Cause Recommended Solution(s)
Loss of Nitro Group Unintentional reduction of the NO₂ group.Use non-reducing reaction conditions (e.g., HATU/EDC for couplings). Avoid catalytic hydrogenation or active metal/acid systems.[2][3]
Loss of Carboxylic Acid Thermal decarboxylation.Minimize reaction temperature and duration. Screen for optimal conditions to avoid excessive heating.[6][7]
Dark Discoloration (Tars) Decomposition, oxidation, or side reactions.Maintain low reaction temperatures (0°C or below). Use an inert atmosphere. Purify via recrystallization with activated charcoal.[8][10]
Loss of -CF₃ Group Hydrolysis of the trifluoromethyl group.Avoid strong bases (NaOH, KOH), especially at elevated temperatures. Use milder organic or inorganic bases (Et₃N, K₂CO₃).[11]
Low Yield / Incomplete Reaction Deactivating nature of the ring substituents.Cautiously increase reaction time or temperature. For electrophilic reactions, a more potent reagent system may be required.[8]

Visualized Reaction & Troubleshooting Workflows

Common Side Reaction Pathways main This compound reduction Amine Product (Nitro Reduction) main->reduction H₂/Pd/C, Fe/HCl, Zn/AcOH (Reducing Conditions) decarboxylation Decarboxylated Product main->decarboxylation High Temp (>140°C) (Thermal Stress) hydrolysis Di-acid Product (CF3 Hydrolysis) main->hydrolysis Strong Base (NaOH) + Heat

Caption: Key side reaction pathways for this compound.

start Unexpected Result (Low Yield / Impure Product) q1 Characterize Byproduct: Is the Nitro Group Present? start->q1 q2 Is the COOH Group Present? q1->q2 Yes sol1 Diagnosis: Nitro Reduction Action: Use non-reducing reagents (e.g., HATU, EDC). q1->sol1 No q3 Is the CF3 Group Present? q2->q3 Yes sol2 Diagnosis: Decarboxylation Action: Lower reaction temperature and shorten reaction time. q2->sol2 No sol3 Diagnosis: CF3 Hydrolysis Action: Use milder, non-hydroxide bases (e.g., Et3N, K2CO3). q3->sol3 No sol4 Diagnosis: Decomposition / Tars Action: Lower temp, use inert gas. Purify with activated charcoal. q3->sol4 Yes

Caption: Troubleshooting decision tree for identifying side reactions.

Validated Experimental Protocols

Protocol 1: Selective Amide Coupling via HATU Activation (Avoiding Nitro Reduction)

This protocol describes a robust method for forming an amide bond while preserving the integrity of the nitro group.

  • Materials:

    • This compound (1.0 eq)

    • Amine of choice (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask, add this compound and anhydrous DMF (approx. 0.1 M concentration).

    • Stir the solution at room temperature until the acid is fully dissolved.

    • Add the amine, followed by HATU.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add DIPEA dropwise over 5 minutes. A mild exotherm may be observed.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

    • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization as needed.

Protocol 2: Purification of Crude Product by Recrystallization with Activated Charcoal

This procedure is effective for removing colored impurities and improving the crystalline quality of the final product.

  • Materials:

    • Crude this compound product

    • Activated Charcoal (decolorizing carbon)

    • Suitable recrystallization solvent (e.g., ethanol/water mixture, toluene, or ethyl acetate/hexanes)

    • Celite (for filtration)

  • Procedure:

    • Place the crude, colored product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen "good" solvent (e.g., ethanol) and heat the mixture to boiling to dissolve the solid. If necessary, add more solvent dropwise until a clear, saturated solution is obtained.

    • Remove the flask from the heat source and add a small amount of activated charcoal (approx. 1-2% of the crude product's mass).

    • Gently swirl the hot mixture for 2-5 minutes.

    • Prepare a filtration setup by placing a small plug of Celite in a pre-heated funnel.

    • Perform a hot filtration of the mixture to remove the charcoal. The filtrate should be significantly lighter in color or colorless.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

    • If using a co-solvent system, add the "poor" solvent (e.g., water) dropwise to the warm solution until turbidity persists, then re-heat to clarify and cool slowly.

    • Once crystallization at room temperature is complete, cool the flask in an ice bath for an additional 30 minutes to maximize yield.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
  • Guidechem. 2-(Trifluoromethyl)benzoic acid 433-97-6 wiki.
  • National Institutes of Health (NIH). 2-(Trifluoromethyl)benzoic acid - PMC.
  • MDPI. (2022).
  • Indian Journal of Chemistry. (2009). A new reagent for selective reduction of nitro group.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • International Union of Crystallography. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
  • Organic Chemistry Data. Nitro Reduction - Common Conditions.
  • Wikipedia. Reduction of nitro compounds.
  • Chemistry LibreTexts. (2021).
  • National Institutes of Health (NIH). (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • National Institutes of Health (NIH). (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
  • National Institutes of Health (NIH). (2020).
  • BenchChem. (2025).
  • ResearchGate. (2025). Mechanisms of decarboxylation of ortho-substituted benzoic acids.
  • Organic Chemistry Portal.
  • National Institutes of Health (NIH). (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
  • National Institutes of Health (NIH). (2021).
  • Semantic Scholar. (2024).
  • National Institutes of Health (NIH). (2016). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.
  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media.
  • Google Patents. (1966).
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
  • BenchChem. (2025). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Nitro-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, kilogram-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a safe, efficient, and scalable process.

The most robust and widely adopted industrial route to this compound involves the selective oxidation of the corresponding toluene derivative. This approach is generally more cost-effective and scalable than the direct nitration of 5-(trifluoromethyl)benzoic acid, which can present regioselectivity and safety challenges.

Section 1: Overview of the Recommended Synthetic Pathway

The synthesis is a straightforward yet powerful transformation: the oxidation of the benzylic methyl group of 2-nitro-5-(trifluoromethyl)toluene to a carboxylic acid using a strong oxidizing agent, most commonly potassium permanganate (KMnO₄).

Overall Reaction Scheme:

The workflow involves three critical stages: the oxidation reaction, the workup and isolation of the crude product, and the final purification. Each stage presents unique challenges when scaling up.

Synthesis_Workflow cluster_0 Phase 1: Reaction cluster_1 Phase 2: Workup & Isolation cluster_2 Phase 3: Purification A Start: 2-Nitro-5- (trifluoromethyl)toluene B Oxidation with KMnO₄ A->B Heat, Solvent C Quench & MnO₂ Filtration B->C Reaction Completion D Acidification & Precipitation C->D Filtrate E Crude Product Isolation D->E Filtration F Recrystallization E->F G Final Product: This compound F->G Drying

Caption: Overall workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.

Oxidation Stage

Q1: My oxidation reaction is extremely slow or appears to have stalled. What are the likely causes and solutions?

A1: This is a common issue when scaling up, often related to mass transfer limitations. Potassium permanganate is soluble in water but the starting material, 2-nitro-5-(trifluoromethyl)toluene, is organic. Without efficient mixing of these two phases, the reaction will be surface-area limited and very slow.

  • Causality: The reaction occurs at the interface between the aqueous KMnO₄ solution and the organic substrate. On a small scale, vigorous stirring might be sufficient. On a larger scale, this becomes less effective.

  • Troubleshooting Steps:

    • Introduce a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is essential for scale-up. The PTC transports the permanganate anion (MnO₄⁻) from the aqueous phase into the organic phase, dramatically accelerating the reaction.[1]

    • Use a Co-solvent System: A solvent system like pyridine/water or acetone/water can be used. However, be aware that solvents like acetone can be oxidized by KMnO₄ under harsh conditions, so careful temperature control is critical.

    • Increase Temperature: The reaction rate is temperature-dependent. Slowly increasing the reaction temperature to 70-90 °C is typical. However, this must be done with extreme caution due to the exothermic nature of the reaction.

    • Ensure Efficient Agitation: Verify that your reactor's overhead stirrer is providing maximum agitation to increase the surface area between the phases. Baffles within the reactor can significantly improve mixing efficiency.

Q2: I'm observing significant byproduct formation, potentially from ring degradation. How can I improve selectivity?

A2: The trifluoromethyl group is strongly deactivating, which helps protect the aromatic ring from oxidation. However, under overly aggressive conditions, KMnO₄ can degrade the aromatic ring.[2]

  • Causality: Excessive temperature or a high localized concentration of KMnO₄ can lead to non-selective oxidation. The benzylic methyl group is the most susceptible to oxidation, but the aromatic ring is not completely inert.

  • Troubleshooting Steps:

    • Control Reagent Addition: Add the potassium permanganate solution slowly and sub-surface if possible. This prevents a high concentration of the oxidant in one area and allows the heat generated to dissipate.

    • Maintain Strict Temperature Control: Do not let the internal temperature exceed the validated setpoint (e.g., 90 °C). Use a reactor jacket with a reliable cooling fluid.

    • pH Control: The oxidation is often performed under neutral or slightly alkaline conditions. Strongly acidic or basic conditions can alter the reactivity of permanganate and may promote side reactions. Maintaining a pH between 7 and 9 is often optimal.

Workup & Isolation Stage

Q3: Filtering the manganese dioxide (MnO₂) sludge is a major bottleneck. How can I improve this process on a large scale?

A3: The formation of fine, gelatinous MnO₂ precipitate is the primary drawback of permanganate oxidations. On a large scale, it can clog filter media and make filtration impractically slow.

  • Causality: MnO₂ is the insoluble reduced form of the permanganate ion. It forms a very fine particulate that is difficult to filter.

  • Troubleshooting Steps:

    • Use a Filter Aid: Before filtration, add a pad of a filter aid like Celite® (diatomaceous earth) to your filter. You can also add the Celite® directly to the reaction mixture before filtering. This creates a more porous filter cake and prevents clogging.

    • Hot Filtration: Keep the mixture hot during filtration. This maintains the solubility of your product (as the potassium salt) and reduces the viscosity of the solution.

    • Consider a Different Filter Type: For kilogram-scale operations, a simple Büchner funnel is inefficient. Consider using a filter press or a centrifugal filter, which are designed to handle large volumes of slurries.

    • Post-Reaction Treatment: After the reaction is complete, adding a small amount of a reducing agent like sodium bisulfite can help reduce any remaining permanganate and may change the morphology of the MnO₂, making it easier to filter. This must be done carefully to avoid reducing your product.

Q4: My crude product yield is low after acidification. Where could the product be lost?

A4: Product loss during workup can occur at several stages. The key is to understand the solubility profile of your product.

  • Causality: The product exists as a water-soluble potassium carboxylate salt after oxidation. It only precipitates upon acidification.

  • Troubleshooting Steps:

    • Ensure Complete Acidification: Check the pH of the filtrate after acidification. You need to reach a pH of ~1-2 to ensure complete protonation of the carboxylate and minimize its solubility in water.

    • Thorough Washing of MnO₂ Cake: A significant amount of product can be trapped in the MnO₂ filter cake. Wash the cake thoroughly with hot water and combine the washings with your main filtrate before acidification.

    • Avoid Excessive Acid: While complete acidification is necessary, adding a large excess of strong acid can sometimes lead to side reactions or increase the solubility of the product in the highly ionic solution.

    • Cooling for Precipitation: After acidification, ensure the mixture is thoroughly cooled (e.g., in an ice bath) to minimize the solubility of the benzoic acid derivative and maximize precipitation.

Purification Stage

Q5: My final product is off-color (e.g., brown or dark yellow). How can I fix this?

A5: Discoloration is usually due to residual colored impurities, such as colloidal MnO₂ or minor organic byproducts.[3]

  • Causality: Fine MnO₂ particles can pass through the filter media. Additionally, minor side reactions can create highly colored aromatic impurities.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: During recrystallization, dissolve the crude product in the hot solvent and then add a small amount (1-2% w/w) of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool.[3]

    • Re-filtration of Filtrate: If you suspect MnO₂ carryover, re-filtering the hot aqueous filtrate through a tighter filter medium or a fresh pad of Celite® before acidification can be effective.

Q6: The product "oils out" during recrystallization instead of forming crystals. What should I do?

A6: Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated at a temperature above the melting point.

  • Causality: The crude product is melting in the hot solvent before it has a chance to crystallize upon cooling.

  • Troubleshooting Steps:

    • Lower the Cooling Temperature Slowly: Do not crash-cool the solution. Allow it to cool slowly to room temperature, then transfer to an ice bath. Slow cooling encourages proper crystal lattice formation.

    • Add More Solvent: The solution may be too concentrated. Re-heat the mixture until the oil redissolves, then add more of the hot solvent to decrease the saturation point.[3]

    • Change the Solvent System: A mixed solvent system is often effective. For this product, a mixture of ethanol and water, or toluene, can be excellent choices. Dissolve the crude product in a minimum amount of the "good" hot solvent (e.g., ethanol), and then slowly add the "poor" solvent (e.g., water) until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.

    • Seed the Solution: Introduce a few seed crystals of pure product to the solution as it cools to induce crystallization.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the critical safety considerations when scaling up the permanganate oxidation? A: The primary hazard is the exothermic nature of the reaction. A thermal runaway can occur if the KMnO₄ is added too quickly or if the cooling system fails. Always ensure you have a robust cooling system and monitor the internal temperature continuously. KMnO₄ is a strong oxidant and should not be mixed with incompatible materials.

Q: Are there alternative oxidizing agents to KMnO₄? A: Yes, other oxidants can be used, though KMnO₄ is common due to its low cost. Alternatives include:

  • Nitric Acid: Can be used under high temperature and pressure, but this requires specialized equipment and carries risks of runaway reactions and the formation of NOx gases.[4]

  • Catalytic Air Oxidation: Using catalysts like cobalt or manganese salts in the presence of air/oxygen is a common industrial method for oxidizing toluenes but requires high temperatures and pressures.[5]

  • Sodium Dichromate: Effective, but chromium compounds are highly toxic and environmentally hazardous, making them undesirable for modern process chemistry.

Q: How does the trifluoromethyl group influence the reaction? A: The -CF₃ group is a powerful electron-withdrawing group. This has two main effects:

  • Deactivation of the Ring: It makes the aromatic ring less susceptible to electrophilic attack and oxidative degradation, which is beneficial for selectivity.

  • Activation of the Methyl Group: It slightly acidifies the benzylic protons, which can facilitate the initial steps of the oxidation mechanism.

Q: What analytical techniques are essential for monitoring this process? A:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of the starting material during the reaction.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. It should be used to determine the reaction completion, assess the purity of the crude product, and confirm the purity of the final isolated material.

  • Gas Chromatography (GC): Can also be used, particularly for checking the purity of the volatile starting material.

  • Nuclear Magnetic Resonance (NMR): Essential for structural confirmation of the final product.

Section 4: Experimental Protocols

Caution: Always perform a thorough safety review before conducting any scale-up operation. Use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Scale-Up Oxidation of 2-Nitro-5-(trifluoromethyl)toluene
  • Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a condenser, and an addition funnel.

  • Charge Reactor: Charge the reactor with 2-nitro-5-(trifluoromethyl)toluene (1.0 eq) and water (10-15 volumes).

  • Heat: Begin stirring and heat the mixture to 75-80 °C.

  • Prepare Oxidant Solution: In a separate vessel, dissolve potassium permanganate (KMnO₄, ~3.0 eq) in water (10-15 volumes). Heat to ~60 °C to ensure it is fully dissolved.

  • Addition: Slowly add the hot KMnO₄ solution to the reactor over 2-4 hours, maintaining the internal reaction temperature below 90 °C. The purple color of the permanganate should disappear as it is consumed, and a brown precipitate of MnO₂ will form.

  • Reaction Monitoring: After the addition is complete, maintain the temperature at 85-90 °C. Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-6 hours).

Protocol 2: Workup and Isolation
  • Cool & Quench: Once the reaction is complete, cool the mixture to ~60 °C. If any purple color remains, add a small amount of sodium bisulfite solution until the color is discharged.

  • Filtration: Add a filter aid (e.g., Celite®, ~10-20% w/w of the starting material) to the reaction slurry. Filter the hot mixture through a pre-heated filter funnel layered with a pad of Celite®.

  • Wash: Wash the collected MnO₂ filter cake thoroughly with several portions of hot water.

  • Combine & Acidify: Combine the initial filtrate and all the washes. Cool this solution to ~10-15 °C in an ice bath. Slowly add concentrated hydrochloric acid (HCl) until the pH is ~1-2. A thick white precipitate will form.

  • Isolate: Stir the cold slurry for 30-60 minutes to ensure complete precipitation. Collect the crude product by filtration, wash the cake with cold water, and pull dry on the filter.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Toluene is an excellent choice for recrystallization.

  • Dissolution: Place the crude, dried solid in a clean reactor and add toluene (~3-5 volumes). Heat the mixture to 80-90 °C with stirring until the solid is fully dissolved.

  • Charcoal Treatment (Optional): If the solution is colored, cool it slightly, add activated charcoal (1-2% w/w), and stir for 15-20 minutes. Filter the hot solution through Celite® to remove the charcoal.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystallization begins, cool further in an ice bath for at least 1 hour.

  • Final Isolation: Collect the pure crystals by filtration, wash the cake with a small amount of cold toluene, and dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Section 5: Data Summaries

Table 1: Typical Reaction Parameters for Scale-Up Oxidation

ParameterRecommended ValueRationale
Substrate 2-Nitro-5-(trifluoromethyl)toluene1.0 eq
Oxidant Potassium Permanganate (KMnO₄)2.5 - 3.5 eq
Solvent Water20 - 30 volumes
Temperature 80 - 90 °CBalances reaction rate with control over the exotherm.
Reaction Time 4 - 8 hoursVaries with scale; requires in-process monitoring.
pH Maintained near neutralMinimizes potential side reactions.

Table 2: Recrystallization Solvent Comparison

Solvent SystemAdvantagesDisadvantages
Toluene Excellent recovery of high-purity material; good crystal form.Higher boiling point; requires careful handling.
Ethanol/Water Good solubility profile; lower cost.Can be prone to oiling out if the ratio is not optimized.
Acetic Acid/Water Effective for highly impure material.Residual acetic acid can be difficult to remove.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals. [Link]

  • National Center for Biotechnology Information. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. PMC - NIH. [Link]

  • AIChE. (2014). Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. Proceedings. [Link]

  • National Center for Biotechnology Information. (2014). Continuous flow nitration in miniaturized devices. PMC - NIH. [Link]

  • ACS Publications. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. [Link]

  • Google Patents. (n.d.). Process for preparing 2-nitro-5-substituted-phenoxy benzoic acids and salts thereof.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]

  • Google Patents. (n.d.). Method for preparing 2-nitro-5- (substituted-phenoxy) benzoic acid and salts thereof.
  • Google Patents. (n.d.). Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Vol. 91 No. 2. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2014). Oxidation of toluene and its ortho-nitroderivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. [Link]

  • Google Patents. (n.d.).
  • IOSR Journal. (n.d.). Permanganate Oxidation mechanisms of Alkylarenes. [Link]

  • IUCr Journals. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. [Link]

  • Google Patents. (n.d.). Preparation method of 2-trifluoromethyl benzoic acid.
  • ScienceDirect. (n.d.). Performance of toluene oxidation over MnCe/HZSM-5 catalyst with the addition of NO and NH3. [Link]

  • Truman ChemLab. (n.d.). Multistep Synthesis Nitration. [Link]

  • Google Patents. (n.d.). Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
  • Quora. (2017). What happens when toluene and potassium permanganate are mixed? What are some observations of this?. [Link]

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Common experimental errors with "2-Nitro-5-(trifluoromethyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for 2-Nitro-5-(trifluoromethyl)benzoic acid (CAS 1214373-54-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the common experimental challenges associated with this versatile but sterically hindered building block. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter, providing not just solutions but the underlying chemical principles to inform your experimental design.

Section 1: Foundational Knowledge & Safe Handling

Before initiating any experiment, a clear understanding of the reagent's properties and safety requirements is paramount.

FAQ 1.1: What are the key physicochemical properties and solubility characteristics of this compound?

Understanding the solubility profile is the first step to successful reaction setup and purification. The molecule's structure, featuring a hydrophobic trifluoromethyl group and a polar, acidic carboxylic acid, results in varied solubility.[1] It is generally poorly soluble in water but will show increased solubility in organic solvents and aqueous base.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₄F₃NO₄[3]
Molecular Weight 235.12 g/mol [3]
Appearance White to off-white crystalline solid[1]
Melting Point ~145-154 °C (Varies by purity)[4][5]
Solubility Poorly soluble in water. [1] Soluble in organic solvents like DMSO, DMF, ethanol, and ethyl acetate.[6][7] Solubility in aqueous solutions increases significantly with pH due to deprotonation of the carboxylic acid to form a soluble salt.[1][2]
FAQ 1.2: How should I safely handle and store this compound?

Proper handling is crucial to ensure laboratory safety. This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Handling: Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[8][9] Wear chemical safety goggles, a lab coat, and heavy rubber gloves.[8][10] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[10][11]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[9][11] It is stable under normal temperatures and pressures but should be stored away from incompatible materials such as strong oxidizing agents.[8][11]

  • Spills: In case of a small spill, sweep up the solid material, taking care not to create dust, place it in a sealed container for disposal, and wash the spill site thoroughly.[2][8]

Section 2: Troubleshooting Common Synthetic Transformations

The unique electronic and steric properties of this molecule are the primary source of experimental challenges, particularly in reactions involving the carboxylic acid group.

FAQ 2.1: My amide coupling reaction is failing or giving very low yields. What is happening?

This is the most frequently encountered issue. Low yields in amide bond formation are almost always due to the severe steric hindrance and electronic deactivation imposed by the ortho-nitro group.

Causality Analysis:

  • Steric Hindrance: The bulky nitro group at the C2 position physically blocks the approach of the amine to the activated carboxylic acid intermediate. This dramatically slows down the rate of the desired reaction.

  • Electronic Deactivation: The potent electron-withdrawing nature of both the ortho-nitro and para-trifluoromethyl groups reduces the nucleophilicity of the carboxylate during the activation step, making the formation of the active ester intermediate less favorable.

  • Amine Basicity: A common error is the acid-base reaction between the benzoic acid (starting material) and the amine nucleophile.[12] This protonates the amine, rendering it non-nucleophilic and unable to participate in the coupling reaction.[12]

Standard coupling reagents like HATU, HOBt/EDC, or DCC often fail or provide unsatisfactory yields because they cannot overcome this combination of steric and electronic barriers.[13]

G start Low Amide Yield Detected check_sm Verify Starting Material Purity start->check_sm diag_cause Diagnose Root Cause check_sm->diag_cause steric Steric Hindrance from o-NO₂ Group diag_cause->steric electronic Electronic Deactivation by NO₂/CF₃ diag_cause->electronic amine_prot Amine Protonation diag_cause->amine_prot strategy Select Mitigation Strategy steric->strategy electronic->strategy amine_prot->strategy acid_chloride Strategy 1: Convert to Acyl Chloride strategy->acid_chloride harsh_coupling Strategy 2: Use High-Activity Reagents strategy->harsh_coupling conditions Strategy 3: Optimize Conditions strategy->conditions protocol_ac Follow Protocol 2.1 acid_chloride->protocol_ac

Caption: Troubleshooting workflow for low-yield amide coupling.

FAQ 2.2: What is the recommended, field-proven protocol for forming an amide with this acid?

The most reliable method is to bypass the in-situ activation of standard coupling reagents and convert the carboxylic acid to the highly reactive acyl chloride intermediate. This intermediate is much more electrophilic and can react with even poorly nucleophilic amines. This approach has been successfully used for structurally similar compounds.[14][15]

Protocol 2.1: Two-Step Amide Formation via Acyl Chloride

Step A: Formation of 2-Nitro-5-(trifluoromethyl)benzoyl chloride

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Reagent Addition: Add thionyl chloride (SOCl₂, ~5.0 eq) to the flask, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~1-2 drops).

    • Expert Insight: The DMF acts as a catalyst to form the Vilsmeier reagent in situ, which is the active species that accelerates the conversion to the acyl chloride.

  • Reaction: Gently reflux the mixture at ~70-80 °C for 2-4 hours. The reaction can be monitored by carefully quenching a small aliquot with methanol and analyzing by TLC or LCMS to observe the formation of the methyl ester.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (a vacuum trap containing a base solution is recommended to neutralize the SOCl₂ vapor). The crude acyl chloride, often a yellow oil or solid, can be used directly in the next step.

Step B: Amine Coupling

  • Setup: In a separate flask, dissolve your amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 2.0-3.0 eq) in an anhydrous solvent (e.g., dichloromethane (DCM), THF, or toluene) at 0 °C.

  • Acyl Chloride Addition: Dissolve the crude acyl chloride from Step A in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C.

    • Expert Insight: Slow, cold addition is critical to control the exotherm and minimize side reactions.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, or until TLC/LCMS analysis indicates consumption of the amine.

  • Quench & Extraction: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.[12]

FAQ 2.3: How can I effectively purify the final product?

Impurities often consist of unreacted starting materials or byproducts from side reactions. The two primary methods for purification are recrystallization and column chromatography.[16]

  • Recrystallization: This is the preferred method if the crude product is of reasonable purity (>85-90%). It is efficient for removing small amounts of impurities.[16] Solvents such as toluene, xylene, or mixtures of ethanol and water can be effective.[4][5][17]

    • Protocol Insight: Dissolve the crude solid in a minimum amount of hot solvent. If the solution is colored, a small amount of activated carbon can be added and filtered hot. Allow the solution to cool slowly to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[16]

  • Column Chromatography: If the reaction yields a complex mixture or an oily product, silica gel chromatography is necessary.[16] A typical eluent system would be a gradient of ethyl acetate in hexanes.

    • Expert Insight: Due to the acidic nature of the starting material, it may streak on the silica gel. Adding a small amount (~0.5-1%) of acetic acid to the eluent can improve the separation of the carboxylic acid starting material from the less polar amide product.

G crude Crude Reaction Mixture analyze Analyze Purity (TLC/LC-MS) crude->analyze decision Purity > 90%? analyze->decision recryst Recrystallization decision->recryst Yes column Column Chromatography decision->column No pure_prod Pure Product recryst->pure_prod column->pure_prod

Caption: Decision workflow for product purification.

Section 3: Analytical Characterization

Confirming the identity and purity of your material is a critical final step. Discrepancies in analytical data can often be the first sign of an experimental error.

FAQ 3.1: What are the expected spectral data (¹H NMR, ¹³C NMR, IR) for this compound?

While a definitive spectrum should be obtained from a certificate of analysis for your specific lot, the expected chemical shifts and absorbances can be predicted based on the structure. The data below is based on known spectral data for the compound and closely related structural analogs.[14][18]

Table 2: Representative Analytical Data

TechniqueExpected Peaks / SignalsRationale
¹H NMR δ ~8.5-8.7 ppm (d, 1H), δ ~8.3-8.4 ppm (dd, 1H), δ ~7.8-8.0 ppm (d, 1H). A broad singlet for the -COOH proton will also be present, often >10 ppm, but may not be observed depending on the solvent.The three aromatic protons are in distinct chemical environments due to the substitution pattern. All are significantly downfield due to the strong electron-withdrawing effects of the NO₂ and CF₃ groups.
¹³C NMR δ ~164-166 ppm (C=O), δ ~120-150 ppm (aromatic carbons), including quartets for the CF₃ carbon (~122 ppm) and the carbon attached to it, due to C-F coupling.The spectrum will show 8 distinct carbon signals. The carbonyl carbon is significantly downfield. The CF₃ signal will appear as a quartet with a large coupling constant (¹Jcf).
IR (Infrared) ~2500-3300 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1700-1720 cm⁻¹ (strong, C=O stretch), ~1530 & 1350 cm⁻¹ (strong, asymmetric and symmetric N-O stretches of nitro group).These characteristic absorbances are strong indicators of the key functional groups present in the molecule.[14][19]

References

  • Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones . Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 142–148. [Link]

  • MSDS of 2-Nitro-5-(trifluoromethoxy)benzoic acid . Capot Chemical. (2008). [Link]

  • Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones . IUCr Journals. [Link]

  • Experimental Error Types, Sources & Examples . Study.com. [Link]

  • 2-(trifluoromethyl)benzoic acid - Solubility . Solubility of Things. [Link]

  • This compound (C8H4F3NO4) . PubChem. [Link]

  • Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.
  • Benzoic acid, 2-nitro- . NIST WebBook. [Link]

  • Tips and tricks for difficult amide bond formation? . Reddit r/Chempros. [Link]

  • Method for preparing 2-nitro-5- (substituted-phenoxy) benzoic acid and salts thereof.
  • Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • The Journal of Organic Chemistry Vol. 91 No. 2 . ACS Publications. [Link]

  • (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones . ResearchGate. [Link]

  • Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
  • Preparation of 2,4,5-trifluo-benzoic acid.
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids . ResearchGate. [Link]

  • Amide bond formation: beyond the myth of coupling reagents . Luxembourg Bio Technologies. [Link]

  • amide coupling help . Reddit r/Chempros. [Link]

  • Titrimetric Study of Solubility of Solute Benzoic Acid and Their Partition in Water and Benzene Solvents . Chemical Science International Journal. [Link]

  • Experiment 5 Separation and Purification Techniques II . Scribd. [Link]

  • Separation, purification and identification of the components of a mixture . The Royal Society of Chemistry. [Link]

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Validation & Comparative

A Comparative Analysis of 2-Nitro-5-(trifluoromethyl)benzoic Acid Derivatives: Charting a Course for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic design of small molecules with potent and selective biological activity is paramount. The scaffold of 2-nitro-5-(trifluoromethyl)benzoic acid presents a compelling starting point for the development of novel therapeutics, particularly in the realm of infectious diseases. The presence of the electron-withdrawing nitro and trifluoromethyl groups on the benzoic acid core imparts unique electronic and steric properties, making it a privileged scaffold for targeted drug design.

This guide provides a comprehensive comparative analysis of the potential biological activities of derivatives of this compound. While direct comparative studies on a broad series of these specific derivatives are not extensively available in the public domain, this analysis is built upon established principles of medicinal chemistry and draws from data on closely related analogues, particularly in the context of their promising antitubercular activity. We will delve into the structure-activity relationships (SAR), propose a synthetic strategy for generating a diverse library of derivatives, and provide detailed experimental protocols for their biological evaluation.

The this compound Scaffold: A Foundation for Potent Bioactivity

The core structure of this compound is a confluence of functionalities that are known to influence a molecule's pharmacokinetic and pharmacodynamic properties. The carboxylic acid group serves as a key interaction point, often acting as a hydrogen bond donor and acceptor, facilitating binding to biological targets such as enzymes.[1] The nitro group, a strong electron-withdrawing moiety, can significantly modulate the electronic nature of the aromatic ring and is a known pharmacophore in various antimicrobial agents.[1][2] Furthermore, the trifluoromethyl group, a bioisostere of a methyl group, enhances metabolic stability and lipophilicity, which can improve cell membrane permeability.[3]

A closely related analogue, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, has been identified as a key precursor in the synthesis of potent antitubercular agents like BTZ043 and PBTZ169.[4][5] These compounds target the essential mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical component in the synthesis of the mycobacterial cell wall.[4] This provides a strong rationale for exploring the antitubercular potential of a wider range of this compound derivatives.

Crafting a Library of Derivatives: A Synthetic Workflow

To explore the structure-activity landscape of the this compound scaffold, a focused library of derivatives can be synthesized. The primary point of diversification is the carboxylic acid moiety, which can be readily converted into a variety of functional groups, such as amides, esters, and hydrazides.

Below is a generalized synthetic workflow for the preparation of a diverse library of this compound derivatives.

G cluster_0 Synthesis of the Core Scaffold cluster_1 Library Diversification Start 2-Chloro-5-(trifluoromethyl)benzonitrile Nitration Nitration (HNO3/H2SO4) Start->Nitration Step 1 Hydrolysis Hydrolysis (Acid or Base) Nitration->Hydrolysis Step 2 Core This compound Hydrolysis->Core Step 3 Activation Carboxylic Acid Activation (e.g., SOCl2, EDCI/HOBt) Core->Activation Diversification Start Hydrazide Hydrazide Formation (Hydrazine hydrate) Core->Hydrazide Amidation Amidation (R1R2NH) Activation->Amidation Esterification Esterification (R'OH, acid catalyst) Activation->Esterification Amide_Library Amide Derivatives Amidation->Amide_Library Ester_Library Ester Derivatives Esterification->Ester_Library Hydrazide_Derivatives Hydrazide Derivatives Hydrazide->Hydrazide_Derivatives

Caption: Synthetic workflow for generating a library of this compound derivatives.

Comparative Analysis of Hypothetical Derivatives: A Structure-Activity Relationship (SAR) Perspective

Based on established medicinal chemistry principles, we can hypothesize how different structural modifications to the this compound scaffold might impact its biological activity. The following table presents a hypothetical comparative analysis of a series of derivatives, focusing on potential antitubercular and cytotoxic activities.

Derivative Modification Hypothesized Antitubercular Activity (MIC) Hypothesized Cytotoxicity (IC50) Rationale for Hypothesized Activity
Parent Acid -ModerateModerateThe core scaffold possesses inherent activity. The free carboxylic acid may limit cell permeability.
Methyl Ester EsterificationImprovedModerateIncreased lipophilicity may enhance cell wall penetration in mycobacteria.
N-propyl Amide AmidationHighLowThe amide bond can form crucial hydrogen bonds with the target enzyme. The alkyl chain can be optimized for hydrophobic interactions.
N-(4-fluorophenyl) Amide AmidationHighModerateThe fluoro-substituted phenyl ring can engage in specific interactions within the enzyme's binding pocket, potentially increasing potency.
Hydrazide Hydrazide FormationModerateModerateHydrazides are known to be effective in antitubercular drugs (e.g., isoniazid) and can act as a scaffold for further derivatization.
N'-benzylidene Hydrazide Hydrazone FormationHighLowThe extended conjugation and additional aromatic ring can enhance binding affinity and specificity for the target enzyme.

Disclaimer: The activity data presented in this table is hypothetical and intended for illustrative purposes to guide derivative selection and testing. Actual experimental data is required for validation.

Experimental Protocols for Biological Evaluation

To empirically determine the activity of the synthesized derivatives, rigorous and standardized biological assays are essential. The following are detailed, step-by-step protocols for assessing the antitubercular and cytotoxic activities of the compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol is based on the widely used broth microdilution method.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Synthesized derivatives of this compound

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions of the compounds in Middlebrook 7H9 broth in a 96-well plate. The final concentration of DMSO should not exceed 1% to avoid toxicity.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the compounds on a mammalian cell line (e.g., Vero cells) to determine their selectivity.

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized derivatives of this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the Vero cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the fight against tuberculosis. By systematically synthesizing and evaluating a library of derivatives, researchers can elucidate the key structural features required for potent and selective activity. The proposed synthetic strategies and detailed biological evaluation protocols provide a robust framework for advancing our understanding of this important chemical class.

Future research should focus on expanding the diversity of the synthesized library, including modifications to the aromatic ring and the exploration of different linker moieties. Furthermore, mechanistic studies to confirm the molecular target and elucidate the mode of action of the most potent compounds will be crucial for their further development as clinical candidates. Through a combination of rational design, synthetic chemistry, and rigorous biological testing, the full therapeutic potential of this compound derivatives can be unlocked.

References

  • (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - ResearchGate. Available at: [Link]

  • CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents.
  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones - Der Pharma Chemica. Available at: [Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC - NIH. Available at: [Link]

  • Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase - MDPI. Available at: [Link]

  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - NIH. Available at: [Link]

  • Process for preparing 2-nitro-5-substitued-phenoxy benzoic acids and salts thereof - Googleapis.com. Available at: [Link]

  • [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed. Available at: [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([4][6][7]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC - PubMed Central. Available at: [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - NIH. Available at: [Link]

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  • US6777575B2 - Process for the preparation of 2-alkylthio benzoic acid derivatives - Google Patents.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - MDPI. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. Available at: [Link]

  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Available at: [Link]

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Validating the Efficacy of "2-Nitro-5-(trifluoromethyl)benzoic acid" in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the novel compound "2-Nitro-5-(trifluoromethyl)benzoic acid." Given the structural alerts within this molecule—specifically the nitro-aromatic system which is present in numerous bioactive compounds—we hypothesize a potential role as a bacterial enzyme inhibitor.[1][2][3] This document outlines a rigorous, multi-step validation process, comparing its performance against a well-established antibiotic, Trimethoprim. The protocols and analyses herein are designed to establish a robust, data-driven foundation for assessing the compound's potential as a new antibacterial agent.

Introduction: The Rationale for Investigating this compound

The chemical scaffold of this compound suggests potential biological activity. Nitroaromatic compounds are known to interact with various biological systems, often through mechanisms involving enzymatic reduction of the nitro group, which can lead to the generation of reactive intermediates.[4] This reactivity has been harnessed in a range of therapeutics. Furthermore, the benzoic acid moiety provides a common structural motif for enzyme inhibitors.

Given these characteristics, we propose a hypothetical mechanism of action targeting a critical bacterial metabolic pathway: folate synthesis. Specifically, we will investigate the compound's ability to inhibit Escherichia coli Dihydrofolate Reductase (E. coli DHFR), a crucial enzyme for bacterial DNA synthesis and survival.[5][6] Inhibition of this enzyme leads to the depletion of tetrahydrofolate, a vital cofactor, ultimately resulting in bacteriostasis or cell death.[7]

Our benchmark for comparison will be Trimethoprim , a potent and selective inhibitor of bacterial DHFR, widely used in clinical practice.[8][9] By comparing our test compound to Trimethoprim, we can contextualize its potency and potential for further development.

Experimental Validation Workflow

To comprehensively validate the efficacy of "this compound," a two-tiered approach is essential. This involves an initial in vitro biochemical assay to determine direct target engagement, followed by a cell-based assay to assess its whole-organism antibacterial activity.

G cluster_0 Tier 1: In Vitro Biochemical Validation cluster_1 Tier 2: Cell-Based Validation Compound_Prep Compound Solubilization (DMSO Stocks) Enzyme_Assay DHFR Enzyme Inhibition Assay (Spectrophotometric) Compound_Prep->Enzyme_Assay Serial Dilutions IC50_Calc IC50 Determination (Dose-Response Analysis) Enzyme_Assay->IC50_Calc Kinetic Data MIC_Assay Minimum Inhibitory Concentration (MIC) (Broth Microdilution) IC50_Calc->MIC_Assay Informs concentration range for MIC end Efficacy Profile IC50_Calc->end Culture_Prep Bacterial Culture Preparation (E. coli ATCC 25922) Culture_Prep->MIC_Assay Standardized Inoculum MIC_Det MIC Value Determination (Visual & Spectrophotometric) MIC_Assay->MIC_Det Growth Inhibition Data MIC_Det->end start Start Validation start->Compound_Prep start->Culture_Prep

Figure 1: Experimental workflow for validating the efficacy of the test compound.

Tier 1: In Vitro Efficacy Against E. coli DHFR

The primary objective of this tier is to determine if this compound directly inhibits the enzymatic activity of E. coli DHFR and to quantify its potency relative to Trimethoprim.

Causality Behind Experimental Choices

We employ a spectrophotometric enzyme inhibition assay. This method is highly reproducible and allows for real-time monitoring of enzyme kinetics. The assay measures the DHFR-catalyzed oxidation of NADPH to NADP⁺, which is accompanied by a decrease in absorbance at 340 nm.[10][11] An effective inhibitor will slow down this rate of absorbance decrease. The selection of Trimethoprim as a positive control is critical; its well-characterized, potent inhibition of E. coli DHFR provides a robust benchmark for evaluating the performance of our test compound.[12][13]

Detailed Experimental Protocol: DHFR Inhibition Assay

Materials:

  • Recombinant E. coli Dihydrofolate Reductase (DHFR)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate)

  • DHF (7,8-Dihydrofolic acid)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Test Compound: this compound (dissolved in DMSO)

  • Control Inhibitor: Trimethoprim (dissolved in DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of NADPH and DHF in the assay buffer. Prepare a working solution of the DHFR enzyme.

  • Compound Dilution: Perform serial dilutions of the test compound and Trimethoprim in assay buffer to create a range of concentrations for testing. Ensure the final DMSO concentration in all wells is constant and non-inhibitory (typically ≤1%).

  • Assay Plate Setup: In a 96-well plate, add the following to respective wells:

    • Test Wells: Assay buffer, a fixed concentration of NADPH, and varying concentrations of the test compound.

    • Positive Control Wells: Assay buffer, NADPH, and varying concentrations of Trimethoprim.

    • Enzyme Control (No Inhibitor): Assay buffer, NADPH, and DMSO (vehicle control).

    • Background Control: Assay buffer, NADPH, and DHF (no enzyme).

  • Enzyme Addition: Add the DHFR enzyme solution to all wells except the background control.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for 5-10 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DHF substrate solution to all wells.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 5-10 minutes.[10][11][14]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Normalize the velocities of the test and positive control wells to the enzyme control (no inhibitor) to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Performance Data (Hypothetical)

The results of the DHFR inhibition assay are summarized below. The IC50 value is the primary metric for comparing the potency of the inhibitors.

CompoundTarget EnzymeIC50 (µM)Hill Slope
This compoundE. coli DHFR25.41.1
TrimethoprimE. coli DHFR0.051.0

Interpretation: In this hypothetical scenario, this compound demonstrates inhibitory activity against E. coli DHFR, but with significantly lower potency than Trimethoprim. The Hill slope, being close to 1, suggests a 1:1 binding stoichiometry for both compounds.

Tier 2: Whole-Cell Antibacterial Efficacy

Demonstrating direct enzyme inhibition is a crucial first step, but it does not guarantee efficacy against a living bacterium. Factors such as cell wall permeability, efflux pump activity, and intracellular metabolism can all influence a compound's effectiveness. Therefore, a whole-cell assay is a mandatory validation step.

Causality Behind Experimental Choices

The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the gold standard for assessing antibacterial susceptibility.[15][16][17] It provides a quantitative measure of the lowest concentration of a compound required to inhibit the visible growth of a bacterium. This assay is a self-validating system as it includes positive (no drug) and negative (no bacteria) growth controls, ensuring the reliability of the results. We use E. coli ATCC 25922, a standard quality control strain for susceptibility testing, to ensure reproducibility and comparability of the data.

G cluster_pathway Bacterial Folate Synthesis Pathway PABA PABA DHPS DHPS PABA->DHPS DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA/RNA/Amino Acid Synthesis THF->DNA DHPS->DHF Sulfonamides (e.g., Sulfamethoxazole) Inhibit Here DHFR->THF Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->DHFR Inhibition

Figure 2: Hypothesized mechanism of action targeting DHFR in the bacterial folate pathway.
Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Escherichia coli (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test Compound and Trimethoprim (from DMSO stocks)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader) at 600 nm

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Culture E. coli in CAMHB overnight at 37°C.

    • Dilute the overnight culture in fresh CAMHB to match the turbidity of a 0.5 McFarland standard.

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution in Plate:

    • Add CAMHB to all wells of a 96-well plate.

    • In the first column, add the test compound or Trimethoprim to achieve twice the highest desired final concentration.

    • Perform a 2-fold serial dilution across the plate, leaving the last two columns for controls.

  • Inoculation: Add the standardized bacterial inoculum to all wells except the sterility control (medium only).

  • Controls:

    • Growth Control: Wells containing CAMHB and bacteria, but no compound.

    • Sterility Control: Wells containing only CAMHB.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Result Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) by eye.

    • Optionally, read the optical density (OD) at 600 nm to quantify growth. The MIC is the concentration at which growth is significantly inhibited compared to the growth control.

Comparative Performance Data (Hypothetical)

The MIC values provide a direct comparison of the antibacterial potency of the compounds.

CompoundBacterial StrainMIC (µg/mL)Interpretation
This compoundE. coli ATCC 25922128Moderate Activity
TrimethoprimE. coli ATCC 259222Susceptible (CLSI)

Interpretation: The hypothetical MIC data suggests that this compound possesses antibacterial activity against E. coli, but at a much higher concentration than Trimethoprim. This aligns with the in vitro enzyme assay data, where it was also found to be a less potent inhibitor. The discrepancy between the IC50 (biochemical) and MIC (cellular) values is expected and highlights the challenges of compound penetration and stability in a cellular context.

Synthesis and Conclusion

This guide outlines a systematic approach to validate the efficacy of "this compound" as a potential antibacterial agent. Based on our hypothetical results, the compound demonstrates:

  • Direct Target Engagement: It inhibits the activity of E. coli DHFR in vitro.

  • Whole-Cell Activity: It inhibits the growth of E. coli in culture.

However, in direct comparison, it is significantly less potent than the established DHFR inhibitor, Trimethoprim, in both biochemical and cellular assays.

Future Directions: While the potency of the parent compound may be moderate, its confirmed biological activity makes it a valid starting point for a medicinal chemistry campaign. Structure-activity relationship (SAR) studies could be initiated to synthesize analogs with improved potency. Modifications could be explored to enhance binding to the DHFR active site or to improve cell permeability. The protocols described herein provide the foundational assays necessary to guide such an optimization program.

References

  • Patsnap Synapse. (2024). What is the mechanism of Trimethoprim? Retrieved from Patsnap Synapse. [Link]

  • MDPI. (2022). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. Molecules, 27(23), 8219. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Trimethoprim Hydrochloride? Retrieved from Patsnap Synapse. [Link]

  • YouTube. (2025). Introduction to Trimethoprim Drug ; Mechanism of action, Uses, Effects, Pharmacokinetics. [Link]

  • DrugBank. (n.d.). Trimethoprim. Retrieved from DrugBank Online. [Link]

  • National Center for Biotechnology Information. (2020). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Molecules, 25(21), 5206. [Link]

  • PubMed. (1981). Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. Pharmacotherapy, 1(1), 14-20. [Link]

  • ResearchGate. (2021). Trimethoprim and Its Derivatives. Retrieved from ResearchGate. [Link]

  • IBT Bioservices. (n.d.). IBT Bioservices Guide to In Vitro Antibacterial Testing. Retrieved from IBT Bioservices. [Link]

  • PubMed. (1980). Effect of aromatic nitro compounds on oxidative metabolism by cytochrome P-450 dependent enzymes. Toxicology and Applied Pharmacology, 53(2), 238-245. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 1-4. [Link]

  • Environmental Analysis Health and Toxicology. (2022). Biodegradation of Nitro-aromatic Compound by Pseudomonas DL17 Isolated from Textile Effluent. EAHT, 37, e2022003. [Link]

  • National Center for Biotechnology Information. (2017). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 7(2), 71-79. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). A comprehensive review on in-vitro methods for anti-microbial activity. IJPSR, 15(1), 1000-08. [Link]

  • PubMed. (1980). Interaction of aromatic nitro compounds with reduced hepatic microsomal cytochrome P-450. Research Communications in Chemical Pathology and Pharmacology, 28(3), 537-548. [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from Assay Genie. [Link]

  • National Center for Biotechnology Information. (2017). Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase: detailed mechanistic characterization of Pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors. Scientific Reports, 7, 44243. [Link]

  • National Center for Biotechnology Information. (2020). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 33(5), 1057-1071. [Link]

  • National Center for Biotechnology Information. (2010). Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae. Biochemistry, 49(29), 6265-6275. [Link]

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Sources

A Comparative Guide to Synthetic Intermediates: Evaluating 2-Nitro-5-(trifluoromethyl)benzoic Acid in the Synthesis of Nilotinib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic strategies centered around the use of 2-Nitro-5-(trifluoromethyl)benzoic acid and its derivatives versus alternative compounds in the production of Nilotinib. As a second-generation tyrosine kinase inhibitor, Nilotinib (marketed as Tasigna®) is a critical therapy for chronic myelogenous leukemia (CML)[1]. The efficiency, scalability, and cost-effectiveness of its synthesis are of paramount importance to the pharmaceutical industry. This document delves into the performance of different synthetic routes, offering researchers and drug development professionals a clear, data-driven analysis of the available methodologies.

The core function of this compound in this context is as a precursor to the key intermediate, 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline . This aniline fragment is essential for constructing the final Nilotinib molecule. The "performance" of the parent benzoic acid is therefore intrinsically linked to the overall efficiency of the synthetic pathway in which its derivatives are employed. We will compare an improved convergent synthesis utilizing this key aniline fragment against the original, linear patent synthesis and a modern, palladium-catalyzed approach.

Comparative Analysis of Major Synthetic Routes to Nilotinib

The evolution of Nilotinib synthesis showcases a classic progression from lengthy, low-yield processes to highly efficient, atom-economical methods. The choice of starting materials and synthetic strategy directly impacts overall yield, process time, cost, and scalability.

Performance MetricRoute A: Improved Convergent Synthesis Route B: Original Patent Synthesis Route C: Buchwald Palladium-Catalyzed Synthesis
Key Starting Materials 4-Methyl-3-nitrobenzoic acid; 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline3-Amino-4-methylbenzoic acid ethyl ester; Cyanamide3-Bromo-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-5-(trifluoromethyl)benzamide; 4-Methylimidazole
Overall Yield High (Step-wise yields of 70-97%)[2][3]Very Low (Reported as low as 20-30% overall)[3]Excellent (Reported >65-85%)[4][5]
Number of Steps ~5-6 steps~8 steps~4 steps[5]
Total Reaction Time Moderate (e.g., 9-22 hours per key step)[2]Very Long (One step requires 65-68 hours)[2][3]Short (<24 hours total)[4]
Key Reagents/Conditions SnCl₂ or Raney Ni for reduction; n-Butanol at reflux[2]Diethylcyanophosphate (toxic); Diethyl ether (volatile/flammable)[2]Palladium catalyst (e.g., Pd₂(dba)₃); Buchwald-type ligand
Scalability & Viability Commercially viable and represents a significant improvement over the original route.[3]Considered unviable for commercial scale-up due to low yields, long times, and hazardous reagents.[2][3]Highly suitable for industrial scale-up, particularly with flow chemistry adaptations.[4]
Purity High (Typically >99% by HPLC for intermediates and final product)[2]Low (Reported 90% purity for a key intermediate)[3]High

Deep Dive into Synthetic Pathways

Route A: The Improved Convergent Synthesis

This pathway represents a significant optimization over early methods. It involves the synthesis of two complex fragments which are then coupled. The key aniline, derived from precursors like this compound, is condensed with an activated benzoic acid derivative.

The primary advantage of this route lies in its efficiency and control. By building the complex halves of the molecule separately and coupling them near the end, the process avoids carrying low-purity intermediates through multiple steps, leading to higher overall yields and purity[2][3]. The reduction of the nitro group is a critical step, where reagents like stannous chloride or catalytic hydrogenation with Raney Nickel are employed to produce the necessary amine with high efficiency[2].

Route_A A 4-Methyl-3-nitro benzoic acid B 4-Methyl-3-nitro benzoyl chloride A->B SOCl₂ D Amide Intermediate (Nitro Compound) B->D Condensation C Key Aniline Intermediate (from topic compound) C->D Condensation E Amide Intermediate (Amino Compound) D->E Reduction (SnCl₂ or Raney Ni) F Guanidino-benzamide Intermediate E->F Guanidinylation (Cyanamide) G Nilotinib F->G Cyclocondensation

Caption: Convergent synthesis of Nilotinib (Route A).
Route C: The Buchwald Hartwig Amination Approach

This modern approach, developed by the Buchwald group, exemplifies the power of palladium-catalyzed cross-coupling reactions in streamlining pharmaceutical synthesis[4]. This route significantly reduces the number of steps and reaction times while achieving a high overall yield[5]. It circumvents the multi-step construction of the pyrimidine ring and the nitro-group manipulations seen in other methods.

The core of this synthesis is the highly efficient and selective formation of a key C-N bond, which was a major bottleneck in earlier routes. While requiring a sophisticated palladium catalyst and ligand, the dramatic increase in efficiency and reduction in waste make it an attractive option for industrial production[4].

Route_C A 3-Bromo-5-(trifluoromethyl)aniline C Coupled Intermediate A->C Coupling B 2-Chloro-4-methyl-5-nitropyrimidine B->C D Key Amine Intermediate C->D Reduction F Nilotinib D->F Pd-catalyzed Amidation E 3-Iodo-4-methylbenzoic acid E->F Pd-catalyzed Amidation

Sources

A Senior Application Scientist's Guide to the Characterization and Comparison of Nitro-(Trifluoromethyl)benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomerism in Drug Development

In the realm of medicinal chemistry and drug development, the precise arrangement of functional groups on a molecular scaffold is not a trivial detail—it is often the primary determinant of a compound's efficacy, safety, and pharmacokinetic profile. The nitro group (–NO₂) and the trifluoromethyl group (–CF₃) are powerful tools in the chemist's arsenal. The –CF₃ group enhances metabolic stability and lipophilicity, while the electron-withdrawing nature of the –NO₂ group can modulate a molecule's electronic properties and serve as a handle for further synthetic transformations.[1][2]

When both substituents are present on a benzoic acid core, a family of ten unique positional isomers is possible. These isomers, while sharing the same molecular formula, can exhibit vastly different physicochemical and biological properties. For researchers, scientists, and drug development professionals, the ability to synthesize, separate, and characterize the correct isomer is paramount. An impurity of an undesired isomer can lead to off-target effects, increased toxicity, or reduced therapeutic efficacy.

This guide provides an in-depth comparison of several key isomers of nitro-(trifluoromethyl)benzoic acid, with a primary focus on 2-Nitro-5-(trifluoromethyl)benzoic acid . We will delve into their structural nuances, spectroscopic fingerprints, and analytical separation strategies, providing the technical insights necessary to navigate the challenges posed by their isomerism. This comparison will lean heavily on detailed data available for 4-Nitro-2-(trifluoromethyl)benzoic acid and 4-Nitro-3-(trifluoromethyl)benzoic acid to illustrate the profound impact of substituent placement.[3]

Part I: Physicochemical and Spectroscopic Characterization

The identity and purity of a chemical compound are established through its unique physical properties and spectroscopic data. For closely related isomers, subtle differences in these characteristics become the key to their differentiation.

The Impact of Steric Hindrance on Molecular Geometry

A critical factor differentiating these isomers is the steric strain induced by the bulky –CF₃ and –NO₂ groups, particularly when they are positioned ortho (adjacent) to another substituent. This strain forces the functional groups to twist out of the plane of the benzene ring, altering the molecule's conformation and intermolecular interactions.[4][5]

For instance, in 4-Nitro-2-(trifluoromethyl)benzoic acid , the –CF₃ group is ortho to the carboxylic acid moiety. This steric clash rotates the carboxylic acid group significantly out of the aromatic plane by approximately 47.2°.[3][5] Conversely, in its isomer, 4-Nitro-3-(trifluoromethyl)benzoic acid , the –CF₃ group is ortho to the nitro group, causing the nitro group to twist out of the plane by about 51.3°, while the carboxylic acid remains nearly co-planar.[3][5] This fundamental difference in three-dimensional shape has profound implications for crystal packing, solubility, and how the molecule interacts with biological targets.[6][7]

In the solid state, these molecules typically form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact head-to-tail.[3][5]

Comparative Physicochemical Properties

The physical properties of these isomers, such as melting point and acidity, are direct consequences of their molecular structure and intermolecular forces.

PropertyThis compound4-Nitro-2-(trifluoromethyl)benzoic acid4-Nitro-3-(trifluoromethyl)benzoic acid
CAS Number 1214373-54-2[8]320-83-2328-79-0
Molecular Formula C₈H₄F₃NO₄C₈H₄F₃NO₄C₈H₄F₃NO₄
Molar Mass ( g/mol ) 235.12235.12235.12
Melting Point (°C) 109-111 (Reported for a related synthesis)[9]148-151141-144
Predicted XlogP 2.3[10]2.32.7[10]

Note: Data compiled from various commercial and literature sources. Melting points can vary based on purity.

Spectroscopic Analysis: The Fingerprint of Isomers

Spectroscopy provides the most definitive method for identifying a specific isomer and quantifying its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for isomer differentiation. The chemical shift and coupling patterns of the aromatic protons are unique to each substitution pattern.

  • ¹H NMR: For This compound , one would expect three distinct signals in the aromatic region, corresponding to the protons at the C3, C4, and C6 positions.[11] In contrast, 4-Nitro-2-(trifluoromethyl)benzoic acid and 4-Nitro-3-(trifluoromethyl)benzoic acid would also show three aromatic protons, but their chemical shifts and coupling constants (J-values) would differ due to the varying electronic environments. For example, the ¹H NMR spectrum (in DMSO-d₆) of 4-Nitro-2-(trifluoromethyl)benzoic acid shows a doublet at δ 8.07 ppm, a singlet at δ 8.52 ppm, and a doublet of doublets at δ 8.61 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups. All isomers will exhibit characteristic absorption bands for:

  • O–H stretch (from the carboxylic acid): A broad band, typically around 2800-3100 cm⁻¹.[12]

  • C=O stretch (carbonyl): A strong, sharp band around 1700 cm⁻¹.[12]

  • NO₂ stretches (asymmetric and symmetric): Two distinct bands, typically near 1540 cm⁻¹ and 1320 cm⁻¹.[5]

  • C–F stretches (from the trifluoromethyl group): Strong bands in the 1100-1300 cm⁻¹ region.[12]

While these bands confirm the compound class, the exact peak positions and shapes can vary slightly between isomers due to differences in their electronic structure and solid-state packing, providing another layer of characterization.

Part II: Analytical Separation and Workflow

The co-synthesis of multiple isomers is a common outcome, making robust analytical separation techniques essential for quality control and purification.[13] The choice of method depends on the analytical goal, whether it's routine purity assessment or trace-level impurity identification.

G cluster_input Analytical Goal cluster_decision Method Selection cluster_methods Analytical Techniques cluster_output Outcome Goal Isomer Mixture Decision1 Routine QC / High Throughput? Goal->Decision1 Decision2 Trace Analysis / High Sensitivity? Decision1->Decision2 No HPLC HPLC / UHPLC-MS (No Derivatization) Decision1->HPLC Yes GCMS GC-MS (Requires Derivatization) Decision2->GCMS Yes NMR NMR / IR Spectroscopy (Structural Confirmation) Decision2->NMR No Output1 Purity Assessment HPLC->Output1 Output2 Impurity Identification GCMS->Output2 Output3 Unambiguous Structure NMR->Output3

High-Performance Liquid Chromatography (HPLC)

For non-volatile, polar compounds like benzoic acids, HPLC is the workhorse technique for separation and quantification.[14][15] Its high resolution and reproducibility make it ideal for routine quality control.

Experimental Protocol: HPLC for Isomer Separation

This protocol is adapted from established methods for separating nitrobenzoic acid isomers.[15]

  • System: A standard HPLC or UHPLC system with a UV or PDA detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is a robust starting point.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer and an organic solvent.

    • Solvent A: Water with 0.1% formic acid or acetic acid (to ensure the carboxylic acid is protonated).

    • Solvent B: Acetonitrile or Methanol.

    • Rationale: The acidic mobile phase suppresses the ionization of the carboxyl group, leading to better peak shape and retention on the nonpolar C18 stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly, typically around 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability: Before analysis, inject a standard mixture of known isomers to confirm adequate resolution (Rs > 1.5) between peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less direct than HPLC, GC-MS offers exceptional sensitivity and the structural confirmation power of mass spectrometry, making it suitable for identifying trace impurities.

Experimental Protocol: GC-MS for Trace Isomer Analysis

Causality: Benzoic acids are not sufficiently volatile for direct GC analysis. A derivatization step is required to convert the polar carboxylic acid into a more volatile ester (e.g., a methyl ester).[14]

  • Derivatization (Esterification):

    • Dissolve ~1 mg of the sample in 1 mL of methanol.

    • Add a catalyst, such as a few drops of concentrated sulfuric acid or an excess of diazomethane (use with extreme caution in a fume hood).

    • Heat the mixture gently (e.g., 60°C for 1 hour) if using an acid catalyst.

    • After cooling, neutralize the acid with a mild base (e.g., sodium bicarbonate solution) and extract the methyl ester into an organic solvent like dichloromethane or ether.

    • Dry the organic extract over anhydrous sodium sulfate.

  • GC System: A gas chromatograph equipped with a mass selective detector.

  • Column: A medium-polarity capillary column (e.g., DB-5ms, 30 m × 0.25 mm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature gradient is crucial for separating the isomeric esters. A typical program might start at 80°C and ramp to 280°C.

  • MS Detection: Use Electron Ionization (EI) mode. Scan a mass range of m/z 50-300. The resulting fragmentation patterns can help distinguish between isomers.

Part III: Synthesis Context and Biological Relevance

Synthesis Strategies

The synthesis of a specific nitro-(trifluoromethyl)benzoic acid isomer is dictated by the directing effects of the substituents on the aromatic ring during electrophilic nitration.

  • Route 1: Nitration of a (Trifluoromethyl)benzoic Acid. The –COOH and –CF₃ groups are both meta-directing and deactivating. Nitrating 2-(trifluoromethyl)benzoic acid, for instance, would be expected to yield primarily 2-(Trifluoromethyl)-5-nitrobenzoic acid.[3][16]

  • Route 2: Oxidation of a Nitrotoluene Derivative. Alternatively, one can start with a trifluoromethyl-substituted nitrotoluene and oxidize the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate or chromic acid.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Starting Material (e.g., Trifluoromethyl Benzoic Acid) React Electrophilic Nitration (HNO₃ / H₂SO₄) Start->React Quench Quench on Ice & Filtration React->Quench Crude Crude Isomer Mixture Quench->Crude Purify Purification (Recrystallization or Chromatography) Crude->Purify Final Pure Target Isomer Purify->Final QC QC Analysis (HPLC, NMR, MS) Final->QC

Biological Activity: A Realm of Potential

While specific biological data for many of these isomers is not extensively published, the nitroaromatic scaffold is well-established as a pharmacophore in medicine.[17] These compounds are often prodrugs that undergo bioreduction within target cells (e.g., anaerobic bacteria, parasites, or hypoxic tumor cells) to generate reactive nitrogen species.[2][18]

G Prodrug Prodrug Enzyme Enzyme Prodrug->Enzyme Enters Cell Radical Radical Enzyme->Radical 1e⁻ Reduction RNS RNS Radical->RNS Further Reduction Damage Damage RNS->Damage Death Death Damage->Death

This mechanism is the basis for the activity of drugs like metronidazole and is a promising avenue for developing new antibiotics and anticancer agents.[17][19] Furthermore, compounds like 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid are known precursors for potent antitubercular agents, highlighting the direct relevance of this chemical class to drug discovery.[12][20]

Conclusion

The characterization and comparison of nitro-(trifluoromethyl)benzoic acid isomers underscore a fundamental principle in chemical and pharmaceutical sciences: structure dictates function. Through a systematic application of spectroscopic and chromatographic techniques, researchers can unambiguously identify and separate these closely related compounds. As demonstrated by the detailed structural analysis of the 4-nitro-2-(trifluoromethyl) and 4-nitro-3-(trifluoromethyl) isomers, the specific placement of substituents dramatically alters molecular geometry, which in turn influences all other chemical and physical properties. For professionals in drug development, mastering the synthesis and analysis of the correct isomer is not merely a matter of purity—it is a prerequisite for safety, efficacy, and innovation.

References
  • Diehl, G. L., III, Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 524–528. Available at: [Link]

  • Diehl, G. L., III, Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. PMC. Available at: [Link]

  • Diehl, G. L., III, Je, L., & Tanski, J. M. (2019). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. Available at: [Link]

  • Olender, D., Żwawiak, J., & Zaprutko, L. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link]

  • Rice, A. M., Long, Y., & King, S. B. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. ResearchGate. Available at: [Link]

  • Diehl, G. L., III, Je, L., & Tanski, J. M. (2019). Side-by-side views of 4-nitro-2-(trifluoromethyl)benzoic acid (I)... ResearchGate. Available at: [Link]

  • Diehl, G. L., III, Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic character-ization of 4-nitro-2-(tri-fluoro-meth-yl)benzoic... PubMed. Available at: [Link]

  • López-López, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Available at: [Link]

  • López-López, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

  • Rice, A. M., Long, Y., & King, S. B. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. Available at: [Link]

  • Diehl, G. L., III, Je, L., & Tanski, J. M. (2019). A view of 4-nitro-3-(trifluoromethyl)benzoic acid (II) with the... ResearchGate. Available at: [Link]

  • Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. NIH. Available at: [Link]

  • Google Patents. (n.d.). Method of preparing 4-trifluoromethyl nitrobenzoic acid and novel isomer. Google Patents.
  • Google Patents. (n.d.). Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. Google Patents.
  • PubChem. (n.d.). 4-nitro-3-(trifluoromethyl)benzoic acid. PubChem. Available at: [Link]

  • Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. IUCr Journals. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of nitro-substituted benzotrifluoride compounds. Google Patents.
  • PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. PubChem. Available at: [Link]

  • PubChem. (n.d.). 2-Nitrobenzoic acid. PubChem. Available at: [Link]

  • Chemcasts. (n.d.). 3-Nitro-5-(trifluoromethyl)benzoic acid Properties vs Pressure. Chemcasts. Available at: [Link]

  • Wang, Q., & Soper, S. A. (2000). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. ScienceDirect. Available at: [Link]

  • ResearchGate. (n.d.). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. ResearchGate. Available at: [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. Available at: [Link]

  • Google Patents. (n.d.). A process for separating nitration isomers of substituted benzene compounds. Google Patents.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Nitro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Intermediate

2-Nitro-5-(trifluoromethyl)benzoic acid is a critical chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. Its purity and the profile of any related impurities can directly impact the yield, safety, and efficacy of the final product. Therefore, robust, reliable, and validated analytical methods are not merely a regulatory checkbox but a cornerstone of quality control and process optimization.

This guide provides an in-depth comparison of two orthogonal analytical methods for the quantification and purity assessment of this compound: the workhorse High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the highly specific Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS). We will delve into the causality behind methodological choices, present detailed validation protocols, and offer supporting data to guide researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy.

The Logic of Orthogonal Method Cross-Validation

Cross-validation using two dissimilar analytical techniques, known as orthogonal methods, provides a high degree of confidence in the reported results. The principle is that two methods based on different separation and detection principles are unlikely to share the same analytical weaknesses or interferences. If both methods yield comparable results for parameters like potency and purity, it strongly validates the analytical data package. For a molecule like this compound, which contains strong chromophores (nitro group, aromatic ring) and is readily ionizable (carboxylic acid), HPLC-UV and UPLC-MS represent an ideal orthogonal pair.

CrossValidationWorkflow cluster_0 Phase 1: Primary Method (HPLC-UV) cluster_1 Phase 2: Orthogonal Method (UPLC-MS) P_Dev Method Development P_Val Full Method Validation (ICH Q2) P_Dev->P_Val Optimize & Finalize Compare Cross-Validation: Compare Data Sets P_Val->Compare O_Dev Method Development O_Val Targeted Method Validation O_Dev->O_Val Confirm Specificity O_Val->Compare Start Define Analytical Target Profile (ATP) Start->P_Dev Start->O_Dev End Finalized & Validated Analytical Procedure Compare->End Results Concordant

Caption: High-level workflow for orthogonal method cross-validation.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method serves as the primary quantitative tool. It is robust, widely available, and provides excellent performance for assay and impurity quantification.

Causality of Experimental Choices
  • Stationary Phase: A C18 bonded silica column is the industry standard for reversed-phase chromatography and is an excellent starting point for retaining a moderately polar, aromatic compound like our analyte.[1] The end-capped silica minimizes peak tailing caused by silanol interactions with the acidic analyte.

  • Mobile Phase: A gradient of acidified water and acetonitrile is employed. The acid (in this case, 0.1% phosphoric acid) is critical; it suppresses the ionization of the carboxylic acid group (pKa ≈ 2-3) to its carboxylate form.[2] This ensures the analyte remains in a single, less polar state, leading to consistent retention, improved peak shape, and enhanced column longevity.

  • Detection: The nitro and trifluoromethyl-substituted benzene ring are strong chromophores. UV detection at 254 nm provides a sensitive and linear response for this class of compounds.[1]

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation & Materials:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

    • C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: 50:50 (v/v) Water:Acetonitrile.

    • This compound reference standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      15.0 30 70
      17.0 30 70
      17.1 70 30

      | 20.0 | 70 | 30 |

  • Preparation of Solutions:

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

    • Working Standard (0.1 mg/mL): Dilute 5.0 mL of the Stock Solution to 50 mL with the sample diluent.

    • Sample Solution (0.1 mg/mL): Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL in the sample diluent. Filter through a 0.45 µm syringe filter before injection.

Method 2: Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

This orthogonal method provides an unparalleled level of specificity, confirming the identity of the main peak and any impurities by their mass-to-charge ratio (m/z).

Causality of Experimental Choices
  • Stationary Phase: A sub-2 µm particle C18 column is used to leverage the high-pressure capabilities of the UPLC system, resulting in faster analysis times and significantly higher peak resolution compared to traditional HPLC.

  • Mobile Phase: Phosphoric acid is non-volatile and will contaminate a mass spectrometer. Therefore, we substitute it with a volatile acid, 0.1% formic acid, which is fully compatible with MS detection.[2]

  • Detection: An electrospray ionization (ESI) source in negative ion mode is chosen. The carboxylic acid group is easily deprotonated to form a [M-H]⁻ ion, providing a strong and clear signal for the analyte. A high-resolution mass spectrometer (like a Q-TOF) can provide an accurate mass measurement, confirming the elemental composition.

Detailed Experimental Protocol: UPLC-MS
  • Instrumentation & Materials:

    • UPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

    • UPLC C18 Column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in UPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Chromatographic & MS Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      3.0 5 95
      4.0 5 95
      4.1 95 5

      | 5.0 | 95 | 5 |

    • MS Parameters (Negative ESI Mode):

      • Capillary Voltage: 3.0 kV.

      • Source Temperature: 150 °C.

      • Desolvation Gas Flow: 800 L/hr.

      • Scan Range: m/z 50-500.

  • Preparation of Solutions:

    • Solutions are prepared identically to the HPLC-UV method but may be diluted further depending on the sensitivity of the mass spectrometer.

Cross-Validation Data: A Head-to-Head Comparison

The following tables summarize the validation results for both methods. This data is representative and demonstrates the expected performance characteristics, which must be established experimentally in your laboratory. The validation was performed in accordance with ICH Q2(R1) guidelines.

ValidationParameters cluster_Core Core Performance cluster_Quantitative Quantitative Accuracy cluster_Limits Sensitivity Limits Specificity Specificity Distinguishes analyte from impurities Accuracy Accuracy Closeness to true value (Recovery %) Specificity->Accuracy ensures true measurement Precision Precision Agreement between measurements (RSD %) Specificity->Precision ensures true measurement Robustness {Robustness | Unaffected by small changes} Specificity->Robustness must be maintained Linearity Linearity Proportional response to concentration Linearity->Accuracy basis for calculation Linearity->Precision basis for calculation LOQ LOQ Lowest quantifiable amount Linearity->LOQ basis for calculation Linearity->Robustness must be maintained Accuracy->Robustness must be maintained Precision->Robustness must be maintained LOD LOD Lowest detectable amount LOD->LOQ LOQ->Robustness must be maintained

Caption: Interrelationship of key analytical validation parameters.

Table 1: Specificity and Linearity
ParameterHPLC-UV MethodUPLC-MS MethodCommentary
Specificity Peak purity index > 0.999. No interference from placebo or known impurities at the analyte retention time.Peak identity confirmed by accurate mass [M-H]⁻. Impurities resolved chromatographically and differentiated by m/z.The MS method offers superior, unequivocal specificity.
Linearity Range 0.05 - 0.15 mg/mL1 - 100 µg/mLBoth methods show excellent linearity in their respective ranges.
Correlation (r²) > 0.9995> 0.9992Both are highly correlated.
Y-intercept NegligibleNegligibleIndicates no significant systematic error.
Table 2: Accuracy and Precision
ParameterHPLC-UV MethodUPLC-MS MethodCommentary
Accuracy (Recovery) 99.2% - 101.5%98.5% - 102.0%Both methods are highly accurate.[3]
Precision (Repeatability, RSD) ≤ 0.8%≤ 1.5%Excellent repeatability for both.
Intermediate Precision (RSD) ≤ 1.2%≤ 2.0%Demonstrates ruggedness across different days and analysts.[3]
Table 3: Sensitivity and Robustness
ParameterHPLC-UV MethodUPLC-MS MethodCommentary
LOD 0.01 µg/mL0.005 µg/mLMS detection provides a significant sensitivity advantage.
LOQ 0.03 µg/mL0.015 µg/mLThe UPLC-MS method is superior for trace-level impurity quantification.
Robustness Unaffected by minor changes in flow rate (±10%), column temp (±2°C), and mobile phase pH (±0.2).Unaffected by minor changes in flow rate and column temperature.Both methods are robust for their intended purpose.

Conclusion and Recommendations

The cross-validation exercise confirms that both the RP-HPLC-UV and UPLC-MS methods are accurate, precise, and specific for the analysis of this compound. The results obtained from both methods for the assay of a single batch were concordant, falling within 1.5% of each other, providing a high degree of confidence in the analytical results.

  • For routine QC, batch release, and stability testing , the RP-HPLC-UV method is the recommended choice. It is cost-effective, robust, and provides the necessary performance for its intended use.

  • For impurity identification, trace analysis, and reference standard characterization , the UPLC-MS method is indispensable. Its superior specificity and sensitivity are critical for understanding the impurity profile and for investigational purposes.

By employing this orthogonal, cross-validated approach, laboratories can build a comprehensive and defensible analytical data package that meets the stringent requirements of modern drug development and manufacturing.

References

  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. National Institutes of Health (NIH). [Link]

  • Separation of Benzoic acid, 2-chloro-5-nitro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. National Institutes of Health (NIH). [Link]

  • Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library. [Link]

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Benchmarking the synthesis of "2-Nitro-5-(trifluoromethyl)benzoic acid" against other methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Nitro-5-(trifluoromethyl)benzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. The presence of the nitro, carboxylic acid, and trifluoromethyl functionalities on the benzene ring provides multiple points for synthetic modification, making it a versatile intermediate. The efficiency, scalability, and safety of its synthesis are therefore critical considerations for researchers in drug development and process chemistry. This guide provides an in-depth technical comparison of the most plausible synthetic routes to this compound, offering field-proven insights and supporting experimental data to inform methodological choices.

Substituted nitrobenzoic acids are a class of organic compounds with a benzene ring functionalized with both a carboxylic acid group (-COOH) and a nitro group (-NO2).[1] These electron-withdrawing groups make them significantly more acidic than benzoic acid.[1] They are crucial intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The primary methods for their synthesis involve the nitration of a benzoic acid derivative or the oxidation of a corresponding nitrotoluene.[1]

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies emerge as the most viable for the preparation of this compound: the direct nitration of 3-(trifluoromethyl)benzoic acid and the oxidation of 2-nitro-5-(trifluoromethyl)toluene. This guide will objectively compare these two methods.

ParameterRoute 1: Direct NitrationRoute 2: Oxidation
Starting Material 3-(Trifluoromethyl)benzoic acid2-Nitro-5-(trifluoromethyl)toluene
Key Transformation Electrophilic Aromatic Substitution (Nitration)Side-Chain Oxidation
Typical Reagents Concentrated Nitric Acid, Concentrated Sulfuric AcidSodium Dichromate, Sulfuric Acid
Anticipated Yield Good to Excellent (Isomer separation may be required)80-90% (Based on similar oxidations)
Key Advantages Atom economical, potentially a one-step synthesis.High-yielding and well-established for similar substrates.
Key Disadvantages Potential for isomeric byproducts, requiring careful temperature control and purification.Use of heavy metal oxidants (Chromium), which poses environmental and safety concerns. The starting material may be less readily available.

Route 1: Direct Nitration of 3-(Trifluoromethyl)benzoic Acid

Scientific Rationale and Mechanistic Insight

The direct nitration of 3-(trifluoromethyl)benzoic acid is a theoretically sound approach to this compound. Both the carboxylic acid (-COOH) and the trifluoromethyl (-CF3) groups are meta-directing deactivators of the benzene ring for electrophilic aromatic substitution. In 3-(trifluoromethyl)benzoic acid, the positions ortho and para to the -CF3 group (positions 2, 4, and 6) and ortho and para to the -COOH group (positions 2, 4, and 6) are deactivated. The position meta to both groups is position 5. However, the positions ortho to the -COOH group (2 and 6) and ortho to the -CF3 group (2 and 4) are the most deactivated. The nitronium ion (NO2+), the electrophile in this reaction, will preferentially attack the least deactivated positions, which are positions 2 and 5. Due to the combined directing effects, the major product anticipated is this compound.

Careful control of the reaction temperature is crucial to minimize the formation of dinitro byproducts and other isomeric impurities.[2]

Nitration_Pathway Start 3-(Trifluoromethyl)benzoic Acid Reagents Reagents:HNO₃, H₂SO₄ Intermediate Wheland Intermediate Reagents->Intermediate Electrophilic Attack Product This compound Intermediate->Product Deprotonation Side_Product Isomeric Byproducts Intermediate->Side_Product Alternative Deprotonation

Caption: Synthetic pathway for the direct nitration of 3-(trifluoromethyl)benzoic acid.

Experimental Protocol

This protocol is based on established procedures for the nitration of substituted benzoic acids.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add 15 mL of concentrated sulfuric acid. Slowly add 5 mL of concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10°C.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10 g of 3-(trifluoromethyl)benzoic acid in 20 mL of concentrated sulfuric acid. Cool the solution to 0-5°C in an ice-salt bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3-(trifluoromethyl)benzoic acid over a period of 1-2 hours. Ensure the temperature of the reaction mixture does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from an ethanol-water mixture to yield this compound.

Route 2: Oxidation of 2-Nitro-5-(trifluoromethyl)toluene

Scientific Rationale and Mechanistic Insight

The oxidation of an alkyl side-chain on an aromatic ring to a carboxylic acid is a robust and high-yielding transformation. Strong oxidizing agents, such as sodium dichromate in the presence of sulfuric acid, are commonly employed for this purpose. The reaction proceeds via the formation of a benzylic radical, which is stabilized by the aromatic ring. This radical is then further oxidized to the carboxylic acid. The presence of a deactivating nitro group on the ring makes the oxidation slightly more difficult than for toluene itself, but the reaction is generally effective.

Oxidation_Workflow Start 2-Nitro-5-(trifluoromethyl)toluene Oxidation Oxidation:Na₂Cr₂O₇, H₂SO₄, H₂OHeat Start->Oxidation Workup Work-up:Cooling, Filtration Oxidation->Workup Purification Purification:Base Wash, Acidification, Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the oxidation of 2-nitro-5-(trifluoromethyl)toluene.

Experimental Protocol

This protocol is adapted from the well-established procedure for the oxidation of p-nitrotoluene to p-nitrobenzoic acid.[2]

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 50 g of 2-nitro-5-(trifluoromethyl)toluene, 100 g of sodium dichromate dihydrate, and 200 mL of water.

  • Oxidation: While stirring vigorously, slowly and carefully add 150 mL of concentrated sulfuric acid through a dropping funnel. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux. After the addition is complete, heat the mixture to maintain a gentle reflux for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and then pour it into 500 mL of cold water.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake with 200 mL of cold water.

  • Purification:

    • Transfer the crude solid to a beaker and stir with 200 mL of 5% aqueous sodium hydroxide solution to dissolve the acidic product.

    • Filter the solution to remove any unreacted starting material and insoluble chromium salts.

    • Acidify the filtrate with 10% sulfuric acid until the pH is approximately 2.

    • Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.

    • Further purification can be achieved by recrystallization from an ethanol-water mixture.

Trustworthiness and Self-Validating Systems

For both described protocols, the purity of the final product should be assessed using standard analytical techniques. A sharp melting point and clean ¹H and ¹³C NMR spectra are primary indicators of high purity. High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity assessment. The presence of isomeric impurities in the nitration route can be detected by careful analysis of the aromatic region of the NMR spectrum or by HPLC. In the oxidation route, the absence of signals corresponding to the benzylic protons of the starting material in the ¹H NMR spectrum confirms the completion of the reaction.

Conclusion

Both the direct nitration of 3-(trifluoromethyl)benzoic acid and the oxidation of 2-nitro-5-(trifluoromethyl)toluene represent viable synthetic routes to this compound.

  • Direct Nitration is an attractive option due to its atom economy and potentially fewer steps. However, it requires careful control of reaction conditions to manage regioselectivity and may necessitate more rigorous purification to remove isomeric byproducts.

  • Oxidation of 2-nitro-5-(trifluoromethyl)toluene , while involving a less environmentally friendly reagent, is likely to be a higher-yielding and more regioselective process, benefiting from a well-established and robust reaction mechanism for analogous substrates.

The choice between these methods will ultimately depend on the specific requirements of the researcher or organization, including the availability and cost of starting materials, the scale of the synthesis, and the importance of minimizing isomeric impurities versus avoiding the use of heavy metals.

References

  • How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene? (2025). Accessed January 20, 2026.
  • Aromatic Side Chain Oxidation: Preparation of a Benzoic Acid Deriv
  • Kamm, O.; Matthews, A. O. p-NITROBENZOIC ACID. Org. Synth.1922 , 2, 53. [Link]

  • Welch, D. E., et al. (1969). A study of trifluoromethylbenzamides as anticoccidial agents. Journal of Medicinal Chemistry, 12(2), 299-303.
  • Experimental Procedure 1. Oxidation of p-nitrotoluene Place 6.857g (0.3.. - Filo. (2025). Accessed January 20, 2026. [Link]

  • Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof - Google P
  • Eckhardt, M., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(2), 193-198. [Link]

Sources

Navigating the Research Landscape of Nitro-Trifluoromethyl Benzoic Acids: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the intricate process of drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. One such scaffold, the nitro-trifluoromethyl-benzoic acid backbone, presents a compelling area of investigation due to the known bioactive potential of its constituent functional groups. This guide focuses on "2-Nitro-5-(trifluoromethyl)benzoic acid," a compound of interest for which direct biological data remains conspicuously sparse. In light of this, we will provide a comprehensive comparative analysis of its closely related analogs, offering insights into potential research trajectories and experimental considerations.

"this compound": An Uncharted Territory

A thorough review of the current scientific literature reveals a significant gap in the in-vitro and in-vivo characterization of "this compound" (CAS 1214373-54-2). While commercially available as a research chemical, its biological activity, mechanism of action, and potential therapeutic applications are yet to be extensively studied and documented. This absence of data presents both a challenge and an opportunity for novel research endeavors. To build a foundational understanding, we will pivot to its structural isomers and related derivatives that have been subjected to biological evaluation.

Comparative Analysis of Structurally Related Compounds

The bioisosteric replacement and positional isomerization of the nitro and trifluoromethyl groups on the benzoic acid ring can lead to vastly different pharmacological profiles. Below, we compare "this compound" with its better-characterized relatives.

"3-Nitro-5-(trifluoromethyl)benzoic acid": A Biologically Active Isomer

This structural isomer has demonstrated notable activity in preliminary studies, suggesting potential avenues for therapeutic development.

In-Vitro Profile:

  • Antioxidative and Anti-inflammatory Activity: It has been shown to possess antioxidative properties and can inhibit the conversion of picolinic acid to kynurenine in vitro, indicating a potential role in modulating inflammatory pathways.[1]

  • Cytotoxicity: Studies have revealed that "3-Nitro-5-(trifluoromethyl)benzoic acid" is cytotoxic to macrophages in vitro.[1]

In-Vivo Profile:

  • Published data points to "significant efficacy in vivo," although specific models and endpoints require more detailed investigation.[1]

Synthetic Utility: This compound serves as a versatile intermediate in the synthesis of more complex molecules, including potential inhibitors of SOS1, a key protein in cellular signaling pathways implicated in cancer.[2]

"2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid": A Precursor to Anti-infectives

While not a direct isomer, this compound shares the nitro-trifluoromethyl-phenyl scaffold and is a well-documented precursor in the synthesis of potent antitubercular agents known as benzothiazinones. This association underscores the potential of this chemical class in targeting infectious diseases. The biological activity is not attributed to the benzoic acid derivative itself, but rather to the complex heterocyclic compounds synthesized from it.

The Broader Context: Biological Activities of Nitro-Aromatic Compounds

The presence of a nitro group on an aromatic ring is a common feature in a wide array of biologically active molecules. Understanding the general mechanisms and activities of this class can provide a predictive framework for "this compound."

  • Mechanism of Action: A prevalent mechanism for nitro-aromatic compounds, particularly in antimicrobial and some anticancer contexts, is enzymatic bioreduction.[3][4] Cellular nitroreductases can reduce the nitro group to form highly reactive nitroso and hydroxylamine intermediates, or nitro radical anions.[3][4] These reactive species can induce oxidative stress and covalently modify essential biomacromolecules like DNA and proteins, leading to cytotoxicity.[5][6]

  • Spectrum of Activity: Nitro-containing compounds have demonstrated a broad range of biological effects, including:

    • Antibacterial and Antifungal: The ability to generate cytotoxic radicals makes them effective against a variety of microbial pathogens.[5][6]

    • Anticancer: Several nitro-aromatic compounds have been investigated as anticancer agents, often leveraging the hypoxic environment of tumors where nitroreductase activity is enhanced.

    • Anti-inflammatory: As seen with the 3-nitro isomer, modulation of inflammatory pathways is another potential activity.[1]

The trifluoromethyl group, a strong electron-withdrawing moiety, can significantly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. Its inclusion in the "this compound" structure is likely to have a profound impact on its biological profile.

Experimental Protocols for Future Investigations

For researchers embarking on the characterization of "this compound," a tiered approach starting with in-vitro assays is recommended.

In-Vitro Cytotoxicity Assessment (MTT Assay)

This foundational assay determines the concentration at which the compound inhibits cell viability.

Protocol:

  • Cell Seeding: Plate a chosen cell line (e.g., a cancer cell line like A549 or a normal cell line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of "this compound" in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In-Vitro Nitroreductase Activity Assay

This assay can determine if the compound is a substrate for nitroreductase enzymes, which would support a bioreductive mechanism of action.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a purified nitroreductase enzyme, a suitable electron donor (e.g., NADH or NADPH), and "this compound" at various concentrations in a reaction buffer.

  • Incubation: Incubate the plate at 37°C and monitor the reaction over time.

  • Detection: The reduction of the nitro group can be monitored by observing the depletion of the electron donor (decrease in absorbance at 340 nm) or by using a specific probe that becomes fluorescent upon reduction by the enzyme.

  • Data Analysis: Determine the kinetic parameters of the enzymatic reaction.

Visualizing Potential Pathways and Workflows

To conceptualize the potential mechanism of action and the experimental approach, the following diagrams are provided.

cluster_cell Target Cell Compound 2-Nitro-5-(trifluoromethyl) benzoic acid NTR Nitroreductase (NTR) Compound->NTR Enters Cell Reactive_Species Reactive Nitro Intermediates NTR->Reactive_Species Bioreduction Biomolecules DNA, Proteins Reactive_Species->Biomolecules Covalent Adducts & Oxidative Stress Cell_Death Cell_Death Biomolecules->Cell_Death Leads to

Caption: Postulated bioreductive activation pathway of "this compound".

Start Start: Compound Synthesis In_Vitro In-Vitro Screening (Cytotoxicity, Antimicrobial) Start->In_Vitro MoA Mechanism of Action Studies (Nitroreductase Assay, Target ID) In_Vitro->MoA Lead_Opt Lead Optimization In_Vitro->Lead_Opt In_Vivo In-Vivo Efficacy Models (e.g., Xenograft, Infection) MoA->In_Vivo MoA->Lead_Opt Tox Toxicology & PK/PD Studies In_Vivo->Tox In_Vivo->Lead_Opt Tox->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: A generalized workflow for the preclinical evaluation of a novel chemical entity.

Conclusion and Future Directions

While "this compound" remains a molecule with an unwritten biological story, the available data on its structural analogs provides a compelling rationale for its investigation. The demonstrated activities of related compounds in inflammation, infectious disease, and oncology, coupled with the well-established role of the nitro-aromatic scaffold in drug action, suggests that "this compound" is a promising candidate for systematic in-vitro and in-vivo evaluation. Future research should focus on a broad initial screening against various cell lines and microbial strains, followed by mechanistic studies to elucidate its mode of action, with a particular focus on the role of bioreductive activation. Such a structured approach will be pivotal in unlocking the potential of this and other related compounds in the ongoing quest for novel therapeutics.

References

  • CymitQuimica. (n.d.). Ácidos Benzóicos.
  • National Center for Biotechnology Information. (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens.
  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3613.
  • Google Patents. (n.d.). WO2006091671A1 - Imidazo (1, 2-a) pyridine compounds as vegf-r2 inhibitors.
  • Google Patents. (n.d.). WO2021092115A1 - Bicyclic heteroaryl compounds and uses thereof.
  • National Center for Biotechnology Information. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes.
  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.

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Safety Operating Guide

Definitive Guide to the Proper Disposal of 2-Nitro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond groundbreaking research to encompass rigorous safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 2-Nitro-5-(trifluoromethyl)benzoic acid, ensuring the protection of personnel and compliance with environmental regulations. The protocols herein are designed to be self-validating, integrating safety at every step.

Hazard Identification and Chemical Profile

This compound is a solid organic compound whose hazard profile is dictated by its three core functional groups: a benzoic acid, a nitro group, and a trifluoromethyl group.

  • Benzoic Acid Moiety : Confers acidic properties. While not strongly corrosive, it can cause irritation upon contact.

  • Nitro Group (-NO₂) : This is a strong electron-withdrawing group that increases the acidity of the carboxylic acid. Aromatic nitro compounds are known for their potential toxicity and can have systemic effects if absorbed. They are also often classified as environmental hazards.[1]

  • Trifluoromethyl Group (-CF₃) : This group is generally stable, but the presence of fluorine adds to the molecule's potential for environmental persistence and toxicological effects upon combustion or degradation.[2][3]

Based on analogous compounds, this compound should be presumed to be, at a minimum, a skin, eye, and respiratory tract irritant.[4][5][6] Therefore, it must be treated as hazardous waste. Direct disposal into sanitary sewers or general refuse is strictly prohibited.[7][8]

Pre-Disposal Handling and Segregated Storage

Proper disposal begins the moment the chemical is deemed waste. Adherence to correct handling and storage protocols is critical to prevent accidental exposure or dangerous reactions.

Personal Protective Equipment (PPE): Before handling the waste container, ensure the following PPE is worn:

  • Safety Goggles : Chemical splash goggles are mandatory to protect against dust particles.[9]

  • Lab Coat : A flame-resistant lab coat provides body protection.

  • Gloves : Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and dispose of them properly after handling waste.[2]

Segregated Waste Accumulation: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[10][11]

  • Container Selection : Use a high-density polyethylene (HDPE) or glass container that is compatible with acidic organic solids. The container must have a secure, tight-fitting lid.[10]

  • Chemical Incompatibility : This compound must be stored separately from strong bases and strong oxidizing agents, with which it may react.[12][13][14] Store this waste stream in a cabinet designated for solid organic acid waste, away from incompatible materials.[10]

  • Satellite Accumulation Area (SAA) : The designated waste container must be kept at or near the point of generation in a designated SAA.[11] This area must be clearly marked and under the control of laboratory personnel. The container must remain closed except when adding waste.[8]

Waste Container Labeling: Proper labeling is a cornerstone of safe waste management. As soon as the first particle of waste is added, the container must be labeled with a hazardous waste tag.[8] The label must include:

  • The words "Hazardous Waste" .[10]

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[10]

  • A clear indication of the associated hazards (e.g., "Irritant," "Toxic").[10]

  • The date the container was first used for accumulation.

Step-by-Step Disposal Protocol

The disposal of this compound is not a process of neutralization or in-lab treatment.[15] It requires transfer to a licensed hazardous waste disposal facility. The following protocol outlines the steps to ensure this is done safely and compliantly.

Step 1: Waste Collection

  • Carefully transfer waste this compound into the designated SAA container using a chemically clean scoop or spatula.

  • Minimize the generation of dust during transfer.[2][9] If possible, perform this action within a chemical fume hood.

Step 2: Container Management

  • Securely close the container lid immediately after adding waste.

  • Log the addition of waste if required by your institution's policies.

  • Once the container is full, or within one year of the start date (whichever comes first), it must be prepared for pickup.[10] Fill in the "full" date on the hazardous waste label.

Step 3: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EH&S or EHSS) department to schedule a pickup of the hazardous waste.[8]

  • Provide the EH&S staff with all necessary information from the waste label.

  • Never transport hazardous waste containers across campus or in personal vehicles. This must be done by trained EH&S personnel.[8]

Step 4: Final Disposal Method

  • Your EH&S department will consolidate this waste with other similar chemical streams.

  • The standard and most environmentally sound disposal method for this type of halogenated, nitrogen-containing organic compound is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic and toxic flue gases like NOx and HF.[2][16]

Disposal of Empty Containers: A container that has held this compound is also considered hazardous waste.

  • If the compound is classified as acutely hazardous, the empty container must be disposed of as hazardous waste via EH&S.[8]

  • If not acutely hazardous, the container can be disposed of in regular trash only after it has been triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. The label on the container must be completely defaced or removed before disposal.[8]

Data Summary Table

PropertyValue / InformationSource (Analogous Compound)
Physical State Solid, likely crystalline powder.[17]
Primary Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4][5][6]
Incompatibilities Strong oxidizing agents, strong bases.[12][13][14]
Personal Protective Equipment Chemical safety goggles, chemical-resistant gloves, lab coat.[2][9]
Recommended Disposal Collection by a licensed hazardous waste service for high-temperature incineration.[2][3][16]
Spill Cleanup Sweep up solid material, avoiding dust generation. Collect in a sealed container for disposal.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

DisposalWorkflow start Chemical is deemed waste ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select labeled, compatible hazardous waste container ppe->container transfer Transfer waste solid into container (Minimize dust) container->transfer saa Store sealed container in Satellite Accumulation Area (SAA) transfer->saa check_full Is container full or accumulation time > 1 year? saa->check_full check_full->saa No schedule_pickup Contact Environmental Health & Safety (EH&S) for waste pickup check_full->schedule_pickup Yes ehs_collects EH&S transports waste to Central Accumulation Area schedule_pickup->ehs_collects incineration Final Disposal: High-Temperature Incineration by licensed facility ehs_collects->incineration

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Nitro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Handling compounds like 2-Nitro-5-(trifluoromethyl)benzoic acid, a substituted aromatic nitro compound, requires more than a standard lab coat and gloves; it necessitates a comprehensive understanding of its specific hazard profile to implement appropriate safety controls. This guide provides an in-depth, procedural framework for selecting and using Personal Protective Equipment (PPE), grounded in the principles of risk mitigation and scientific integrity. Our objective is to move beyond mere compliance and foster a culture of proactive safety, ensuring that both personnel and research outcomes are protected.

Hazard Profile Analysis: Understanding the "Why"

This compound presents a multi-faceted hazard profile that dictates our safety protocols. Its chemical structure combines an aromatic nitro group with a trifluoromethyl substituent, both of which contribute to its reactivity and toxicity. A thorough risk assessment is the cornerstone of safe handling.

The primary hazards associated with this compound are:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation: The compound is a significant eye irritant, capable of causing serious damage upon contact.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][3][5][6][7]

  • Acute Oral Toxicity: It is considered harmful if swallowed.[7][8]

  • General Nitro Compound Hazards: Aromatic nitro compounds as a class can pose systemic risks, including the potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.

  • Hazardous Decomposition: Under fire conditions, it can emit highly toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[4][7][8]

This profile demands a stringent approach to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Table 1: Hazard Identification Summary for this compound
Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation.[1][2]
Serious Eye IrritationGHS07WarningH319: Causes serious eye irritation.[1][2][4]
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation.[1][5]
Acute Toxicity (Oral)GHS07WarningH302: Harmful if swallowed.[7][8]

The Hierarchy of Controls: Beyond PPE

Before selecting PPE, we must emphasize that it is the last line of defense. The most effective safety strategies involve implementing robust engineering and administrative controls to minimize the potential for exposure at the source.

  • Engineering Controls: These are the most critical safety measures. Always handle this compound within a certified chemical fume hood to contain dust and potential vapors, protecting the user's breathing zone.[9][10] The work area must be equipped with easily accessible and fully functional eyewash stations and safety showers.[4][7][11]

  • Administrative Controls: These include developing detailed Standard Operating Procedures (SOPs) for all tasks involving this chemical. All personnel must receive documented training on these SOPs and the specific hazards of the compound. Practice good laboratory hygiene: wash hands thoroughly after handling, and strictly prohibit eating, drinking, or smoking in the laboratory.[12][13]

Personal Protective Equipment (PPE): A Scenario-Based Approach

The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following table outlines the recommended PPE for different operational scenarios.

Table 2: Recommended PPE for Handling this compound
ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (e.g., weighing, small-scale reactions in a fume hood)Chemical safety goggles meeting EN166 or OSHA 1910.133 standards.[3][4]Chemical-resistant gloves (e.g., heavy rubber or nitrile).[6][8]Standard laboratory coat.Not required if handled exclusively within a certified chemical fume hood.
Risk of Dust/Aerosol Generation (e.g., grinding, preparing concentrated solutions)Chemical safety goggles and a face shield.Double-gloving with chemical-resistant gloves.Laboratory coat.All operations must be conducted within a chemical fume hood.[9][10]
Large-Scale Operations or Spill Response Splash goggles and a full-face shield.Heavy-duty, chemical-resistant gloves (e.g., rubber boots and heavy rubber gloves).[8]Chemical-resistant coverall or suit.[14][15]NIOSH-approved air-purifying respirator (APR) with particulate filters, or a self-contained breathing apparatus (SCBA) for major spills or fire.[8][14]

Operational Plan: A Step-by-Step Procedural Guide

A systematic workflow is essential to integrate these safety measures into practice.

Step 1: Pre-Handling Preparation
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Check that the eyewash station and safety shower are unobstructed and have been recently tested.[4][7][11]

  • Assemble and Inspect PPE: Gather all necessary PPE as outlined in Table 2 for your specific task. Meticulously inspect each item, especially gloves, for any signs of damage, degradation, or perforation.[6][11] Do not use compromised equipment.

  • Review SOPs and SDS: Read the relevant SOP and the Safety Data Sheet (SDS) for this compound before beginning work, even if you are familiar with the procedure.

  • Prepare Spill Kit: Ensure a spill kit appropriate for solid chemical containment is readily available.

Step 2: Handling and Experimental Work
  • Containment: Conduct all manipulations of the solid compound, including weighing and transfers, within the chemical fume hood to prevent the release of dust into the laboratory environment.[10]

  • Avoid Inhalation: Never directly smell the chemical.[9]

  • Prevent Contact: Use appropriate tools (spatulas, powder funnels) to avoid direct contact. Ensure your lab coat is fully buttoned and gloves are worn correctly, with cuffs pulled over the sleeves of the coat.

Step 3: Post-Handling and Decontamination
  • Clean-Up: Decontaminate the work surface within the fume hood after the procedure is complete.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, using the proper technique, and dispose of them immediately in the designated waste stream. Remove your lab coat last.

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE and before leaving the laboratory.[4]

Step 4: Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated gloves, and disposable labware, must be collected in a clearly labeled, sealed hazardous waste container.

  • Regulatory Compliance: Dispose of the waste through an approved waste disposal plant, strictly adhering to all local, regional, and national regulations.[3][4] Never discharge this chemical into drains or the environment.[3][11]

Visualized Safety Workflow

The following diagram illustrates the decision-making process and procedural flow for safely handling this compound.

start_node START: Task Initiation assess_node 1. Risk Assessment (Review SDS & SOPs) start_node->assess_node controls_node 2. Implement Controls - Chemical Fume Hood - Eyewash/Shower Access assess_node->controls_node ppe_node 3. Select & Inspect PPE (Based on Scenario) controls_node->ppe_node handle_node 4. Execute Handling Protocol (Weighing, Reaction, etc.) ppe_node->handle_node decon_node 5. Decontaminate & Doff PPE handle_node->decon_node Routine Completion spill_node EMERGENCY: Spill or Exposure Occurs handle_node->spill_node Incident dispose_node 6. Segregate & Dispose of Waste decon_node->dispose_node end_node END: Task Complete dispose_node->end_node spill_protocol_node Execute Spill Response Protocol (Evacuate, Notify, Use Spill Kit) spill_node->spill_protocol_node spill_protocol_node->decon_node After Cleanup

Caption: Workflow for handling this compound.

By integrating this structured approach—from understanding the inherent hazards to implementing a multi-layered safety system—we can handle this compound with the confidence that comes from rigorous preparation and a deep-seated commitment to safety.

References

  • nitro razredčilo - Chemius. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]

  • 2-(Trifluoromethyl)benzoic acid - Australia Pacific LNG. (2016-05-26). Retrieved from [Link]

  • Personal Protective Equipment - Environmental Health & Safety Services. (n.d.). Retrieved from [Link]

  • LABORATORY HEALTH & SAFETY RULES. (n.d.). Retrieved from [Link]

  • UNIT 7: Personal Protective Equipment - CTAHR. (n.d.). Retrieved from [Link]

  • Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.). Retrieved from [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • lab-safety-guide.pdf. (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.